2-(2-oxopropyl)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVWJCTZXNVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454211 | |
| Record name | 2-(2-oxopropyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2852-91-7 | |
| Record name | 2-(2-oxopropyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-oxopropyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-oxopropyl)benzoic acid (also known as (2-carboxyphenyl)acetone), a valuable keto acid intermediate in organic synthesis. The document elucidates a principal synthetic pathway starting from homophthalic acid, detailing the rationale behind procedural steps and reaction mechanisms. Furthermore, it establishes a robust framework for the analytical characterization of the title compound, leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to equip researchers with the foundational knowledge and practical insights required to confidently synthesize and validate this compound in a laboratory setting.
Introduction and Strategic Importance
This compound, with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a bifunctional organic molecule containing both a carboxylic acid and a ketone.[1] This structural arrangement makes it a versatile building block, particularly as a precursor to various heterocyclic systems. Its synthesis is often linked to the chemistry of homophthalic acid and its corresponding anhydride, which are key intermediates in the production of compounds like isocoumarins, known for their potential in fields such as angiogenesis inhibition and cancer therapy.[2][3] A thorough understanding of its synthesis and unambiguous characterization is therefore critical for its effective application in medicinal chemistry and materials science.
Synthesis of this compound
The most logical and well-documented approach to synthesizing this compound involves a two-step process starting from homophthalic acid. The strategy hinges on first converting homophthalic acid to its more reactive cyclic anhydride, followed by a nucleophilic addition reaction to introduce the acetonyl group.
Step 1: Dehydration of Homophthalic Acid to Homophthalic Anhydride
The initial step involves the formation of homophthalic anhydride from homophthalic acid. This is a classic dehydration reaction, efficiently achieved by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride. The use of acetic anhydride is a standard and effective method for this transformation.[4]
Causality: The mechanism involves the formation of a mixed anhydride intermediate upon reaction of a carboxylic acid group with acetic anhydride. This intermediate is highly electrophilic, facilitating an intramolecular nucleophilic attack by the second carboxylic acid group, which, after elimination of acetic acid, yields the stable five-membered cyclic anhydride. This pre-activation is crucial as direct thermal dehydration would require significantly harsher conditions.
Caption: Workflow for the synthesis of Homophthalic Anhydride.
Experimental Protocol: Synthesis of Homophthalic Anhydride [4]
-
Combine dry homophthalic acid (1.0 eq) and acetic anhydride (1.0 eq) in a round-bottomed flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to approximately 10°C to induce crystallization.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the collected solid with a small portion of glacial acetic acid, followed by pressing to remove as much solvent as possible.
-
Dry the product, preferably on a porous plate, as oven drying can cause sublimation.[4] The resulting white crystalline solid is homophthalic anhydride.
Step 2: Synthesis of this compound
While direct literature for a one-pot reaction of homophthalic anhydride to this compound is sparse, the synthesis can be logically achieved via a Grignard-type reaction followed by hydrolysis. The reaction of homophthalic anhydride with a methylmagnesium halide (Grignard reagent) would lead to the opening of the anhydride ring and, after workup, formation of the target keto acid.
Causality: The highly nucleophilic carbon of the methyl Grignard reagent will attack one of the electrophilic carbonyl carbons of the anhydride. This opens the ring to form a carboxylate and a ketone. A subsequent acidic workup is essential for two reasons: first, to neutralize the magnesium salts and any excess Grignard reagent, and second, to protonate the carboxylate, yielding the final carboxylic acid product.
Sources
physicochemical properties of 2-acetonylbenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetonylbenzoic Acid
Introduction
2-Acetonylbenzoic acid (also known as Acetophenone-2-carboxylic acid) is an organic compound with significant utility as an intermediate in the synthesis of pharmaceuticals, cosmetics, and agrochemicals.[1] Its bifunctional nature, possessing both a carboxylic acid and a ketone group, makes it a versatile building block in organic chemistry. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-acetonylbenzoic acid, supported by experimental protocols and data analysis.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and nomenclature. 2-Acetonylbenzoic acid is an aromatic carboxylic acid with an acetyl group substituted at the ortho-position of the benzene ring.
-
IUPAC Name: 2-acetylbenzoic acid[2]
-
Common Synonyms: Acetophenone-2-carboxylic acid, o-Acetylbenzoic acid[1][2][3]
Caption: Chemical structure of 2-acetonylbenzoic acid.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are crucial for its application. The data below has been compiled from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Light yellow to light orange crystalline powder | [1] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 251.61 °C (rough estimate) | [1] |
| pKa | 4.13 (at 25 °C) | [1] |
| Solubility | Slightly soluble in water. Soluble in Dichloromethane and Ethyl Acetate. | [1] |
In-Depth Analysis of Properties
-
Physical State and Appearance: At standard temperature and pressure, 2-acetonylbenzoic acid exists as a light yellow to light orange crystalline solid.[1] This appearance is a key identifier in quality control and initial material inspection.
-
Melting Point: The melting point of 115-117 °C is a sharp and well-defined range, indicative of a relatively pure compound.[1] This thermal property is critical for purification processes like recrystallization and for assessing purity.
-
Solubility Profile: The compound's solubility is dictated by its molecular structure. The polar carboxylic acid group allows for slight solubility in water, primarily through hydrogen bonding.[1] However, the larger, nonpolar aromatic ring and acetyl group limit its aqueous solubility. Its ready solubility in organic solvents like dichloromethane and ethyl acetate is consistent with its overall organic character.[1] Purification by recrystallization can be performed using benzene or water.[1]
-
Acidity (pKa): The pKa of 4.13 places 2-acetonylbenzoic acid in the category of a moderately strong organic acid, comparable to benzoic acid (pKa ≈ 4.20).[1][5] The acidity arises from the dissociation of the carboxylic acid proton. The electron-withdrawing nature of the adjacent acetyl group slightly increases the acidity compared to benzoic acid itself by stabilizing the resulting carboxylate anion. This pKa value is critical for designing extraction procedures, predicting its charge state in physiological systems, and selecting appropriate buffer systems for reactions.
Spectroscopic Data for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure and purity of 2-acetonylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons (4H): These would appear in the downfield region (typically ~7.5-8.2 ppm) as a complex multiplet pattern due to ortho, meta, and para couplings.
-
Methyl Protons (3H): A sharp singlet would be observed for the three equivalent protons of the acetyl group, typically around 2.5-2.7 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet, highly deshielded, would appear far downfield, often above 10 ppm. Its position can be concentration-dependent and it is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton.
-
Carbonyl Carbons (2C): Two distinct signals in the highly deshielded region (>165 ppm) are expected for the carboxylic acid carbon and the ketone carbon.
-
Aromatic Carbons (6C): Six signals would be present in the aromatic region (typically ~125-140 ppm). The carbons attached to the substituents would have distinct chemical shifts from the others.
-
Methyl Carbon (1C): A single signal in the upfield region (typically ~25-30 ppm) would correspond to the acetyl methyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.[4][6]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded O-H in carboxylic acid dimers.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=O Stretch (Ketone): Another strong, sharp absorption band, typically around 1680-1700 cm⁻¹, for the acetyl group's carbonyl.
-
C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic): Sharp, medium-intensity peaks just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.[3][7]
-
Molecular Ion Peak (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.[3]
-
Key Fragmentation: Common fragmentation patterns would include the loss of a methyl group (CH₃, m/z = 15) to give a peak at m/z = 149, and the loss of the acetyl group (CH₃CO, m/z = 43) to give a peak at m/z = 121. Another significant fragmentation could be the loss of the carboxyl group (COOH, m/z = 45).
Experimental Protocols
The following section details standardized methodologies for determining the key physicochemical properties discussed. These protocols are designed to be self-validating and reflect best practices in a research setting.
Protocol 1: Melting Point Determination
Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. Impurities typically depress and broaden the melting range. This protocol uses a digital melting point apparatus for precise and reproducible measurements.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Ensure the 2-acetonylbenzoic acid sample is completely dry. Grind a small amount into a fine powder using a mortar and pestle. This ensures uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point (i.e., to about 100°C).
-
Slow Heating & Observation: Once the set temperature is reached, reduce the heating rate to 1-2°C per minute. This slow rate is critical for an accurate reading.
-
Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow range (e.g., < 2°C) confirms high purity.
Protocol 2: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the dissociation constant of an acid. It involves monitoring the pH of a solution as a standardized base is added. The pKa is the pH at which the acid is exactly half-neutralized.
Caption: Workflow for pKa Determination via Titration.
Methodology:
-
Solution Preparation:
-
Accurately weigh approximately 0.1 g of 2-acetonylbenzoic acid and record the mass.
-
Dissolve the acid in 50 mL of deionized water. Due to its slight insolubility, a co-solvent like ethanol may be required. If so, the result will be an apparent pKa (pKa_app) for that specific solvent system.
-
Prepare a standardized solution of ~0.1 M NaOH.
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Place the beaker with the acid solution on a magnetic stirrer and immerse the pH electrode.
-
Fill a burette with the standardized NaOH solution and record the initial volume.
-
-
Titration:
-
Begin adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain more data points in this critical region.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first or second derivative of the curve.
-
The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at this half-equivalence point.
-
Stability and Storage
While specific degradation pathway studies for 2-acetonylbenzoic acid are not widely published, general best practices for storing aromatic carboxylic acids should be followed to ensure its integrity.
-
Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture. A cool, dry, and well-ventilated area is recommended.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
-
Long-Term Stability: For long-term storage, keeping the container in a desiccator at room temperature is advisable.
Conclusion
2-Acetonylbenzoic acid is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. Its defined melting point, moderate acidity, and characteristic solubility profile are key parameters for its purification, handling, and reaction design. The spectroscopic data provide an unambiguous fingerprint for structural confirmation and purity assessment. The protocols outlined in this guide offer robust and reliable methods for verifying these properties, empowering researchers and developers to use 2-acetonylbenzoic acid with confidence and precision.
References
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Cheméo. (n.d.). Chemical Properties of 2-Acetylbenzoic acid (CAS 577-56-0). Retrieved from [Link]
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Journal of Pharmaceutical Sciences. (2004). The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. Retrieved from [Link]
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NIST. (n.d.). 2-Acetylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetylbenzoic acid. National Institutes of Health. Retrieved from [Link]
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Angewandte Chemie International Edition. (2018). Supporting Information. Retrieved from [Link]
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NIST. (n.d.). 2-Acetylbenzoic acid IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristic ions in the mass spectra of 2-acetoxybenzoic acid. Retrieved from [Link]
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PubMed. (n.d.). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Retrieved from [Link]
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PubMed. (n.d.). A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]
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Cheméo. (n.d.). Benzoic acid, dec-2-yl ester - Chemical & Physical Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]
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CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylbenzoic acid. National Institutes of Health. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxybenzoic acid. National Institutes of Health. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-methyl- Mass spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
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Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? [Blog]. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Facile synthesis of 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
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Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-methoxy- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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Evergreensino Chemical Co., Ltd. (2025, May 15). What is the pKa value of 2 - Methylbenzoic Acid? [Blog]. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-methyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of (2-carboxyphenyl)acetone
This technical guide provides an in-depth analysis of the spectroscopic profile of (2-carboxyphenyl)acetone, systematically referred to as 2-(2-oxopropyl)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule. The guide synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.
Introduction
This compound is a bifunctional organic compound featuring a carboxylic acid and a ketone moiety on an aromatic scaffold. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems and more complex pharmaceutical agents. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical behavior.
This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles and supported by data from analogous structures to provide a robust predictive framework.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the foundation for all spectroscopic analysis. The numbering convention used throughout this guide is presented below.
Caption: Molecular structure and numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Expertise & Experience: The Rationale Behind NMR Experimental Choices
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and relatively clean spectral window. However, for carboxylic acids, the acidic proton (–COOH) often exchanges with trace amounts of water or is very broad, making it difficult to observe. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and resulting in a sharp, observable signal at a characteristic downfield shift. Therefore, DMSO-d₆ is the recommended solvent for a comprehensive analysis.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H (–COOH) | ~12-13 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and typically appears far downfield. Its broadness is due to hydrogen bonding and chemical exchange. |
| H3, H4, H5 | ~7.3 - 7.8 | Multiplet | 3H | These aromatic protons are in a complex region. H3 and H5 are ortho/para to the electron-withdrawing COOH group, while H4 is meta. Their signals will likely overlap. |
| H6 | ~7.9 - 8.1 | Doublet of Doublets | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It will be split by its two neighbors. |
| H8 (–CH₂–) | ~4.2 | Singlet | 2H | Protons on the methylene carbon are adjacent to both the aromatic ring and the ketone carbonyl group, leading to a downfield shift. No adjacent protons result in a singlet. |
| H10 (–CH₃) | ~2.2 | Singlet | 3H | The methyl protons are adjacent to a carbonyl group, which deshields them. The signal is a singlet as there are no adjacent protons. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C9 (Ketone C=O) | ~206 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. |
| C7 (Carboxyl C=O) | ~168 | The carbonyl carbon of a carboxylic acid is also strongly deshielded, but typically appears slightly upfield from a ketone carbonyl. |
| C1, C2, C3, C4, C5, C6 | ~125 - 140 | Aromatic carbons resonate in this characteristic region. The carbon attached to the carboxyl group (C1) and the carbon attached to the alkyl chain (C6) will be at the lower field end of this range due to substituent effects. |
| C8 (–CH₂–) | ~45 | The methylene carbon is deshielded by the adjacent aromatic ring and carbonyl group. |
| C10 (–CH₃) | ~30 | The methyl carbon is deshielded by the adjacent carbonyl group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of the carboxylic acid proton.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expertise & Experience: Sample Preparation and Interpretation
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred over traditional KBr pellets or Nujol mulls. ATR is faster, requires minimal sample preparation, and avoids potential complications from moisture in KBr or interfering peaks from Nujol. The most diagnostically significant feature for this molecule will be the broad O-H stretch of the carboxylic acid, which is a hallmark of the dimeric hydrogen-bonded structure in the solid state.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 2500-3300 | Carboxylic Acid (O–H) | Stretching | Broad, Strong |
| ~3050 | Aromatic (C–H) | Stretching | Medium |
| ~2950 | Alkyl (C–H) | Stretching | Medium |
| ~1710 | Ketone (C=O) | Stretching | Strong, Sharp |
| ~1690 | Carboxylic Acid (C=O) | Stretching | Strong, Sharp |
| ~1600, ~1475 | Aromatic (C=C) | Stretching | Medium |
| ~1300 | Carboxylic Acid (C–O) | Stretching | Medium |
| 750-800 | Aromatic (C–H) | Out-of-plane Bending | Strong |
Note: The two carbonyl (C=O) stretching frequencies may overlap, potentially appearing as a single broad, strong peak.
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Expertise & Experience: Ionization Technique Selection
Electron Ionization (EI) is a robust and common technique that provides detailed fragmentation patterns, which are highly reproducible and useful for structural elucidation and library matching. For this compound, EI is expected to produce a clear molecular ion peak and a series of characteristic fragment ions. The fragmentation will likely be driven by the presence of the carbonyl groups and the benzylic position, which can stabilize radical cations.
Predicted Mass Spectrum (Electron Ionization)
The molecular weight of this compound (C₁₀H₁₀O₃) is 178.18 g/mol .
| m/z | Proposed Fragment | Rationale |
| 178 | [M]⁺ | Molecular ion |
| 160 | [M - H₂O]⁺ | Loss of water from the carboxylic acid group. |
| 135 | [M - COOH]⁺ | Loss of the carboxyl radical. |
| 133 | [M - CH₂CO]⁺ | Loss of ketene via McLafferty rearrangement. |
| 118 | [C₈H₆O]⁺ | Subsequent loss of water from the m/z 135 fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for compounds with a benzylic methylene group. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and stable fragment. This is expected to be the base peak. |
Proposed Fragmentation Pathway
Caption: Proposed EI mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an EI source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic fingerprint for this compound. This guide offers a predictive but robust framework for the interpretation of its spectral data, grounded in established chemical principles. By following the detailed protocols and understanding the rationale behind the expected outcomes, researchers can confidently identify and characterize this important chemical entity.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
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NIST Chemistry WebBook. (n.d.). 2-Acetylbenzoic acid. National Institute of Standards and Technology. Retrieved from [Link][2][3]
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NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-(1-oxopropyl)-. National Institute of Standards and Technology. Retrieved from [Link][4][5]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/IRsp benzoicacid.htm]([Link] benzoicacid.htm)[6]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link][7]
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solubility of "2-(2-oxopropyl)benzoic acid" in organic solvents
An In-depth Technical Guide to the Solubility of "2-(2-oxopropyl)benzoic acid" in Organic Solvents
Disclaimer: Initial research yielded no specific quantitative solubility data for "this compound". This guide, therefore, provides a comprehensive theoretical framework, qualitative predictions, and a detailed experimental protocol to enable researchers to determine its solubility in various organic solvents. The principles and methodologies described herein are based on established chemical principles and standard laboratory practices.
Introduction
"this compound" (also known as (2-carboxyphenyl)acetone) is an organic compound with the molecular formula C10H10O3.[1] Its structure, featuring both a carboxylic acid and a ketone functional group, makes its solubility behavior complex and highly dependent on the nature of the solvent. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide provides a detailed exploration of the theoretical and practical aspects of determining the .
Chemical Structure and Properties
A thorough understanding of the molecule's structure is fundamental to predicting its solubility.
Caption: Chemical structure of this compound.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[2] The overall polarity of "this compound" is a composite of its constituent parts:
-
Aromatic ring: The benzene ring is nonpolar and hydrophobic.
-
Carboxylic acid group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Ketone group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.
-
Aliphatic linker (-CH2-): This is a nonpolar component.
The presence of both polar (carboxylic acid, ketone) and nonpolar (benzene ring, methylene bridge) moieties suggests that "this compound" will exhibit a nuanced solubility profile across a range of organic solvents.
The Role of Keto-Enol Tautomerism
A significant aspect of the chemistry of "this compound" is its potential to exist as keto-enol tautomers. Tautomers are constitutional isomers that readily interconvert.[3][4]
Caption: Keto-enol tautomerism of this compound.
The position of this equilibrium is highly dependent on the solvent.[5]
-
Nonpolar solvents: Generally favor the less polar keto form.
-
Polar aprotic solvents (e.g., DMSO, acetone): Can stabilize the enol form through dipole-dipole interactions.
-
Polar protic solvents (e.g., alcohols): Can stabilize both forms through hydrogen bonding but may favor the keto form, which is generally more stable for simple ketones.[3]
This tautomerism can influence solubility, as the two forms have different polarities and hydrogen bonding capabilities.
Qualitative Solubility Prediction
Based on the structural features, a qualitative prediction of the solubility of "this compound" in different classes of organic solvents can be made. For comparison, benzoic acid itself is readily soluble in many organic solvents due to the hydrogen bonding capability of its carboxylic acid group and the hydrophobic nature of the benzene ring.[6][7] The additional oxopropyl group in our target molecule increases both polarity and molecular weight, which will modulate this behavior.
Table 1: Predicted Qualitative Solubility of "this compound"
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid and ketone groups can form strong hydrogen bonds with the solvent. The polarity is well-matched. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | The polarity of these solvents can solvate the polar functional groups. DMSO is a particularly strong solvent for many organic compounds. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule, dominated by the carboxylic acid and ketone, is too high for significant interaction with nonpolar solvents. The benzene ring offers some affinity for toluene. |
| Chlorinated | Dichloromethane | Low to Moderate | Dichloromethane has an intermediate polarity and may show some ability to dissolve the compound. |
Experimental Determination of Solubility
Since no experimental data is readily available, a robust and validated method is required to determine the solubility of "this compound" quantitatively. The shake-flask method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility.[8][9] The concentration of the dissolved compound in the saturated solution can then be accurately measured using High-Performance Liquid Chromatography (HPLC).[2][10]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Protocol: Shake-Flask Method with HPLC Analysis
1. Materials and Reagents
-
"this compound" (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC
2. Preparation of Standard Solutions
-
Accurately weigh a known amount of "this compound" and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions covering the expected solubility range.
3. Shake-Flask Procedure [11][12][13]
-
Add an excess amount of solid "this compound" to a vial containing a known volume (e.g., 5 mL) of the test solvent. An excess is crucial to ensure a saturated solution at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached, with 48 hours being preferable.[13]
4. Sample Preparation for HPLC
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high solubility readings.[11]
-
Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
5. HPLC Analysis [14]
-
Inject the prepared standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Inject the diluted sample of the saturated solution.
-
Record the peak area corresponding to "this compound".
6. Calculation of Solubility
-
Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
Data Presentation
The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison between different solvents.
Table 2: Hypothetical Solubility Data for "this compound" at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Methanol | [Insert experimental value] | [Insert experimental value] |
| Ethanol | [Insert experimental value] | [Insert experimental value] |
| Acetone | [Insert experimental value] | [Insert experimental value] |
| Acetonitrile | [Insert experimental value] | [Insert experimental value] |
| Dichloromethane | [Insert experimental value] | [Insert experimental value] |
| Toluene | [Insert experimental value] | [Insert experimental value] |
| Hexane | [Insert experimental value] | [Insert experimental value] |
Conclusion
While specific experimental data for the solubility of "this compound" is not publicly available, a comprehensive understanding of its chemical structure and the principles of solubility allows for robust qualitative predictions. The presence of both polar hydrogen-bonding groups and a nonpolar aromatic ring suggests high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents. For quantitative analysis, the detailed shake-flask and HPLC protocol provided in this guide offers a reliable and scientifically sound methodology for researchers to determine the precise solubility in a range of organic solvents. This information is invaluable for the effective use of "this compound" in scientific and industrial applications.
References
- Zhang, P., Wang, Y., & Li, R. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Gliesch, V. G., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 155-164.
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 1-15.
- Önal, A., & Kepekçi, S. E. (2012). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 32(1), 55-68.
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Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
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OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. In Organic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-Oxopropyl)benzoic Acid (CAS 2852-91-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Chemistry of a Versatile Benzoic Acid Derivative
2-(2-Oxopropyl)benzoic acid, also known by its synonym (2-carboxyphenyl)acetone, is a member of the diverse family of benzoic acid derivatives.[1] While the broader class of benzoic acids is well-recognized for its wide-ranging applications, from food preservation to the synthesis of pharmaceutical agents, the specific properties and potential of this particular molecule are less commonly documented.[2][3][4] This guide aims to provide a comprehensive technical overview of this compound, consolidating its chemical and physical properties, synthesis, safety information, and exploring its potential, yet to be fully realized, applications in research and drug development. The structural uniqueness of this compound, featuring both a carboxylic acid and a ketone functional group, positions it as an interesting building block for organic synthesis.
Chemical Identity and Properties
This compound is officially registered under CAS number 2852-91-7.[1][5][6] Its chemical structure consists of a benzoic acid core with an oxopropyl (acetone) substituent at the ortho position of the benzene ring.
Core Chemical Information
| Identifier | Value | Source |
| CAS Number | 2852-91-7 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | (2-CARBOXYPHENYL)ACETONE, 2-acetonylbenzoic acid, o-carboxyphenylpropanone | [1] |
| InChI | InChI=1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | [1] |
| InChIKey | DZXVWJCTZXNVAU-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)CC1=CC=CC=C1C(=O)O | [1] |
Physicochemical Properties (Computed)
The experimental data on the physicochemical properties of this compound are not widely available. The following table presents computed properties from publicly available databases, which can serve as a useful estimation for research purposes.
| Property | Value | Source |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
Synthesis and Elucidation of Structure
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in widely cited literature, its structure suggests plausible synthetic routes emerging from common reactions in organic chemistry. One potential pathway could involve the manipulation of homophthalic anhydride or related derivatives.[7]
Hypothetical Synthetic Pathway
A logical approach to the synthesis of this compound could involve the use of a suitable ortho-substituted benzene derivative, followed by reactions to introduce the oxopropyl side chain. The relationship between the carboxylic acid and ketone functionalities is key to designing a successful synthesis.
Caption: A generalized synthetic workflow for this compound.
Structural Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would be expected to show characteristic signals for the aromatic protons, the methylene protons of the propyl chain, and the methyl protons of the acetyl group. The carboxylic acid proton would likely appear as a broad singlet.
-
¹³C NMR would reveal distinct peaks for the carbonyl carbons of the carboxylic acid and the ketone, the aromatic carbons, and the carbons of the propyl side chain.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the region of 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1680 cm⁻¹), and the C=O stretch of the ketone (around 1715 cm⁻¹).[8] The presence of the aromatic ring would be indicated by C-H and C=C stretching vibrations.[8]
-
Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass. Fragmentation patterns could provide further structural information.
Potential Applications in Research and Drug Discovery
While specific applications for this compound are not extensively documented, its structure as a benzoic acid derivative suggests potential utility in several areas of research and development. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][9]
As a Synthetic Intermediate
The bifunctional nature of this compound, containing both a carboxylic acid and a ketone, makes it a valuable intermediate in organic synthesis. These functional groups can be selectively modified to create more complex molecules. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction, oxidation, or condensation. This versatility allows for its potential use in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Benzoic acid derivatives are recognized as crucial intermediates in the synthesis of advanced Active Pharmaceutical Ingredients (APIs).[2]
Caption: Potential applications of this compound.
In Drug Discovery
The benzoic acid scaffold is a common feature in many approved drugs. The specific arrangement of functional groups in this compound could be explored for its own biological activity or as a starting point for the development of new therapeutic agents. Its potential to interact with biological targets could be investigated through computational modeling and in vitro screening assays. The exploration of various benzoic acid derivatives continues to be an active area of research in the quest for new treatments for diseases such as cancer.[9]
Safety and Handling
General Safety Precautions
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13]
-
Ventilation : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[12]
-
Handling : Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[13]
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Hazard Identification (Based on Benzoic Acid)
The following hazard information is based on data for benzoic acid and should be considered relevant for this compound in the absence of specific data.
| Hazard | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Damage | Causes serious eye damage. |
| Respiratory Irritation | May cause respiratory irritation.[12] |
| Target Organ Toxicity | May cause damage to organs (lungs) through prolonged or repeated exposure via inhalation. |
First Aid Measures (Based on Benzoic Acid)
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
In case of skin contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11]
-
If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Conclusion and Future Outlook
This compound (CAS 2852-91-7) represents a chemical entity with untapped potential. While its primary role currently appears to be as a specialty chemical intermediate, its unique bifunctional structure warrants further investigation. For researchers in organic synthesis and medicinal chemistry, this compound offers a versatile scaffold for the creation of novel molecules. Future research could focus on developing efficient and scalable synthetic routes, fully characterizing its physicochemical and spectroscopic properties, and exploring its biological activity through systematic screening programs. As the demand for innovative chemical building blocks in drug discovery and materials science continues to grow, compounds like this compound may find their place in the development of next-generation technologies and therapeutics.
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An In-depth Technical Guide to the Discovery and History of ortho-Acylbenzoic Acids
This guide provides a comprehensive technical overview of the discovery, synthesis, and foundational chemical principles of ortho-acylbenzoic acids. It is intended for researchers, scientists, and professionals in drug development who are interested in the rich history and versatile applications of this important class of organic compounds.
Section 1: The Genesis—Phthalic Anhydride as a Foundational Precursor
The story of ortho-acylbenzoic acids is intrinsically linked to the availability of their primary precursor, phthalic anhydride. This cyclic dicarboxylic anhydride was first reported in 1836 by the French chemist Auguste Laurent.[1][2] His initial synthesis involved the oxidation of naphthalene, a major component of coal tar.[2] Early production methods were often harsh and utilized reagents like mercury-catalyzed sulfuric acid or chromic acid for the oxidation of naphthalene derivatives.[3]
A significant advancement came with the development of a vapor-phase catalytic oxidation process. Modern industrial synthesis of phthalic anhydride relies on the vanadium pentoxide (V₂O₅) catalyzed air-oxidation of o-xylene or naphthalene.[2] This scalable and efficient method made phthalic anhydride a readily available and cost-effective commodity chemical, paving the way for its widespread use in the synthesis of a vast array of organic compounds, including the ortho-acylbenzoic acids.[4]
Section 2: The Landmark Synthesis—Friedel-Crafts Acylation of Phthalic Anhydride
The seminal moment in the history of ortho-acylbenzoic acids arrived with the groundbreaking work of Charles Friedel and James Crafts in 1877.[5] Their development of the Friedel-Crafts reaction, a method for the alkylation and acylation of aromatic compounds using a Lewis acid catalyst, provided a direct and versatile route to this class of molecules.[5][6] The reaction of an arene with phthalic anhydride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), leads to the formation of an ortho-acylbenzoic acid.[5][7]
This electrophilic aromatic substitution reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring.[5] A key feature of the Friedel-Crafts acylation with phthalic anhydride is that a stoichiometric amount of the Lewis acid catalyst is generally required. This is because the product, an aryl ketone, forms a stable complex with the Lewis acid, rendering it catalytically inactive.[5] The reaction is quenched with an aqueous workup to hydrolyze this complex and liberate the desired ortho-acylbenzoic acid.[5]
Historical Experimental Protocol for the Synthesis of 2-Benzoylbenzoic Acid
The following protocol is a representation of the classic Friedel-Crafts synthesis of 2-benzoylbenzoic acid from phthalic anhydride and benzene.
Materials:
-
Phthalic anhydride
-
Thiophene-free benzene
-
Anhydrous aluminum chloride
-
Ice
-
Concentrated hydrochloric acid
-
Sodium carbonate solution
-
Activated charcoal
-
Ligroin
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.
-
Cool the flask in an ice bath until the benzene begins to crystallize.
-
Carefully add 30 g of anhydrous aluminum chloride in portions.
-
Connect the condenser and gas trap, and warm the flask gently to initiate the reaction, which is evidenced by the evolution of hydrogen chloride gas.
-
Once the reaction has started, moderate the reaction rate by intermittent cooling in the ice bath.
-
After the initial vigorous reaction subsides, heat the mixture on a steam bath for approximately one hour, or until the evolution of HCl ceases.
-
Cool the reaction mixture and then carefully pour it onto a mixture of 150 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Remove the excess benzene by steam distillation. The 2-benzoylbenzoic acid will remain as an oily solid.
-
Decant the aqueous layer containing the aluminum salts.
-
Dissolve the crude product in a sodium carbonate solution to remove any non-acidic impurities.
-
Precipitate the 2-benzoylbenzoic acid by the careful addition of hydrochloric acid.
-
For purification, recrystallize the crude product from a mixture of benzene and ligroin, using activated charcoal to decolorize the solution if necessary. The anhydrous product typically has a melting point of 127-128 °C.[8]
Section 3: A Tale of Two Forms—The Discovery of Ring-Chain Tautomerism
A defining characteristic of many ortho-acylbenzoic acids is their existence as an equilibrium mixture of two tautomeric forms: an open-chain keto-acid and a cyclic lactol (a cyclic hemiacetal).[9][10] This phenomenon is known as ring-chain tautomerism.[2][11] The cyclic form, a 3-hydroxy-3-substituted phthalide, arises from the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the carbonyl carbon of the acyl substituent.
The position of this equilibrium is highly dependent on several factors, including the nature of the acyl group, the substitution pattern on the aromatic ring, the solvent, and the temperature.[10][12] Early investigations into this tautomerism relied on chemical methods, such as differences in esterification rates and reactions with specific reagents.[13] However, the advent of spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provided definitive evidence for the existence of both tautomers in solution and allowed for the quantitative analysis of the equilibrium.[12][14]
Quantitative Analysis of Tautomeric Equilibrium
Spectroscopic methods have been instrumental in quantifying the ratio of the open-chain and cyclic tautomers. In ¹H NMR spectroscopy, the chemical shifts of the protons, particularly the carboxylic acid proton in the open form and the hydroxyl proton in the cyclic form, are distinct and can be integrated to determine the relative concentrations of the two species.[14] Similarly, in IR spectroscopy, the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid in the open form, and the lactone carbonyl in the cyclic form, can be used to probe the equilibrium.[12]
| Compound | Solvent | Method | % Cyclic Tautomer |
| 2-Acetylbenzoic acid | Dioxane | IR | ~25% |
| 2-Acetylbenzoic acid | Methanol | NMR | ~30% |
| 2-Benzoylbenzoic acid | Dioxane | IR | <5% |
| 2-Benzoylbenzoic acid | Methanol | NMR | <5% |
| 2-(4-Nitrobenzoyl)benzoic acid | Dioxane | IR | ~10% |
Note: The values in this table are approximate and are intended to illustrate the influence of structure and solvent on the tautomeric equilibrium. Actual values may vary depending on the specific experimental conditions.
Section 4: Modern Significance and Applications
The rich chemistry of ortho-acylbenzoic acids has made them valuable and versatile building blocks in modern organic synthesis. Their dual functionality and the potential to exist in either the open-chain or cyclic form allow for a diverse range of chemical transformations.
A primary application of ortho-acylbenzoic acids is in the synthesis of heterocycles.[6] They are key precursors to a variety of important heterocyclic scaffolds, including:
-
Phthalides: These lactones are present in numerous natural products and pharmaceuticals.[15][16] ortho-Acylbenzoic acids can be readily converted to 3-substituted phthalides through reduction of the keto group followed by cyclization.
-
Isoindolinones: This structural motif is found in a range of biologically active compounds.[6] Condensation of ortho-acylbenzoic acids with amines provides a direct route to 3-methyleneisoindolin-1-ones.[1]
-
Phthalazinones: These nitrogen-containing heterocycles are of interest in medicinal chemistry. They can be synthesized from ortho-acylbenzoic acids by reaction with hydrazine derivatives.[6]
-
Isochromanones: These bicyclic lactones can also be accessed from ortho-acylbenzoic acid precursors through various synthetic strategies.[6]
Beyond heterocyclic synthesis, ortho-acylbenzoic acids serve as important intermediates in the production of dyes, agrochemicals, and polymers.[4] The continued exploration of their reactivity ensures that ortho-acylbenzoic acids will remain a cornerstone of synthetic organic chemistry for the foreseeable future.
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Harnessing the Potential of Keto-Benzoic Acids: A Technical Guide for Researchers
Abstract
Keto-benzoic acids, a class of organic compounds characterized by both a ketone and a carboxylic acid functional group attached to a benzene ring, are emerging as versatile scaffolds in chemical synthesis and drug discovery. Their unique structural features allow for a wide range of chemical modifications, making them valuable building blocks for developing novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning research applications of keto-benzoic acids. We delve into their significant potential in medicinal chemistry, particularly in the development of treatments for cancer, neurodegenerative diseases, and metabolic disorders. Furthermore, this guide explores their utility as enzyme inhibitors and versatile intermediates in organic synthesis. Detailed experimental protocols, mechanistic insights, and structure-activity relationship analyses are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to explore this promising class of molecules.
Introduction to Keto-Benzoic Acids
Keto-benzoic acids are a fascinating class of bifunctional molecules that have garnered significant attention in the scientific community. The presence of both a ketone and a carboxylic acid on an aromatic ring imparts a unique reactivity profile, making them valuable starting materials for a diverse array of chemical transformations.[1] Their structural versatility allows for extensive modifications, leading to compounds with a wide spectrum of biological activities.[1] This has positioned them as a cornerstone in modern organic chemistry and drug discovery.[1]
The strategic placement of the keto and carboxylic acid groups on the benzoic acid scaffold allows for interactions with various biological targets. This has led to the exploration of keto-benzoic acid derivatives in numerous therapeutic areas. For instance, certain derivatives have been investigated for their potential as anticancer agents, with research suggesting they can modulate key cellular signaling pathways involved in cancer progression.[2][3]
This guide will provide a detailed exploration of the synthesis, characterization, and diverse applications of keto-benzoic acids, with a particular focus on their potential in drug discovery and development.
Synthesis and Characterization of Keto-Benzoic Acids
The synthesis of keto-benzoic acids can be achieved through various established and emerging methodologies in organic chemistry. A common and efficient approach involves the oxidation of aryl alkyl ketones.[4] For example, a novel copper-catalyzed aerobic oxidative cleavage of the C(NOH)-C(alkyl) bond in aryl ketones has been described for the synthesis of aromatic acids.[4] Another method utilizes cerium(IV) ammonium nitrate (CAN) in acetic acid for the oxidation of benzylic ketones to benzoic acids, which has been shown to be a practical method for synthesizing derivatives like 4-nitrobenzoic acid.[5]
Beyond direct oxidation, α-keto acids and their esters can be synthesized through methods such as Friedel-Crafts acylation and Grignard reactions.[6] These versatile platform molecules are stable and can be readily handled, making them valuable intermediates in organic synthesis.[6] The structural diversity of keto-benzoic acids allows for a range of synthetic pathways, including the reaction of acid anhydrides with cadmium alkyls.[7]
General Synthetic Protocol: Oxidation of an Aryl Alkyl Ketone
A common laboratory-scale synthesis involves the oxidation of an alkylbenzene, such as methylbenzene, to produce benzoic acid.[8]
Materials:
-
Alkylbenzene (e.g., methylbenzene)
-
Potassium permanganate (KMnO₄)
-
Dilute acid (e.g., hydrochloric acid)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Heat the alkylbenzene under reflux with a solution of hot alkaline KMnO₄. The purple color of the permanganate ions will disappear as they are reduced, and a brown precipitate of manganese dioxide (MnO₂) will form.[8]
-
After the reaction is complete, cool the mixture.
-
Acidify the mixture with a dilute acid, such as hydrochloric acid, to protonate the benzoate salt and precipitate the benzoic acid.[8]
-
Filter the crude benzoic acid and purify it by recrystallization from water. Benzoic acid's high solubility in hot water and poor solubility in cold water make this an effective and safe purification method.[9]
Characterization Techniques
The accurate characterization of keto-benzoic acids and their derivatives is crucial for ensuring purity and confirming their structure. A variety of analytical techniques are employed for this purpose:
| Technique | Principle | Application for Keto-Benzoic Acids |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with detection by UV absorbance.[10] | Quantifying the parent compound and its reaction products, crucial for reaction monitoring and quality control.[10][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by identification and quantification by mass spectrometry.[10] | Analysis of volatile derivatives of keto-benzoic acids.[10] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, providing information about functional groups. | Identification of the characteristic carbonyl (C=O) stretch of the ketone and carboxylic acid, as well as the O-H stretch of the carboxylic acid.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms within a molecule. | ¹H and ¹³C NMR are used to elucidate the complete structure of the synthesized keto-benzoic acid derivatives. |
The FILAB laboratory offers expertise in the analysis and determination of benzoic acid in various products using techniques like HPLC-UV, HPLC-DAD, LC-MSMS, and FTIR.[13]
Potential Research Applications in Drug Discovery
The versatile scaffold of keto-benzoic acids has made them a focal point in the search for new therapeutic agents. Their ability to be extensively modified allows for the fine-tuning of their pharmacological properties.[1]
Anticancer Potential
Recent research has highlighted the promising anticancer properties of benzoic acid and its derivatives.[2][3] These compounds have been shown to modulate key molecular pathways implicated in cancer progression.[3] For instance, certain benzoic acid derivatives have demonstrated the ability to inhibit cell proliferation, migration, and clonogenicity in breast cancer cell lines.[3] The presence of the benzoic acid moiety is considered a key contributor to the biological activity of several natural and synthetic anticancer compounds.[2]
Key Signaling Pathways Modulated by Benzoic Acid Derivatives in Cancer:
-
MAPK
-
AMPK
-
p53
}
Modulation of cancer cell signaling pathways by keto-benzoic acid derivatives.
Neurodegenerative Diseases
The neuroprotective effects of ketogenic metabolism, which involves the production of ketone bodies, have been increasingly recognized as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's.[14] While not keto-benzoic acids themselves, the principles of ketogenic diets highlight the potential for keto-containing compounds to influence neurological health. The ketogenic diet can lead to a metabolic shift that enhances mitochondrial function, reduces oxidative stress, and has anti-inflammatory effects in the brain.[15][16]
Research into compounds that can mimic these effects is ongoing. For example, some studies suggest that the ketone body β-hydroxybutyrate (BHB) could be beneficial in preventing and treating colorectal cancer by inhibiting histone deacetylases (HDACs).[17] This opens up avenues for exploring whether specifically designed keto-benzoic acids could exert similar neuroprotective or disease-modifying effects.
}
A workflow for investigating keto-benzoic acids in neurodegenerative disease research.
Enzyme Inhibition
The structural features of keto-benzoic acids make them promising candidates for the design of enzyme inhibitors. The carboxylic acid and ketone moieties can participate in key interactions, such as hydrogen bonding and hydrophobic interactions, within the active site of an enzyme.[18]
For example, studies on the inhibition of α-amylase by benzoic acid and its derivatives have shown that the substitution pattern on the benzene ring significantly influences inhibitory activity.[18][19] Specifically, a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on α-amylase inhibition.[19] This highlights the potential for designing potent and selective enzyme inhibitors based on the keto-benzoic acid scaffold.
Types of Enzyme Inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[20]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity.[20]
The ability to fine-tune the structure of keto-benzoic acids allows for the development of inhibitors with specific modes of action against a variety of enzymatic targets.
Prodrug Strategies
The concept of prodrugs, which are inactive compounds that are converted into active drugs in the body, is a valuable strategy in drug development to improve pharmacokinetic properties. Benzoic acid derivatives have been successfully employed as prodrugs.[21][22] For instance, esterifying the carboxylic acid group can increase the lipophilicity of a molecule, facilitating its passage through cell membranes.[21] Once inside the cell, esterases can hydrolyze the ester, releasing the active carboxylic acid.[21]
This approach has been explored for the treatment of tuberculosis, where benzoic acid esters showed more activity than the free acid, presumably by acting as prodrugs.[21][22] Similarly, a para-acetoxy-benzyl ester prodrug of a hydroxamate-based glutamate carboxypeptidase II inhibitor demonstrated improved oral availability for the treatment of neuropathic pain.[23]
Applications in Organic Synthesis
Beyond their direct biological applications, keto-benzoic acids are valuable intermediates in organic synthesis. The dual functionality of these molecules allows them to participate in a wide range of chemical reactions. For example, α-keto acids can serve as acylating agents, providing a greener alternative to traditional acylating reagents like acyl chlorides.[24]
The carboxyl group can be converted into various derivatives such as esters, amides, and acid halides, while the ketone can undergo reactions like reduction, nucleophilic addition, and condensation.[6][9] This versatility makes them key building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[6]
Future Perspectives and Conclusion
The field of keto-benzoic acid research is ripe with opportunities. Their inherent structural versatility and diverse biological activities make them a compelling class of molecules for further investigation.[1] Future research will likely focus on:
-
Expanding the chemical space: The synthesis of novel keto-benzoic acid derivatives with diverse substitution patterns to explore new structure-activity relationships.
-
Elucidating mechanisms of action: In-depth studies to understand the molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Advanced drug delivery systems: The development of innovative prodrug strategies and targeted delivery systems to enhance the therapeutic efficacy and reduce the side effects of keto-benzoic acid-based drugs.[25]
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Synthetic Strategies for 2-Substituted Benzoic Acid Derivatives
An In-depth Technical Guide to 2-Substituted Benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For decades, the 2-substituted benzoic acid scaffold has served as a cornerstone in medicinal chemistry and drug discovery.[1] Its structural simplicity, coupled with the electronic and steric versatility afforded by substitution at the ortho position, has led to the development of a vast array of pharmacologically active molecules.[2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, diverse biological activities, and structure-activity relationships of these pivotal compounds.
The synthesis of 2-substituted benzoic acid derivatives can be achieved through a variety of methods, ranging from classical organic reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the nature of the desired substituent and the overall complexity of the target molecule.
A common and straightforward method for synthesizing certain 2-substituted benzoic acids, particularly 2-(benzylcarbamoyl)benzoic acid derivatives, involves the condensation of phthalic anhydride with a substituted benzylamine or aniline.[3] This reaction provides a rigid yet adaptable framework that can be further modified to modulate pharmacokinetic and pharmacodynamic properties.[3]
Another versatile precursor is 2-aminobenzoic acid (anthranilic acid), which serves as a key intermediate in the synthesis of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Derivatives can be prepared through diazotization or acylation reactions, leading to a diverse range of bioactive compounds.[6][7] Furthermore, 2-Hydroxymethyl benzoic acid, in its lactone form (phthalide), is a valuable precursor for synthesizing 2-hydroxymethylbenzamides, which have shown significant anti-inflammatory and analgesic properties.[8]
Modern synthetic techniques, such as the oxidation of toluene and its derivatives, are now widely used for the industrial production of benzoic acid.[9] For more complex derivatives, methods like the Grignard reaction with bromobenzene followed by carboxylation offer a reliable route to form the benzoic acid core.[9]
Caption: General synthetic routes to 2-substituted benzoic acid derivatives.
Pharmacological Significance and Diverse Biological Activities
2-Substituted benzoic acid derivatives exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery.[10] Their therapeutic applications span a wide range of diseases, from inflammatory conditions to cancer and infectious diseases.[11][12]
Anti-inflammatory and Analgesic Activity
Perhaps the most well-known application of 2-substituted benzoic acid derivatives is in the treatment of inflammation and pain.[5] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this scaffold.[7] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[8] For instance, novel derivatives of 2-amino benzoic acid have been synthesized and shown to possess potent anti-inflammatory and analgesic activities, with some compounds demonstrating greater potency than standard drugs like aspirin and phenylbutazone.[6]
Anticancer Activity
A growing body of evidence highlights the potential of 2-substituted benzoic acid derivatives as anticancer agents.[11][13] These compounds can modulate key molecular pathways involved in cancer progression.[14] For example, derivatives of 2-((2-aminophenyl)thio)benzoic acid have shown potent cytotoxic effects against various human cancer cell lines.[13] Furthermore, some naturally occurring benzoic acid derivatives have been found to retard cancer cell growth by inhibiting histone deacetylases (HDACs).[15] Structure-based design has also led to the development of 2,5-substituted benzoic acid derivatives that act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers.[16]
Antimicrobial and Antifungal Activity
The antimicrobial properties of 2-substituted benzoic acid derivatives have been extensively investigated.[17][18] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[17] For instance, Schiff's bases of 2-chloro benzoic acid have been identified as potent antimicrobial agents.[17] 2-Aminobenzoic acid (anthranilic acid) derivatives are also recognized for their antimicrobial and antiviral properties.[4] Studies have demonstrated that the introduction of hydroxyl or methoxyl substituents to the benzoic acid ring can modulate antibacterial activity against pathogens like E. coli.[19] Additionally, certain derivatives have shown promising antifungal and antibiofilm activities against ocular clinical isolates of Candida albicans.[4]
Other Biological Activities
Beyond the major therapeutic areas, 2-substituted benzoic acid derivatives have demonstrated a variety of other biological effects:
-
Antioxidant Activity : The antioxidant properties of benzoic acid derivatives are influenced by the substitution pattern on the aromatic ring, with dihydroxy-substituted acids showing significant antioxidant capacity.[20]
-
Enzyme Inhibition : Novel derivatives have been designed as multitarget inhibitors of acetylcholinesterase and carbonic anhydrases, which are important targets for the treatment of Alzheimer's disease.[21][22] Others have been shown to inhibit α-amylase, a key enzyme in starch digestion, suggesting potential applications in managing diabetes.[23]
-
Proteostasis Modulation : Certain benzoic acid derivatives isolated from fungi have been shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for cellular protein degradation and are implicated in aging.[24]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective therapeutics based on the 2-substituted benzoic acid scaffold.[2] The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, which affect the molecule's electronic properties, lipophilicity, and steric profile.[2]
The carboxylic acid group is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor to interact with the active sites of enzymes or receptors.[2] The ortho-substituent plays a critical role in orienting the molecule within the binding pocket and can introduce specific interactions that enhance potency and selectivity.
For example, in the context of α-amylase inhibition, a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on inhibitory activity, while a methoxy group at the same position has a negative effect.[23] In the case of Mcl-1/Bfl-1 dual inhibitors, a 5-phenethylthio group was found to significantly contribute to binding potency.[16] For antibacterial activity against E. coli, the addition of a hydroxyl group at the ortho position to the benzoic acid core was shown to reduce the time needed to kill bacterial cells.[19]
Caption: Influence of the ortho-substituent on biological activity.
Experimental Protocols
To facilitate further research and development, this section provides representative experimental protocols for the synthesis and biological evaluation of 2-substituted benzoic acid derivatives.
Synthesis of 2-[(2-chlorophenyl)carbamoyl]benzoic acid
This protocol describes a common method for synthesizing an amide derivative from phthalic anhydride.
Materials:
-
Phthalic anhydride
-
2-chloroaniline
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Cold water
Procedure:
-
Dissolve 2.00 g (13.51 mmol) of phthalic anhydride and 1.43 ml of 2-chloroaniline in 20 ml of THF in a 50 ml round-bottom flask.[25]
-
Reflux the mixture on a water bath for one hour.[25]
-
After cooling, pour the reaction mixture into 10 ml of cold water.[25]
-
Filter the resulting precipitate and purify it using diethyl ether to obtain the final product.[25]
In Vitro Anti-inflammatory Activity Assay (Protein Denaturation Inhibition)
This assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit protein denaturation.
Materials:
-
Test compounds
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture consisting of 0.2 mL of the test compound (at various concentrations) and 2.8 mL of PBS.
-
Add 0.2 mL of BSA solution to the mixture.
-
Incubate the mixture at 37°C for 15 minutes.
-
Heat the mixture at 70°C for 5 minutes to induce denaturation.
-
After cooling, measure the absorbance of the solution at 660 nm.
-
Use Diclofenac sodium as a positive control.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Future Perspectives
The 2-substituted benzoic acid scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents.[1] Future research will likely focus on several key areas:
-
Development of more selective inhibitors: By leveraging detailed structural information of biological targets, researchers can design derivatives with enhanced selectivity, leading to improved efficacy and reduced side effects.
-
Multitargeted drug design: As demonstrated with inhibitors of acetylcholinesterase and carbonic anhydrases, designing single molecules that can modulate multiple targets is a promising strategy for treating complex diseases like Alzheimer's.[21][22]
-
Exploration of new therapeutic areas: The diverse biological activities of these compounds suggest that their therapeutic potential is not yet fully realized. Screening existing and novel derivatives against a wider range of biological targets could uncover new applications.
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A Technical Guide to 2-(2-Oxopropyl)benzoic Acid: Commercial Availability, Purity Assessment, and Synthetic Insights for Pharmaceutical Research
Introduction: Unveiling the Potential of a Versatile Benzoic Acid Derivative
2-(2-Oxopropyl)benzoic acid, also known as 2-carboxyphenylacetone, is a keto acid derivative of benzoic acid that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a carboxylic acid and a ketone moiety, makes it an attractive precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This guide provides an in-depth technical overview of the commercial availability of this compound, a critical examination of its purity assessment through established analytical techniques, and insights into its synthesis and potential impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, enabling a more informed and strategic approach to its utilization in their synthetic endeavors.
Commercial Landscape: Sourcing and Purity Considerations
The accessibility of high-quality starting materials is a cornerstone of successful and reproducible research. This compound is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. The typical purities offered for this compound generally range from 95% to 97%, which is suitable for many initial synthetic explorations. However, for applications in late-stage drug development or for syntheses that are sensitive to specific impurities, further purification may be necessary.
Below is a summary of representative commercial suppliers and their stated purities for this compound (CAS No: 2852-91-7). It is imperative for researchers to request lot-specific certificates of analysis (CoA) to obtain precise purity data and to understand the analytical methods used for its determination.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich | Data not consistently provided; various grades may be available. | Important to check specific product details. |
| BLD Pharm | Specification available upon request. | Often used for research purposes. |
| AKSci | Minimum 95% purity. | Products are intended for research and development use. |
Synthetic Pathway and Potential Impurities: A Chemist's Perspective
A thorough understanding of a compound's synthetic route is paramount for anticipating potential impurities that could influence the outcome of subsequent reactions. While multiple synthetic strategies for benzoic acid derivatives exist, a plausible and common approach to this compound involves the use of homophthalic anhydride as a key starting material. The reaction of homophthalic anhydride with acetic anhydride can lead to the formation of related structures, suggesting a pathway for the introduction of the acetyl group.
Based on this synthetic rationale, several process-related impurities could be present in the final product:
-
Unreacted Starting Materials: Residual homophthalic acid or homophthalic anhydride may persist if the reaction does not go to completion.
-
Byproducts of Self-Condensation: Homophthalic anhydride is known to undergo self-condensation reactions under certain conditions, leading to the formation of more complex dimeric or polymeric species[1].
-
Isomeric Impurities: Depending on the precise reaction conditions, there is a possibility of forming isomeric byproducts.
-
Residual Solvents and Reagents: Solvents used during the reaction and purification steps (e.g., acetic acid) may be present in trace amounts.
The presence of these impurities can have significant consequences in drug development, potentially leading to the formation of unintended side products, reduced yields, and difficulties in purification of the desired active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to accurately determine the purity of this compound and to identify and quantify any significant impurities.
Analytical Methodologies for Purity Determination: Ensuring Quality and Reproducibility
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for this purpose.
Sources
Methodological & Application
The Versatile Precursor: A Guide to the Synthesis of Heterocycles from 2-(2-Oxopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. These cyclic compounds, containing at least one heteroatom, are ubiquitous in pharmaceuticals, natural products, and functional materials.[1][2] Among the myriad of starting materials available to the synthetic chemist, 2-(2-oxopropyl)benzoic acid stands out as a particularly versatile and powerful precursor. Its unique bifunctional nature, possessing both a carboxylic acid and a ketone moiety in a strategic ortho relationship, allows for a diverse range of intramolecular cyclization reactions, leading to a variety of valuable heterocyclic systems.[3]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of the transformations, offering detailed, field-proven protocols and insights to empower researchers in their quest for novel molecular architectures.
I. Synthesis of Isochroman-1-ones: A Lactonization Strategy via Reductive Cyclization
Isochroman-1-ones are a prominent class of oxygen-containing heterocycles found in a number of biologically active natural products and synthetic compounds. Their synthesis from this compound is a classic example of a tandem reduction-cyclization strategy. The core principle involves the selective reduction of the ketone functionality to a secondary alcohol, which then undergoes an intramolecular esterification (lactonization) with the adjacent carboxylic acid group.
Reaction Mechanism: A Two-Step Cascade
The transformation proceeds through a two-step sequence, often performed in a single pot.
-
Reduction of the Ketone: The first step is the selective reduction of the ketone in this compound to the corresponding secondary alcohol, 2-(2-hydroxypropyl)benzoic acid. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose due to its mild nature and selectivity for ketones in the presence of carboxylic acids.[4]
-
Acid-Catalyzed Lactonization: The resulting hydroxy acid is then subjected to acid-catalyzed intramolecular cyclization. The acidic conditions protonate the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl group, leading to the formation of the stable six-membered lactone ring of the isochroman-1-one.
Caption: Reductive cyclization of this compound to 3-methylisochroman-1-one.
Experimental Protocol: Synthesis of 3-Methylisochroman-1-one
This protocol details the synthesis of 3-methylisochroman-1-one from this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Cyclization:
-
Once the reduction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Add toluene to the flask and heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.
-
Continue refluxing for 4-6 hours, monitoring the formation of the lactone by TLC.
-
-
Isolation and Purification:
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 3-methylisochroman-1-one.
-
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 178.18 |
| Sodium borohydride | 1.5 | 37.83 |
| Product | Molecular Weight ( g/mol ) | |
| 3-Methylisochroman-1-one | 162.19 | |
| Expected Yield | 75-85% |
II. Synthesis of Isoquinolones: A Condensation-Cyclization Approach
Isoquinolones are a vital class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. The synthesis of isoquinolones from this compound involves a condensation reaction with a primary amine, followed by a dehydrative cyclization. This approach provides a modular route to a diverse library of N-substituted isoquinolones.
Reaction Mechanism: Imine Formation and Intramolecular Amidation
The reaction proceeds in two key steps:
-
Imine/Enamine Formation: The ketone carbonyl of this compound reacts with a primary amine to form an imine or its tautomeric enamine. This step is typically reversible and is driven forward by the removal of water.
-
Intramolecular Amidation: The nucleophilic nitrogen of the enamine (or the imine after tautomerization) attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of a six-membered ring intermediate. Subsequent dehydration yields the stable isoquinolone product.
Caption: Condensation-cyclization of this compound with a primary amine.
Experimental Protocol: Synthesis of 2,3-Dimethylisoquinolin-1(2H)-one
This protocol describes the synthesis of 2,3-dimethylisoquinolin-1(2H)-one from this compound and methylamine.
Materials:
-
This compound
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Toluene or Xylene
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 eq), toluene (or xylene), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add the methylamine solution (1.2 eq) dropwise to the stirred mixture at room temperature.
-
-
Dehydrative Cyclization:
-
Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 8-12 hours).
-
Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 2,3-dimethylisoquinolin-1(2H)-one.
-
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 178.18 |
| Methylamine | 1.2 | 31.06 |
| Product | Molecular Weight ( g/mol ) | |
| 2,3-Dimethylisoquinolin-1(2H)-one | 173.21 | |
| Expected Yield | 65-75% |
III. Synthesis of Phthalazinones: A Gateway to Fused Nitrogen Heterocycles
Phthalazinones are a class of fused nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer and antihypertensive properties.[5][6] The reaction of this compound with hydrazine provides a direct and efficient route to this important heterocyclic scaffold.
Reaction Mechanism: A Condensation-Addition-Dehydration Cascade
The formation of the phthalazinone ring from a 2-acylbenzoic acid and hydrazine is a well-established transformation that proceeds through a multi-step sequence.[7][8]
-
Initial Condensation: The reaction initiates with the condensation of one of the hydrazine nitrogens with the ketone carbonyl of this compound to form a hydrazone intermediate.
-
Intramolecular Addition: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the carboxylic acid carbonyl group to form a cyclic tetrahedral intermediate.
-
Dehydration: Subsequent dehydration from this intermediate leads to the formation of the stable, aromatic phthalazinone ring.
Caption: Reaction of this compound with hydrazine to form a phthalazinone.
Experimental Protocol: Synthesis of 4-Methylphthalazin-1(2H)-one
This protocol outlines the synthesis of 4-methylphthalazin-1(2H)-one from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (e.g., 80% solution in water)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
-
Cyclization:
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-methylphthalazin-1(2H)-one.
-
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 178.18 |
| Hydrazine hydrate | 1.1 | 50.06 |
| Product | Molecular Weight ( g/mol ) | |
| 4-Methylphthalazin-1(2H)-one | 160.18 | |
| Expected Yield | 80-90% |
IV. Conclusion and Future Perspectives
This compound has demonstrated its value as a versatile and readily accessible starting material for the synthesis of a range of important heterocyclic systems. The protocols detailed in this guide for the preparation of isochroman-1-ones, isoquinolones, and phthalazinones provide a solid foundation for researchers to build upon. The modular nature of these syntheses, particularly the condensation reactions with amines and hydrazines, offers significant opportunities for the creation of diverse compound libraries for drug discovery and materials science applications.
Future research in this area could explore the development of enantioselective reduction methods for the synthesis of chiral isochroman-1-ones, the expansion of the amine and hydrazine scope to include more complex and functionalized derivatives, and the investigation of novel cyclization pathways to access new heterocyclic scaffolds from this remarkable precursor. The continued exploration of the synthetic potential of this compound is sure to yield exciting new molecules with valuable properties.
References
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 19(11), 1646–1652. [Link]
-
El-Gendy, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal, 11(1), 1-15. [Link]
-
Khedr, F. A., et al. (2021). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Archiv der Pharmazie, 354(11), 2100201. [Link]
-
Hemdan, M. M., et al. (2010). Hydrazine Derivatives and O-Benzoylbenzoic Acid as a Source of Phthalazines with their Antimicrobial Activities. Journal of Chemical Research, 34(2), 102-105. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]
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The Versatile Synthon: Application Notes and Protocols for 2-(2-oxopropyl)benzoic Acid in Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among these, 2-(2-oxopropyl)benzoic acid, a bifunctional molecule possessing both a carboxylic acid and a ketone, has emerged as a highly versatile and reactive synthon.[1][2] Its unique structural arrangement allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of a variety of heterocyclic compounds, many of which are core scaffolds in pharmaceuticals and biologically active natural products.[1]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the utility of this compound as a precursor. We will delve into the causality behind experimental choices, providing not just a list of steps, but a deeper understanding of the underlying chemical principles.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the presence of two key functional groups on a benzene ring in an ortho relationship. This proximity allows for intramolecular reactions, leading to the formation of fused ring systems. The ketone offers a site for nucleophilic attack and enolate formation, while the carboxylic acid can be activated for amidation, esterification, or participate in cyclization-condensation reactions.
Application I: Synthesis of Isochroman-1-ones
Isochroman-1-ones are a class of bicyclic lactones present in numerous natural products with a wide range of biological activities. This compound serves as an excellent precursor for these scaffolds through an intramolecular cyclization reaction.
Mechanistic Insight
The synthesis of isochroman-1-ones from this compound typically proceeds via a reduction of the ketone followed by an acid-catalyzed intramolecular lactonization. The choice of reducing agent is critical to selectively reduce the ketone in the presence of the carboxylic acid. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mild nature. The subsequent lactonization is driven by the formation of a stable six-membered ring.
Workflow for Isochroman-1-one Synthesis.
Experimental Protocol: Synthesis of 3-Methylisochroman-1-one
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 178.18 | 1.78 g | 10 mmol |
| Sodium borohydride (NaBH₄) | 37.83 | 0.45 g | 12 mmol |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.5 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - |
Procedure:
-
Reduction of the Ketone: In a 250 mL round-bottom flask, dissolve this compound (1.78 g, 10 mmol) in methanol (50 mL). Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.45 g, 12 mmol) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quenching and Acidification: Carefully add 1 M HCl dropwise to the reaction mixture until the effervescence ceases to neutralize the excess NaBH₄.
-
Lactonization: Add concentrated sulfuric acid (0.5 mL) to the mixture and heat the reaction to reflux for 4 hours.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Add water (50 mL) to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-methylisochroman-1-one.
Application II: Synthesis of Isoquinolin-1(2H)-ones
Isoquinolin-1(2H)-ones are privileged scaffolds in medicinal chemistry, forming the core of many alkaloids and pharmacologically active compounds.[3][4] this compound can be readily converted to isoquinolinones through a condensation reaction with an amine or ammonia, followed by cyclization.
Mechanistic Insight
The synthesis involves an initial reductive amination of the ketone functionality of this compound with an amine.[5] This forms an intermediate amino acid, which upon heating, undergoes intramolecular amide bond formation (lactamization) to yield the isoquinolin-1(2H)-one. The choice of amine determines the substituent at the 2-position of the isoquinolinone ring.
Pathway for Isoquinolin-1(2H)-one Synthesis.
Experimental Protocol: Synthesis of 2,3-Dimethylisoquinolin-1(2H)-one
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 178.18 | 1.78 g | 10 mmol |
| Methylamine (40% in H₂O) | 31.06 | 1.16 mL | 15 mmol |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 3.18 g | 15 mmol |
| 1,2-Dichloroethane (DCE) | 98.96 | 50 mL | - |
| Acetic Acid (glacial) | 60.05 | 0.6 mL | 10 mmol |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 5 g | - |
Procedure:
-
Reductive Amination: To a solution of this compound (1.78 g, 10 mmol) in 1,2-dichloroethane (50 mL), add methylamine (1.16 mL of a 40% aqueous solution, 15 mmol) and glacial acetic acid (0.6 mL, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: The crude intermediate is then heated at 150 °C under a nitrogen atmosphere for 2 hours to effect cyclization.
-
Purification: After cooling, the residue is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield 2,3-dimethylisoquinolin-1(2H)-one.
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of valuable heterocyclic scaffolds. The protocols detailed herein for the synthesis of isochroman-1-ones and isoquinolin-1(2H)-ones demonstrate its utility and provide a foundation for further exploration of its synthetic potential. By understanding the underlying mechanistic principles, researchers can adapt and expand upon these methods to access a wide array of complex molecules for applications in drug discovery and materials science.
References
-
Recent Advances in the Synthesis of Heterocycles from 2-Acylbenzoic Acids. ResearchGate. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
-
A facile two-step synthesis of isoquinolones from benzoic acids and alkynes and their comparative. INEOS OPEN. [Link]
-
Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. PubMed. [Link]
-
Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. Beilstein Journals. [Link]
-
This compound | C10H10O3 | CID 11073965. PubChem. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
- Synthesis of Heterocycles
-
The Preparation of Substituted 1(2H)-Isoquinolinones from Dilithiated 2-Methyl-N-arylbenzamides, 2-Methyl-N-(arylmethyl)-benzamides, or 2-Methylbenzoic Acid, 2,2-Dimethylhydrazide. Sci-Hub. [Link]
-
Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Tricyclic 2-benzazepines obtained via an unexpected cyclization involving nitrilium ylides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). [Link]
-
The Isoquinolone Alkaloids. Journal of Natural Products (ACS Publications). [Link]
-
Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Heterocycles in Medicinal Chemistry II. PMC - PubMed Central - NIH. [Link]
-
Cyclization of 2-(N-pyrrolylsulfenyl)benzoic acids for the synthesis of pyrrolo[1,2-b][1][3]benzothiazin-10-ones. Tokyo University of Science. [Link]
-
Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Cyclization of O-benzoylbenzamidoxime derivatives in water-alcohol media. Sci-Hub. [Link]
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Application Note and Experimental Protocol: Intramolecular Cyclization of 2-Acetonylbenzoic Acid to 3-Methyl-1-Indenone
Abstract
This document provides a detailed experimental protocol for the intramolecular cyclization of 2-acetonylbenzoic acid to synthesize 3-methyl-1-indenone. This transformation is a key step in the synthesis of various polycyclic aromatic compounds and heterocyclic scaffolds of interest in medicinal chemistry and materials science. The primary method detailed is an acid-catalyzed intramolecular Friedel-Crafts acylation, a robust and widely applicable method for the formation of cyclic ketones. An alternative approach via an intramolecular aldol condensation is also discussed. This guide is intended for researchers and professionals in organic synthesis, drug development, and related fields, offering in-depth technical guidance and insights into the experimental causality.
Introduction
The cyclization of 2-acetonylbenzoic acid, also known as 2-(2-oxopropyl)benzoic acid, is a classic example of an intramolecular reaction leading to the formation of a five-membered ring system. The resulting product, 3-methyl-1-indenone, is a valuable synthetic intermediate. The strategic importance of this reaction lies in its ability to construct a carbon-carbon bond within the same molecule, efficiently building molecular complexity.
The choice of an intramolecular Friedel-Crafts acylation is predicated on its efficiency in forming cyclic ketones from carboxylic acids tethered to an aromatic ring.[1] This reaction proceeds through the in-situ formation of a highly reactive acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the appended benzene ring. Strong acids, such as polyphosphoric acid (PPA) or sulfuric acid, are typically employed to facilitate both the formation of the acylium ion and the subsequent cyclization.[2]
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The acid-catalyzed cyclization of 2-acetonylbenzoic acid to 3-methyl-1-indenone follows a well-established intramolecular Friedel-Crafts acylation mechanism. The key steps are outlined below:
-
Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carboxylic acid group by a strong acid catalyst (e.g., H₂SO₄ or PPA).
-
Formation of the Acylium Ion: The protonated carboxylic acid loses a molecule of water to form a highly electrophilic acylium ion. This species is stabilized by resonance.
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. This step forms a new carbon-carbon bond and a carbocation intermediate (a sigma complex).
-
Deprotonation and Rearomatization: A base (such as the conjugate base of the acid catalyst or water) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, 3-methyl-1-indenone, along with regeneration of the acid catalyst.
An alternative mechanistic pathway to consider is an intramolecular aldol-type condensation. In an acidic environment, the ketone carbonyl can be protonated, making the α-protons more acidic and facilitating enolization. The enol can then attack the protonated carboxylic acid (or its activated form), leading to cyclization and subsequent dehydration to form the α,β-unsaturated ketone.
Experimental Workflow
The overall experimental workflow for the synthesis of 3-methyl-1-indenone from 2-acetonylbenzoic acid via intramolecular Friedel-Crafts acylation is depicted below.
Figure 1: Experimental workflow for the synthesis of 3-methyl-1-indenone.
Detailed Experimental Protocol
This protocol details the synthesis of 3-methyl-1-indenone via an intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.
Materials:
-
2-Acetonylbenzoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-acetonylbenzoic acid (1.0 eq).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material) to the flask. Note: PPA is viscous and should be handled with care in a fume hood.
-
Reaction Conditions: Stir the mixture vigorously and heat it to 80-100 °C using a preheated oil bath or heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). To take a sample, carefully remove a small aliquot of the reaction mixture, quench it with water, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the flask to cool to room temperature.
-
Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product. Caution: This process can be exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-methyl-1-indenone.
Data Summary
| Parameter | Condition | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Acts as both a strong Brønsted acid catalyst and a dehydrating agent, facilitating the formation of the acylium ion.[1] |
| Solvent | Neat (PPA acts as solvent) | High concentration of reactants and catalyst can drive the reaction to completion. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation energy of the reaction without causing significant decomposition. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Work-up | Quenching with ice-water | Hydrolyzes the PPA and allows for the isolation of the organic product. |
| Purification | Column Chromatography | Removes any unreacted starting material and polymeric side products. |
Alternative Protocol: Intramolecular Aldol Condensation
While the Friedel-Crafts acylation is a direct approach, an intramolecular aldol condensation represents an alternative strategy. This can be performed under either acidic or basic conditions.
-
Acid-Catalyzed Aldol Condensation: Similar conditions to the Friedel-Crafts reaction may promote an aldol-type cyclization. The use of a strong Brønsted acid like sulfuric acid or p-toluenesulfonic acid in a suitable solvent could be effective.[3]
-
Base-Catalyzed Aldol Condensation: Treatment of 2-acetonylbenzoic acid with a base (e.g., sodium hydroxide or potassium tert-butoxide) would deprotonate the α-carbon of the ketone, generating an enolate. This enolate could then nucleophilically attack the carboxylate, followed by cyclization and dehydration.
The choice between these methods would depend on the substrate's sensitivity to strong acids or bases and the desired reaction conditions.
Conclusion
The intramolecular cyclization of 2-acetonylbenzoic acid to 3-methyl-1-indenone is a valuable transformation in organic synthesis. The detailed protocol for an acid-catalyzed intramolecular Friedel-Crafts acylation provides a reliable and efficient method for achieving this conversion. The understanding of the underlying mechanism and the rationale behind the experimental choices are crucial for successful execution and potential optimization. Researchers are encouraged to carefully monitor the reaction progress and perform appropriate purification to obtain the desired product in high purity.
References
- Erlenmeyer, E. Synthesis of pyruvic acid. Ber. Dtsch. Chem. Ges.1881, 14, 320-324.
- Clerici, A.; Porta, O. A novel reaction type promoted by aqueous titanium trichloride. Synthesis of unsymmetrical 1,2-diols. J. Org. Chem.1982, 47, 2852–2856.
- Cohen, M. J.; McNelis, E. Oxidative decarboxylation of propiolic acids. J. Org. Chem.1984, 49, 515-518.
- Bader, A. R. The Synthesis of 3,3,6-Trimethyl-1-indanone. J. Am. Chem. Soc.1954, 76, 4465-4466.
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Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
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ACS Publications. Access to Fluorazones by Intramolecular Dehydrative Cyclization of Aromatic Tertiary Amides: A Synthetic and Mechanistic Study. [Link]
-
MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]
-
National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
Semantic Scholar. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]
-
ResearchGate. Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. [Link]
-
Semantic Scholar. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]
-
ResearchGate. Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]
-
Royal Society of Chemistry. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. [Link]
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The Strategic Application of (2-carboxyphenyl)acetone in the Synthesis of Bioactive Quinoline Scaffolds
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. (2-carboxyphenyl)acetone, a bifunctional molecule featuring a ketone and a carboxylic acid on a phenyl ring, represents a highly valuable, yet perhaps underutilized, building block. Its unique structural arrangement offers a gateway to a variety of heterocyclic systems, most notably the quinoline core. Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[1][2][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (2-carboxyphenyl)acetone in the synthesis of medicinally relevant quinoline-4-carboxylic acid derivatives. We will delve into the mechanistic rationale, provide a detailed experimental protocol for the Pfitzinger reaction, and discuss the significance of the resulting molecular architecture in the context of drug discovery.
Core Concept: The Pfitzinger Reaction as a Gateway to Quinoline-4-Carboxylic Acids
The Pfitzinger reaction is a classic and robust method for the synthesis of substituted quinoline-4-carboxylic acids.[4][5] It involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group in the presence of a base.[5][6] The structural attributes of (2-carboxyphenyl)acetone make it an ideal, albeit sophisticated, ketone component for this reaction.
The rationale for employing (2-carboxyphenyl)acetone lies in its ability to introduce a (2-carboxyphenyl)methyl substituent at the 2-position of the newly formed quinoline ring. This substituent provides a crucial handle for further chemical modifications, enabling the exploration of a wider chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of the target molecules.
Mechanistic Insight: The Pfitzinger Reaction Pathway
The reaction proceeds through a series of well-defined steps, initiated by the base-catalyzed hydrolysis of isatin. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Caption: The reaction mechanism of the Pfitzinger synthesis.
The reaction is initiated by the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form the corresponding keto-acid salt (isatinic acid salt).[4] This intermediate then condenses with the ketone, (2-carboxyphenyl)acetone, to form an imine, which subsequently tautomerizes to the more stable enamine.[5] The crucial ring-forming step involves an intramolecular cyclization of the enamine, followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid product.[4]
Experimental Protocol: Synthesis of 2-((2-carboxyphenyl)methyl)quinoline-4-carboxylic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-((2-carboxyphenyl)methyl)quinoline-4-carboxylic acid using the Pfitzinger reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Isatin | 91-56-5 | 147.13 g/mol | 1.47 g (10 mmol) |
| (2-carboxyphenyl)acetone | 7118-00-5 | 178.18 g/mol | 1.78 g (10 mmol) |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 g/mol | 2.24 g (40 mmol) |
| Ethanol (95%) | 64-17-5 | 46.07 g/mol | 50 mL |
| Water (Deionized) | 7732-18-5 | 18.02 g/mol | 10 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed |
Procedure:
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (2.24 g, 40 mmol) in a mixture of 95% ethanol (50 mL) and deionized water (10 mL). Stir the solution until the KOH is completely dissolved.
-
Formation of the Isatinic Acid Salt: To the basic solution, add isatin (1.47 g, 10 mmol). Stir the mixture at room temperature. The color of the solution will typically change from orange-red to a dark brown, indicating the formation of the potassium salt of isatinic acid. Continue stirring for approximately 30-60 minutes.
-
Addition of the Ketone: Add (2-carboxyphenyl)acetone (1.78 g, 10 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 4-5 with concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction.
-
A precipitate of the crude product will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-((2-carboxyphenyl)methyl)quinoline-4-carboxylic acid.
-
Dry the purified product in a vacuum oven.
-
Expected Outcome and Characterization:
The final product, 2-((2-carboxyphenyl)methyl)quinoline-4-carboxylic acid, is expected to be a solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, aromatic C-H stretches).
Application in Medicinal Chemistry: A Scaffold for Drug Discovery
The synthesized 2-((2-carboxyphenyl)methyl)quinoline-4-carboxylic acid is a valuable scaffold for further elaboration in drug discovery programs. The presence of two carboxylic acid groups and the quinoline core offers multiple points for chemical modification.
Caption: Workflow for the utilization of the synthesized scaffold in drug discovery.
The quinoline-4-carboxylic acid moiety is a known pharmacophore in various therapeutic areas. For instance, derivatives of this class have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, making them potential agents for the treatment of autoimmune diseases and cancer.[1][3] Furthermore, the quinoline scaffold is central to many anti-inflammatory and antimicrobial agents.[1][7]
The (2-carboxyphenyl)methyl substituent can be strategically modified to:
-
Introduce diverse functional groups: Through amide or ester formation, a wide range of substituents can be introduced to probe the steric and electronic requirements of the biological target.
-
Modulate physicochemical properties: The carboxylic acid can be used to improve solubility and other pharmacokinetic parameters.
-
Act as a linker: This group can be used to attach the quinoline scaffold to other pharmacophores or to a carrier molecule for targeted drug delivery.
Conclusion
(2-carboxyphenyl)acetone is a versatile and powerful building block for the synthesis of complex and medicinally relevant quinoline-4-carboxylic acid derivatives via the Pfitzinger reaction. The protocol and insights provided in this application note are intended to empower researchers to explore the full potential of this starting material in their drug discovery and development endeavors. The resulting scaffolds hold significant promise for the generation of novel therapeutic agents with a wide range of biological activities.
References
-
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Doebner–Miller reaction. (2023, December 1). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Pfitzinger reaction. (2023, October 29). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Kumar, A., Mali, J., & Singh, J. (2018). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences, 7(2), 1-11.
-
Ghasemi, M., & Zare, A. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3574-3584. [Link]
-
Friedländer synthesis. (2023, November 28). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, N. I., Abdel-Aziz, A. A.-M., El-Tombary, A. A., & El-Subbagh, H. I. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(22), 7525-7535. [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 1-168. [Link]
-
Doebner-Miller reaction and applications. (2016, September 20). SlideShare. Retrieved January 17, 2026, from [Link]
-
Pfitzinger Synthesis. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Li, Y., Zhang, Y., Zhang, J., Li, J., Wang, Y., & Zhang, Y. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(12), 3127. [Link]
- Patel, D. B., & Patel, N. C. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
-
Doebner-von Miller reaction. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
- Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294.
- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(2), 195-206.
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
- Preparation method for quinoline-4-carboxylic acid derivative. (2013). Google Patents.
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Zeitschrift für Naturforschung C, 72(5-6), 195-205. [Link]
-
Li, Y., Zhang, Y., Zhang, J., Li, J., Wang, Y., & Zhang, Y. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(12), 3127. [Link]
Sources
The Strategic Application of 2-(2-oxopropyl)benzoic Acid in Solid-Phase Synthesis: A Guide for Researchers
Introduction: A Versatile Keto-Acid Linker for Traceless Synthesis
In the landscape of solid-phase organic synthesis (SPOS), the choice of linker is a critical determinant of the success and versatility of a synthetic strategy.[1][2] Among the diverse array of linkers, those that offer "traceless" cleavage, leaving no residual atoms from the linker in the final product, are of paramount importance for the synthesis of small molecules and libraries of compounds.[1][2] "2-(2-oxopropyl)benzoic acid" emerges as a molecule of significant interest in this context. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for its application as a versatile linker, particularly in the construction of heterocyclic scaffolds.
This technical guide provides an in-depth exploration of the application of "this compound" in solid-phase synthesis. We will delve into the core principles of its use as a linker, provide detailed, field-proven protocols for its immobilization and subsequent use in the synthesis of quinolone derivatives, and discuss the mechanistic underpinnings of the key reaction steps. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this keto-acid for the efficient construction of diverse molecular architectures.
Core Principles: The Dual Functionality of a Keto-Acid Linker
The strategic advantage of "this compound" lies in its two distinct functional groups, which can be orthogonally addressed. The carboxylic acid provides a handle for immobilization onto a solid support, typically an aminomethylated or hydroxylated resin. The ketone functionality, on the other hand, serves as a reactive center for subsequent on-resin chemical transformations, such as condensations and cyclizations.
The "traceless" nature of this linker is realized upon cleavage. The final synthetic step involves a cyclization-cleavage mechanism, where the bond connecting the synthesized molecule to the linker is broken as a new ring is formed. This intramolecular reaction ensures that the linker itself is not incorporated into the final product, a highly desirable feature in drug discovery and combinatorial chemistry.[2]
Data Presentation: Properties of this compound
For clarity and quick reference, the key physicochemical properties of "this compound" are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [3] |
| Molecular Weight | 178.19 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 2852-91-7 | [3] |
Experimental Protocols: A Representative Workflow for Quinolone Synthesis
The following protocols provide a detailed, step-by-step methodology for the application of "this compound" in the solid-phase synthesis of a quinolone derivative. These protocols are designed to be self-validating, with in-process checks and clear endpoints.
Protocol 1: Immobilization of this compound onto Aminomethylated Resin
This protocol describes the covalent attachment of the linker to a solid support.
Materials:
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: In a fritted reaction vessel, swell the aminomethylated resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour with gentle agitation.
-
Pre-activation of Linker: In a separate flask, dissolve "this compound" (2.0 mmol, 2 eq.) and HOBt (2.0 mmol, 2 eq.) in DMF (5 mL). Cool the solution to 0 °C in an ice bath. Add DIC (2.0 mmol, 2 eq.) dropwise and stir the mixture at 0 °C for 30 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DMF for 1 hour. Wash the resin as described in step 4.
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling of the linker.
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by gravimetric analysis.
Protocol 2: On-Resin Synthesis of a Quinolone Precursor
This protocol details the construction of the quinolone precursor on the immobilized linker.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin (~0.5 mmol) in toluene (10 mL) for 1 hour.
-
Condensation: To the swollen resin, add the substituted aniline (2.5 mmol, 5 eq.) and triethyl orthoformate (2.5 mmol, 5 eq.). Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture at 80-90 °C with gentle agitation for 12-16 hours. A Dean-Stark trap can be used to remove the ethanol byproduct.
-
Washing: Cool the resin to room temperature, drain the reaction mixture, and wash the resin sequentially with toluene (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum. A small sample can be cleaved and analyzed by LC-MS to confirm the formation of the enamine intermediate.
Protocol 3: Cyclization-Cleavage to Yield the Quinolone
This final protocol describes the intramolecular cyclization that simultaneously cleaves the product from the solid support.
Materials:
-
Resin-bound quinolone precursor from Protocol 2
-
High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)
-
Trifluoroacetic acid (TFA) for analytical cleavage
-
DCM
Procedure:
-
Thermal Cyclization-Cleavage: Suspend the dry resin in a high-boiling point solvent (e.g., diphenyl ether) and heat to 240-250 °C for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the resin beads.
-
Purification: Wash the resin beads with additional solvent. Combine the filtrates and wash with aqueous acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude quinolone can be purified by column chromatography or recrystallization.
-
Analytical Cleavage (for reaction monitoring): A small aliquot of the resin from Protocol 2 can be treated with a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v) for 1-2 hours to cleave the uncyclized precursor for LC-MS analysis to monitor reaction progress.
Visualization of the Workflow
The overall workflow for the solid-phase synthesis of quinolones using "this compound" as a linker is depicted in the following diagram.
Caption: Simplified mechanism of the Friedländer annulation cleavage.
Safety and Handling
"this compound" should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data for this compound is limited, it is prudent to treat it as potentially harmful if swallowed, and it may cause skin and eye irritation. [4]All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Powerful Tool for Combinatorial Chemistry
"this compound" represents a valuable and versatile tool for the solid-phase synthesis of heterocyclic compounds. Its ability to act as a traceless linker, combined with the robust and well-established chemistry of its functional groups, makes it an attractive choice for the construction of diverse molecular libraries for drug discovery and other applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising keto-acid linker.
References
-
Traceless Solid-Phase Synthesis of Ketones via Acid-Labile Enol Ethers. PubMed Central. [Link]
-
This compound. PubChem. [Link]
-
SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]
-
A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry. [Link]
-
Traceless Solid-Phase Organic Synthesis. Chemical Reviews. [Link]
-
Solid phase synthesis of cyclic peptides by oxidative cyclative cleavage of an aryl hydrazide linker—Synthesis of stylostatin 1. ResearchGate. [Link]
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. MDPI. [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PubMed Central. [Link]
-
Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. PubMed Central. [Link]
-
Part 2, Studies on the Synthesis of Quinolone Derivatives with their Biological Activity. Bentham Science. [Link]
-
A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. PubMed. [Link]
-
Structurally diverse cyclisation linkers impose different backbone conformations in bicyclic peptides. PubMed. [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. National Institutes of Health. [Link]
-
A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. ResearchGate. [Link]
Sources
- 1. Traceless Solid-Phase Synthesis of Ketones via Acid-Labile Enol Ethers: Application in the Synthesis of Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A glutamic acid-based traceless linker to address challenging chemical protein syntheses. | Semantic Scholar [semanticscholar.org]
Application Note: A Robust HPLC Framework for Monitoring Reactions of 2-Acetonylbenzoic Acid
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) methodology for the quantitative analysis of 2-acetonylbenzoic acid and its related reaction components. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering a foundational understanding of the analytical principles involved. We will explore the rationale behind chromatographic parameter selection, provide a detailed, self-validating protocol, and discuss its application in monitoring chemical transformations. The methodologies described herein are tailored to ensure accuracy, reproducibility, and scientific integrity in a research and development setting.
Introduction: The Analytical Challenge
2-Acetonylbenzoic acid (2-ABA), also known as acetophenone-2-carboxylic acid, is a bifunctional molecule featuring both a carboxylic acid and a ketone moiety[1][2]. This structure makes it a versatile starting material and intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. Monitoring its consumption and the formation of products during a chemical reaction is critical for process optimization, kinetic studies, and quality control.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. However, the acidic nature of 2-ABA presents specific challenges, such as poor peak shape and variable retention, if the analytical method is not carefully developed. This guide provides a systematic approach to developing and implementing a reliable reversed-phase HPLC (RP-HPLC) method tailored for 2-ABA and its reaction mixtures.
Foundational Principles: Method Design
A successful HPLC method is built on a thorough understanding of the analyte's chemistry and its interaction with the stationary and mobile phases.
Analyte Properties: 2-Acetonylbenzoic Acid
-
Structure: C₉H₈O₃[2]
-
Key Functional Groups: Carboxylic acid, ketone, aromatic ring.
-
pKa: The acidity of the carboxylic acid group is the most critical parameter. While the exact pKa of 2-ABA is not widely published, it is expected to be similar to that of benzoic acid (pKa ≈ 4.2)[3]. This dictates the optimal mobile phase pH.
-
UV Absorbance: The presence of the benzene ring results in strong UV absorbance, making UV detection a straightforward and sensitive choice[4]. The optimal detection wavelength should be determined experimentally but is typically in the range of 230-260 nm for aromatic acids[5][6].
The Role of Mobile Phase pH
For reproducible analysis of carboxylic acids by RP-HPLC, it is imperative to control the ionization state of the analyte[7].
-
Above the pKa (pH > 4.2): The carboxylic acid group is deprotonated (ionized), forming the carboxylate anion. This charged species is highly polar and exhibits very little retention on a non-polar C18 stationary phase, often eluting near the void volume.
-
Below the pKa (pH < 4.2): The carboxylic acid group is protonated (non-ionized) and thus significantly less polar. This neutral form interacts more strongly with the C18 stationary phase, leading to increased retention and, critically, improved peak symmetry[8].
Expert Insight: A cardinal rule in the reversed-phase analysis of acidic compounds is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa[8]. For 2-ABA, a mobile phase pH of 2.5-3.0 is therefore ideal. This ensures complete suppression of ionization, leading to a single, well-retained, and sharp chromatographic peak.
Caption: Effect of mobile phase pH on 2-ABA ionization and HPLC retention.
Detailed Application Protocol
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation[9][10].
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and an acidifier such as trifluoroacetic acid (TFA) or phosphoric acid (H₃PO₄).
-
Standards: A certified reference standard of 2-acetonylbenzoic acid.
-
Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation[11].
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of water. This typically yields a pH between 2.0 and 2.5.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of ACN.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-ABA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solution (e.g., 50 µg/mL): Dilute the stock standard solution appropriately with the mobile phase. This solution will be used for calibration and system suitability.
Sample Preparation from Reaction Mixtures
Proper sample preparation is crucial to protect the HPLC column and ensure accurate analysis[12][13].
-
Quench Reaction (if necessary): Stop the reaction at the desired time point.
-
Dilution: Pipette a small, known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).
-
Solubilization: Dilute to volume using the mobile phase. The goal is to bring the expected analyte concentration into the calibration range and ensure complete dissolution of all components.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter[11][14].
Caption: Standard workflow for preparing a reaction sample for HPLC analysis.
HPLC Operating Conditions
The following table outlines a robust starting point for method development. A gradient elution is often preferred for reaction monitoring as it can separate the starting material from various potential products and byproducts with different polarities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for reversed-phase separation of small organic molecules[10]. |
| Mobile Phase A | 0.1% TFA in Water | Acidifier ensures 2-ABA is in its non-ionized form for good retention and peak shape[7][15]. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good peak resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient | 30% B to 90% B over 15 min | Starts with higher polarity to retain 2-ABA, then increases organic content to elute potential non-polar products. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak efficiency[16]. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with potential for peak overload. |
| Detection | UV at 240 nm | Provides high sensitivity for the aromatic structure of 2-ABA and related compounds[6]. |
System Suitability: The Self-Validating Check
Before analyzing any samples, the system's performance must be verified. This ensures the trustworthiness of the generated data.
-
Procedure: Inject the Working Standard Solution (50 µg/mL) five consecutive times.
-
Evaluation: Calculate the mean and relative standard deviation (RSD) for the retention time and peak area.
| Parameter | Acceptance Criteria | Purpose |
| Retention Time RSD | ≤ 1.0% | Ensures the stability and precision of the pump and mobile phase composition. |
| Peak Area RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or pH issues[8]. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency and resolving power of the column. |
Action: Do not proceed with sample analysis if the system fails to meet these criteria. Troubleshoot the issue first.
Application: Monitoring a Neutralization Reaction
To illustrate the method's utility, consider the simple neutralization of 2-ABA with a base like NaOH. The HPLC method can be used to monitor the disappearance of the 2-ABA peak over time as it is converted to its salt.
-
t=0: At the start of the reaction, a chromatogram would show a single, sharp peak corresponding to 2-acetonylbenzoic acid at its characteristic retention time.
-
t>0: As the reaction proceeds, aliquots are taken, prepared as described in section 3.3, and injected. The resulting chromatograms will show a progressive decrease in the peak area of 2-ABA.
-
Quantitation: By creating a calibration curve (plotting peak area vs. concentration) using standards of known concentration, the exact concentration of 2-ABA remaining at each time point can be determined.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high. 2. Secondary interactions with column silanols. 3. Column degradation. | 1. Ensure mobile phase pH is < 3.0. 2. Use a high-purity, end-capped C18 column[8]. 3. Flush the column or replace if necessary. |
| Drifting Retention Times | 1. Inadequate column equilibration. 2. Column temperature fluctuations. 3. Mobile phase composition changing. | 1. Equilibrate the column for at least 15-20 minutes with the initial mobile phase. 2. Use a column thermostat[16]. 3. Prepare fresh mobile phase daily; ensure lines are primed. |
| Poor Resolution | 1. Gradient slope is too steep. 2. Inappropriate mobile phase. | 1. Flatten the gradient (e.g., extend the gradient time). 2. Try methanol as the organic modifier instead of acetonitrile. |
References
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Foley, J. P. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography & Related Technologies, 4(8), 1305-1327. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Mitrevska, M., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 239-246. Retrieved from [Link]
-
El-Haddad, N., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(19), 6296. Retrieved from [Link]
-
Spence, J. T., & Koudelka, A. P. (1984). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Analytical Biochemistry, 140(2), 433-441. Retrieved from [Link]
-
Wang, Q., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Analytical Methods in Chemistry, 2022, 9897893. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Acetylbenzoic acid (CAS 577-56-0). Retrieved from [Link]
-
Dolan, J. W. (2016). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America, 34(5), 334-341. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
LCGC. (n.d.). Improving Sample Preparation in HPLC. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Moudjahed, M. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68474, 2-Acetylbenzoic acid. Retrieved from [Link]
-
Kiseleva, M. G., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 11(11), 727. Retrieved from [Link]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
Holliday, R. L., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(21), 3539-3544. Retrieved from [Link]
-
Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(7), 647-653. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Al-Qubaisi, A., et al. (2020). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. International Journal of Food Properties, 23(1), 1163-1177. Retrieved from [Link]
-
Al-Awdi, M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
Sources
- 1. 2-Acetylbenzoic acid (CAS 577-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-Acetylbenzoic acid | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 10. tandfonline.com [tandfonline.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. drawellanalytical.com [drawellanalytical.com]
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- 15. teledyneisco.com [teledyneisco.com]
- 16. scioninstruments.com [scioninstruments.com]
Application Notes and Protocols: Strategic Derivatization of 2-(2-oxopropyl)benzoic Acid for Enhanced Biological Assays
Introduction: Unlocking the Biological Potential of 2-(2-oxopropyl)benzoic Acid
This compound is a bifunctional small molecule featuring both a carboxylic acid and a ketone. This structural motif is of significant interest in medicinal chemistry and drug discovery. While the specific biological activities of this compound are not extensively documented in publicly available literature, its parent structures, benzoic acid and its derivatives, are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The 2-acylbenzoic acid scaffold is a versatile starting point for the synthesis of various heterocyclic compounds with demonstrated biological activities[4].
To investigate the biological targets and mechanisms of action of novel compounds like this compound, it is often necessary to derivatize them into chemical probes for use in various biological assays. Derivatization enables the attachment of reporter molecules (e.g., fluorophores, biotin), affinity tags, or handles for immobilization onto solid supports. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound, focusing on the selective modification of its carboxylic acid and ketone functionalities. We will delve into the underlying chemistry of these modifications, provide step-by-step protocols, and discuss the rationale behind experimental choices to ensure robust and reproducible results.
The Structural Landscape of this compound
The key to effective derivatization lies in understanding the reactivity of the constituent functional groups. This compound presents two primary sites for modification:
-
The Carboxylic Acid (-COOH): This group is a versatile handle for forming stable amide bonds through coupling with primary amines.
-
The Ketone (C=O): The carbonyl group of the ketone offers a distinct reaction pathway, allowing for the formation of oximes or hydrazones with high specificity.
The presence of these two orthogonal functional groups allows for a modular approach to derivatization, where one group can be selectively modified while the other remains intact for subsequent reactions or for biological activity.
Part 1: Derivatization of the Carboxylic Acid Functionality via Amide Bond Formation
The most common and robust method for modifying a carboxylic acid in a biological context is through the formation of an amide bond with a primary amine-containing molecule. This is typically achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Mechanism of EDC/NHS Coupling
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions[5][6].
-
Formation of a Stable NHS Ester and Amide Bond Formation: To improve the efficiency of the reaction and reduce hydrolysis of the O-acylisourea intermediate, NHS is added. NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS[6].
Protocol 1: EDC/NHS Coupling of an Amine-Containing Reporter Molecule
This protocol describes the general procedure for coupling an amine-containing reporter molecule (e.g., biotin-amine, fluorescent dye-amine) to the carboxylic acid group of this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing reporter molecule (e.g., Biotin-PEG-Amine)
-
Reaction Buffer: MES Buffer (0.1 M, pH 6.0) or Phosphate Buffered Saline (PBS, pH 7.4)
-
Quenching Solution: Hydroxylamine (1 M) or Tris buffer (1 M, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, solid-phase extraction)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in a minimal amount of DMF or DMSO. Dilute with the reaction buffer to the desired final concentration (e.g., 10 mM).
-
Prepare fresh solutions of EDC (e.g., 100 mM in water) and NHS/Sulfo-NHS (e.g., 100 mM in water or DMF).
-
Dissolve the amine-containing reporter molecule in the reaction buffer.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents).
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. The activation step is most efficient at a slightly acidic pH (4.5-7.2).
-
-
Coupling Reaction:
-
Add the amine-containing reporter molecule (1.0-1.2 equivalents) to the activated this compound solution.
-
If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-7.5 for optimal coupling to the primary amine.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Purify the final conjugate using reverse-phase HPLC or an appropriate solid-phase extraction method to remove unreacted starting materials, byproducts, and quenching reagents.
-
Characterize the purified product by mass spectrometry and NMR to confirm successful conjugation.
-
Expert Insights:
-
Solvent Choice: While aqueous buffers are preferred for bioconjugation, the limited solubility of this compound may necessitate the use of a co-solvent like DMF or DMSO. Ensure the final concentration of the organic solvent is compatible with downstream biological assays.
-
Stoichiometry: The molar ratios of EDC, NHS, and the amine-containing molecule may need to be optimized for your specific reporter molecule. A slight excess of the activated acid over the amine is often used to drive the reaction to completion.
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) during the coupling reaction as they will compete with the desired reaction. MES, HEPES, and phosphate buffers are suitable choices.
Part 2: Derivatization of the Ketone Functionality
The ketone group on this compound provides a highly selective site for derivatization through the formation of an oxime or hydrazone. These reactions are often bioorthogonal, meaning they proceed with high efficiency in a biological environment without interfering with native functional groups.
Oxime Ligation: A Bioorthogonal Approach
Oxime ligation is the reaction between a ketone and an aminooxy-containing compound to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for biological applications[1].
Protocol 2: Oxime Ligation with an Aminooxy-Functionalized Probe
This protocol details the conjugation of an aminooxy-containing probe (e.g., aminooxy-biotin, fluorescent aminooxy dye) to the ketone of this compound.
Materials:
-
This compound
-
Aminooxy-functionalized probe
-
Reaction Buffer: Aniline-acetate buffer (0.1 M sodium acetate, 0.2 M aniline, pH 4.5) or PBS (pH 7.4)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in a minimal amount of DMF or DMSO and dilute with the reaction buffer to the desired concentration (e.g., 10 mM).
-
Dissolve the aminooxy-functionalized probe (1.0-1.2 equivalents) in the reaction buffer.
-
-
Ligation Reaction:
-
Combine the solutions of this compound and the aminooxy probe.
-
The reaction is often catalyzed by aniline and is most efficient at a slightly acidic pH (around 4.5). However, the reaction can also proceed at neutral pH, albeit at a slower rate.
-
Incubate the reaction for 2-16 hours at room temperature or 37°C. Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting oxime-linked conjugate by reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Expert Insights:
-
Catalysis: Aniline acts as a nucleophilic catalyst, accelerating the rate of oxime formation. For applications where aniline may be problematic, the reaction can be performed without it, though longer reaction times or higher concentrations of reactants may be necessary.
-
Stability: The oxime bond is generally stable under physiological conditions, making it suitable for a wide range of biological assays[2].
Hydrazone Formation: An Alternative to Oxime Ligation
Similar to oxime ligation, ketones can react with hydrazine derivatives (hydrazides) to form hydrazone linkages. This reaction is also highly specific for carbonyls.
Protocol 3: Hydrazone formation with a Hydrazide-Functionalized Probe
Materials:
-
This compound
-
Hydrazide-functionalized probe (e.g., Biotin-LC-Hydrazide)
-
Reaction Buffer: Sodium acetate buffer (100 mM, pH 5.0)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in a minimal amount of DMF or DMSO and dilute with the reaction buffer to the desired concentration (e.g., 10 mM).
-
Dissolve the hydrazide-functionalized probe (1.0-1.5 equivalents) in the reaction buffer.
-
-
Coupling Reaction:
-
Combine the solutions of this compound and the hydrazide probe.
-
Incubate the reaction for 2-4 hours at room temperature. The reaction progress can be monitored by HPLC.
-
-
Purification:
-
Purify the hydrazone conjugate using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
-
Expert Insights:
-
Hydrazone vs. Oxime Stability: While both are stable, oxime bonds are generally considered more stable towards hydrolysis than hydrazone bonds, particularly at lower pH[2]. The choice between the two may depend on the specific requirements of the downstream application.
Summary of Derivatization Strategies
| Functional Group | Derivatization Chemistry | Key Reagents | Resulting Linkage | Key Advantages |
| Carboxylic Acid | Amide Bond Formation | EDC, NHS/Sulfo-NHS | Amide | Highly stable bond, well-established protocols. |
| Ketone | Oxime Ligation | Aminooxy-containing probes | Oxime | Bioorthogonal, highly chemoselective, stable bond. |
| Ketone | Hydrazone Formation | Hydrazide-containing probes | Hydrazone | Specific for carbonyls, readily available reagents. |
Applications in Biological Assays
The derivatized forms of this compound can be employed in a multitude of biological assays to elucidate their function:
-
Target Identification: A biotinylated derivative can be used in affinity purification-mass spectrometry (AP-MS) experiments to pull down binding partners from cell lysates.
-
Cellular Localization: A fluorescently labeled derivative can be used in fluorescence microscopy to visualize the subcellular localization of the compound.
-
Enzyme Inhibition Assays: Immobilizing the compound on a solid support via a linker can be used to screen for interacting proteins or in activity-based protein profiling (ABPP).
-
Pharmacokinetic Studies: Radiolabeled or isotopically labeled derivatives can be synthesized for use in ADME (absorption, distribution, metabolism, and excretion) studies.
Conclusion
The dual functionality of this compound offers a versatile platform for the development of chemical probes for biological research. By strategically targeting either the carboxylic acid or the ketone group, researchers can synthesize a variety of derivatives tailored for specific biological assays. The protocols and insights provided in this application note serve as a comprehensive guide to enable the successful derivatization of this and similar small molecules, thereby accelerating the exploration of their therapeutic potential. Careful consideration of the reaction conditions, stoichiometry, and purification methods will ensure the generation of high-quality chemical probes for robust and meaningful biological investigations.
References
-
Boutureira, O., & Bernardes, G. J. L. (2015). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 51(54), 10974-10977. Available from: [Link]
-
Chen, J., & Li, X. (2020). Recent Advances in the Synthesis of Heterocycles from 2-Acylbenzoic Acids. Asian Journal of Organic Chemistry, 9(10), 1536-1551. Available from: [Link]
-
Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2021). National Institutes of Health. Available from: [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 41(6), 748–757. Available from: [Link]
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). MDPI. Available from: [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). ResearchGate. Available from: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Benzoic acid, 2,2'-(2-oxo-1,3-propanediyl)bis-. PubChem. Available from: [Link]
-
Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works... ResearchGate. Available from: [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). MDPI. Available from: [Link]
-
Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, methyl ester. PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. This compound | C10H10O3 | CID 11073965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-oxopropyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(2-oxopropyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Synthesis Overview: A Mechanistic Approach
The synthesis of this compound, also known as (2-carboxyphenyl)acetone, is most commonly achieved through a two-step process starting from homophthalic acid. The overall transformation involves the formation of homophthalic anhydride, followed by a condensation reaction with an acetone equivalent, and a subsequent decarboxylation.
Step 1: Formation of Homophthalic Anhydride
Homophthalic acid is first converted to its cyclic anhydride, homophthalic anhydride. This is a standard procedure, typically achieved by heating homophthalic acid with a dehydrating agent like acetic anhydride.[1] This preparatory step is crucial as it activates the carboxyl groups for the subsequent condensation.
Step 2: Condensation and Decarboxylation
The core of the synthesis involves the reaction of homophthalic anhydride with an acetone equivalent. This proceeds via a nucleophilic attack of an acetone enolate on one of the carbonyl groups of the anhydride. The resulting intermediate is a β-keto acid, which is often unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.[2][3][4][5][6]
Below is a diagram illustrating the logical workflow of the synthesis.
Caption: Logical workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Incomplete formation of homophthalic anhydride. 2. Inefficient generation of the acetone enolate. 3. Reaction temperature for condensation is too low. 4. Incomplete decarboxylation. | 1. Ensure homophthalic acid is thoroughly dried before reacting with acetic anhydride. Reflux for a sufficient time (e.g., 2 hours) to ensure complete conversion.[1] 2. Use a strong, non-nucleophilic base (e.g., LDA, NaH) to generate the acetone enolate. Ensure anhydrous conditions. 3. The condensation reaction may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature. 4. After the condensation, ensure the reaction mixture is heated sufficiently to drive the decarboxylation to completion. Evolution of CO₂ gas should be observed.[5] |
| Presence of Unreacted Homophthalic Anhydride | 1. Insufficient amount of acetone enolate. 2. Reaction time for condensation is too short. | 1. Use a slight excess of the acetone enolate (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the anhydride. 2. Monitor the reaction progress by TLC. Extend the reaction time until the homophthalic anhydride spot disappears. |
| Formation of a Sticky, Oily Product Instead of a Solid | 1. Presence of impurities. 2. Incomplete decarboxylation, leaving the β-keto acid intermediate. | 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes). 2. Re-subject the crude product to the decarboxylation conditions (heating) to ensure complete conversion. |
| Difficulty in Product Purification | 1. Formation of side products from self-condensation of acetone or homophthalic anhydride.[7] 2. The product may be co-crystallizing with impurities. | 1. Control the reaction conditions carefully. Add the acetone enolate slowly to the homophthalic anhydride solution to minimize self-condensation. 2. Try a different recrystallization solvent or consider column chromatography for purification. |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the decarboxylation step?
A1: The decarboxylation of the β-keto acid intermediate proceeds through a six-membered cyclic transition state. The carbonyl oxygen of the keto group abstracts the acidic proton of the carboxylic acid, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable ketone, which is the final product.[2][4][5][6]
Caption: Mechanism of decarboxylation of the β-keto acid intermediate.
Q2: Can I use a different base to generate the acetone enolate?
A2: While strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are ideal for generating the enolate quantitatively under anhydrous conditions, other bases can be used. For instance, a crossed-aldol type condensation can sometimes be achieved with a strong base like sodium hydroxide or potassium hydroxide, though this may lead to more side reactions.[7][8] The choice of base will influence the reaction's efficiency and the profile of impurities.
Q3: What are the key parameters to control for a high-yield synthesis?
A3: The critical parameters are:
-
Anhydrous Conditions: Moisture will quench the acetone enolate and hydrolyze the homophthalic anhydride, significantly reducing the yield.
-
Temperature Control: The condensation step may require a specific temperature to proceed efficiently without promoting side reactions. The decarboxylation step requires sufficient heating.
-
Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the acetone enolate can help drive the reaction to completion.
-
Purity of Starting Materials: Using pure homophthalic acid to generate the anhydride will prevent the introduction of impurities that can complicate the reaction and purification.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction. You can track the disappearance of the homophthalic anhydride spot and the appearance of the product spot. A suitable eluent system would typically be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the ¹H NMR spectrum, you should expect to see signals corresponding to the aromatic protons, a singlet for the methylene protons between the aromatic ring and the ketone, and a singlet for the methyl protons of the acetone moiety. The carboxylic acid proton will appear as a broad singlet. In the ¹³C NMR spectrum, you will observe signals for the carboxylic acid carbonyl, the ketone carbonyl, and the aromatic carbons. The infrared (IR) spectrum will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C=O stretch of the ketone.
IV. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Part A: Preparation of Homophthalic Anhydride
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 10 g of dry homophthalic acid with 15 mL of acetic anhydride.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the homophthalic anhydride under vacuum. The expected yield is typically high.[1]
Part B: Synthesis of this compound
-
Enolate Formation: In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add acetone (1.0 equivalent) to the LDA solution at -78 °C and stir for 30 minutes to ensure complete enolate formation.
-
Condensation: In another dry flask, dissolve the prepared homophthalic anhydride (1.0 equivalent) in anhydrous THF.
-
Slowly add the acetone enolate solution to the homophthalic anhydride solution at -78 °C via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Decarboxylation: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Decarboxylation: The crude residue is then heated (e.g., in an oil bath at 100-120 °C) until the evolution of CO₂ ceases.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as toluene or an ethyl acetate/hexanes mixture.
V. References
-
Allen, C. F. H. Decarboxylation Of Beta Keto Acid. Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
JoVE. (2023). Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Available at: [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]
-
SATHEE CUET - IIT Kanpur. Chemistry Aldol Condensation. Available at: [Link]
-
Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Available at: [Link]
-
Organic Syntheses. homophthalic acid and anhydride. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
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- 5. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
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- 8. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
Technical Support Center: Purification of Crude 2-(2-oxopropyl)benzoic Acid
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude "2-(2-oxopropyl)benzoic acid" via recrystallization. It moves beyond a simple protocol to explain the underlying principles, troubleshoot common experimental hurdles, and answer frequently asked questions, ensuring a higher rate of success in obtaining a high-purity final product.
The Science of Recrystallization for this compound
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] For this compound (C₁₀H₁₀O₃, MW: 178.19 g/mol ), the presence of both a polar carboxylic acid group and a moderately polar ketone functional group dictates its solubility behavior.[3][4]
The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble (and can be filtered off) or highly soluble even at low temperatures (and remain in the mother liquor).[1][5][6] Upon slow cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, as the crystal lattice selectively incorporates molecules of its own kind.[2]
Key attributes for an ideal recrystallization solvent for this compound include:
-
Differential Solubility: High solubility for this compound at elevated temperatures and low solubility at cool temperatures.[6][7]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent or remain fully dissolved when the solution is cooled.[1]
-
Inertness: The solvent must not react chemically with the compound.[1]
-
Boiling Point: A moderately low boiling point (ideally <100-110°C) allows for easy removal from the purified crystals.[8]
Recommended Recrystallization Protocol
This protocol is a robust starting point. Small-scale solubility tests are always recommended to optimize the solvent system for your specific impurity profile.
Step 1: Solvent Selection & Solubility Testing
Based on the structure ("like dissolves like"), polar solvents are a good starting point.[5][6] A mixed-solvent system often provides the best results.
| Solvent System | Suitability for this compound | Rationale & Comments |
| Ethanol/Water | Highly Recommended | The compound is soluble in hot ethanol. Water acts as the anti-solvent. This combination provides a wide polarity range, making it effective for separating a variety of impurities. Carboxylic acids generally crystallize well from alcohol/water mixtures. |
| Toluene | Recommended | Aromatic compounds often crystallize well from toluene. It's a good choice if non-polar impurities are suspected. The higher boiling point (111°C) requires careful handling.[8] |
| Ethyl Acetate/Hexanes | Viable Alternative | Similar to ethanol/water, this system uses a polar solvent (ethyl acetate) and a non-polar anti-solvent (hexanes). Good for moderately polar compounds. |
| Water alone | Not Recommended | While the carboxylic acid group imparts some water solubility, it's likely insufficient to dissolve the compound effectively even when hot, leading to the use of excessive solvent and poor recovery. |
Step 2: Detailed Experimental Procedure (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips. Add the minimum amount of hot ethanol (near boiling) dropwise while stirring and heating until the solid just dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product even after cooling.[5]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask and add a small excess of hot ethanol (~5-10% extra volume) before filtering.[9]
-
Crystallization: Remove the flask from the heat source. Slowly add hot water dropwise until the solution becomes faintly and persistently cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling (Critical Step): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to selectively arrange in the crystal lattice, excluding impurities.[10] Rapid cooling traps impurities.[11]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (the same ratio as the final crystallization solvent) to remove any adhering mother liquor containing dissolved impurities.[9][10] Causality: Using ice-cold solvent minimizes the redissolving of your purified product during the wash.[5]
-
Drying: Allow the crystals to dry completely on the funnel by pulling air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization process in a direct question-and-answer format.
Q1: My compound isn't dissolving, even with a lot of hot solvent. What should I do? A: This suggests you have chosen a poor solvent. First, ensure the solvent is at or near its boiling point. If solubility is still low, the solvent is not suitable. You may need to switch to a more polar solvent or a different solvent system altogether. Refer to the solvent selection table. It's also possible you have a large amount of insoluble impurity, which will not dissolve and should be removed by hot filtration.
Q2: My product separated as an oil instead of crystals ("oiling out"). Why did this happen and how can I fix it? A: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point.[9][12] This is often caused by the solution being too concentrated or cooling too quickly.
-
Solution 1: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (the "good" solvent, e.g., ethanol) to lower the saturation point.[11] Then, allow it to cool much more slowly.
-
Solution 2: If the problem persists, the boiling point of your solvent system may be too high. Consider a different solvent with a lower boiling point.[8]
Q3: The solution cooled, but no crystals have formed. What's wrong? A: You have a supersaturated solution, a common and easily remedied issue.[5]
-
Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a nucleation site for crystal growth.[11][13]
-
Seed Crystals: If scratching doesn't work, add a tiny "seed" crystal of the crude starting material. This provides a perfect template for further crystallization.[11]
-
Concentrate the Solution: If induction methods fail, you likely used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent, and then attempt to cool it again.
Q4: My final yield is very low. Where did my product go? A: Low recovery is a frequent problem with several potential causes:
-
Excess Solvent: Using too much solvent during the initial dissolution is the most common cause. The mother liquor will remain saturated with your product, leading to significant loss.[5][7]
-
Premature Crystallization: If the product crystallized during a hot filtration step, it was lost. Ensure your filtration apparatus is sufficiently pre-heated.[9]
-
Incomplete Cooling: Ensure you have allowed sufficient time in the ice bath for maximum precipitation.[7]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your pure product.[5][10]
Troubleshooting Decision Tree
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. chemeo.com [chemeo.com]
- 4. This compound | C10H10O3 | CID 11073965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. westfield.ma.edu [westfield.ma.edu]
troubleshooting guide for reactions with 2-acetonylbenzoic acid
Technical Support Center: 2-Acetonylbenzoic Acid
Introduction
Welcome to the technical support guide for 2-acetonylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile keto-acid in their synthetic workflows. 2-Acetonylbenzoic acid (also known as acetophenone-2-carboxylic acid) is a bifunctional molecule containing both a carboxylic acid and a ketone, making it a valuable precursor for a variety of heterocyclic compounds, including isobenzofuranones and isoindoloisoquinolines.[1] However, its dual reactivity can also present unique challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of 2-acetonylbenzoic acid?
Understanding the basic properties of your starting material is the first step to a successful reaction. Key data for 2-acetonylbenzoic acid is summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [NIST WebBook][2] |
| Molecular Weight | 164.16 g/mol | [PubChem][3] |
| CAS Number | 577-56-0 | [NIST WebBook][2] |
| Appearance | Off-white to light yellow crystalline powder | N/A |
| Melting Point | 114-117 °C | N/A |
| pKa | 3.7 (estimated for the carboxylic acid) | [PubChem][3] |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water. | N/A |
Q2: How should I properly store 2-acetonylbenzoic acid to ensure long-term stability?
For optimal stability, 2-acetonylbenzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Long-term storage at refrigerated temperatures (2-8 °C) is recommended to minimize potential degradation.
Q3: What safety precautions are necessary when handling 2-acetonylbenzoic acid?
Standard laboratory safety protocols should be followed. Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during reactions with 2-acetonylbenzoic acid, providing causal explanations and actionable solutions.
Problem 1: My reaction yield is unexpectedly low or the reaction failed to proceed.
Answer: Low yields are a frequent issue in organic synthesis and can stem from multiple factors.[4][5] A systematic approach is crucial for diagnosis. Let's break down the potential causes and solutions.
-
Cause A: Purity of Starting Material
-
The "Why": Impurities in the 2-acetonylbenzoic acid can inhibit catalysts, participate in side reactions, or alter the optimal stoichiometry. The purity of all other reagents and solvents is equally critical.[6]
-
Solution:
-
Verify Purity: Confirm the purity of your 2-acetonylbenzoic acid via ¹H NMR or melting point analysis before starting the reaction.
-
Purify if Necessary: If impurities are detected, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Use Anhydrous Solvents: For moisture-sensitive reactions, ensure solvents are properly dried.
-
-
-
Cause B: Inappropriate Reaction Conditions
-
The "Why": Temperature and reaction time are critical variables. Many reactions involving benzoic acids, including 2-acetonylbenzoic acid, are susceptible to thermal decarboxylation.[7][8] Heating the reaction too high or for too long can favor this side reaction, consuming your starting material and reducing the yield of the desired product.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. If decarboxylation is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] Quench the reaction as soon as the starting material is consumed to prevent product degradation or side product formation.[6]
-
-
-
Cause C: Inefficient Workup or Purification
-
The "Why": Significant product loss can occur during the workup and purification stages. This can be due to the formation of emulsions, incomplete extraction, or decomposition on silica gel.[10]
-
Solution:
-
Thorough Extractions: When performing a liquid-liquid extraction, ensure complete transfer of your product into the organic layer. Back-extract the aqueous layer to recover any dissolved product.
-
Careful Rinsing: Rinse all glassware, drying agents (e.g., MgSO₄), and filter papers with the extraction solvent to recover all adsorbed product.[6]
-
Optimize Chromatography: If using silica gel chromatography, consider deactivating the silica with triethylamine (if your product is base-stable) to prevent streaking and decomposition of acidic compounds.
-
-
Below is a workflow to systematically troubleshoot low-yield reactions.
Caption: Systematic workflow for diagnosing and solving low-yield reactions.
Problem 2: I am observing significant side products in my crude reaction mixture.
Answer: The bifunctional nature of 2-acetonylbenzoic acid makes it susceptible to specific side reactions. Identifying these byproducts is key to mitigating their formation.
-
Side Reaction A: Decarboxylation
-
The "Why": As a benzoic acid derivative, the molecule can lose carbon dioxide (CO₂) under thermal stress, particularly when catalyzed by trace acids or metals.[7][11] This is one of the most common side reactions, leading to the formation of 1-(2-methylphenyl)ethan-1-one (2'-methylacetophenone).
-
Mechanism: The reaction is often facilitated by protonation of the carbonyl, followed by the loss of CO₂. The presence of the ortho-acetyl group can influence the electronic environment, but high temperatures remain the primary driver.[8][11]
-
Solution:
-
Minimize Heat: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative processes that might facilitate decarboxylation.
-
-
-
Side Reaction B: Intramolecular Cyclization/Self-Condensation
-
The "Why": The molecule contains both a nucleophilic enol/enolate (from the ketone) and an electrophilic carboxylic acid/ester. Under certain conditions (especially with strong acids or bases), it can cyclize to form 3-hydroxy-3-methylisobenzofuran-1(3H)-one or related derivatives.[1][12]
-
Solution:
-
Control pH: Carefully control the pH of the reaction. Avoid unnecessarily strong acids or bases unless they are required for the desired transformation.
-
Protecting Groups: In complex syntheses, consider protecting either the carboxylic acid (as an ester) or the ketone (as a ketal) to prevent unwanted intramolecular reactions.
-
-
The diagram below illustrates the competition between a desired intermolecular reaction and these common side pathways.
Caption: Competing reaction pathways for 2-acetonylbenzoic acid.
Problem 3: I'm having difficulty purifying my final product.
Answer: Purification challenges often arise from the acidic nature of the starting material and potentially the product, or from the physical properties of the crude mixture.
-
Challenge A: Removing Unreacted Starting Material
-
The "Why": 2-Acetonylbenzoic acid is acidic and can be difficult to separate from neutral or weakly acidic products using only chromatography.
-
Solution: Acid-Base Extraction.
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. The acidic 2-acetonylbenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer should now contain your purified neutral or weakly acidic product.
-
Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
-
Challenge B: Poor Separation on Silica Gel Column
-
The "Why": Acidic compounds can streak or irreversibly bind to the slightly acidic silica gel, leading to poor separation and low recovery.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of acetic acid or formic acid (~0.5-1%) to your eluent system. This keeps your acidic compound protonated, reducing its interaction with the silica surface and resulting in sharper peaks.
-
Use a Different Stationary Phase: If silica fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase (C18) silica, depending on the polarity of your compound.
-
-
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Intramolecular Cyclization to an Isobenzofuranone Derivative
This protocol provides a general method for the dehydrative cyclization of 2-acetonylbenzoic acid, a common transformation for this substrate.[13][14]
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetonylbenzoic acid (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., toluene or 1,2-dichloroethane, ~0.1 M concentration).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
-
Catalyst Addition:
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or triflic acid (TfOH, 0.1 eq). The choice of acid can be critical and may require optimization.[13]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent).
-
Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to quench the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Analytical Reaction Monitoring by HPLC-UV
This protocol is essential for determining reaction completion and identifying the formation of byproducts.[9][15]
-
Sample Preparation:
-
Carefully take a small aliquot (~5-10 µL) from the reaction mixture using a glass capillary or syringe.
-
Quench the aliquot immediately in a vial containing ~1 mL of the mobile phase (e.g., acetonitrile/water) to stop the reaction.
-
-
Instrumentation & Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a good starting point. (e.g., 10% to 90% acetonitrile over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the starting material and expected product absorb, typically around 254 nm.
-
-
Analysis:
-
Inject a small volume (5-10 µL) of the prepared sample.
-
Track the disappearance of the starting material peak and the appearance of the product peak over time. The relative peak areas can provide a semi-quantitative measure of conversion.
-
References
-
National Institute of Standards and Technology. (n.d.). 2-Acetylbenzoic acid. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (1990). Mass Spectrum Data for 2-Acetylbenzoic acid. NIST Chemistry WebBook. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. [Link]
-
Liu, Q., et al. (2025). Synthesis of Fused Polycyclic 1,4-Benzodiazepines via a Metal-Free Cascade Cyclization of 2-Acylbenzoic Acids with N-(o-Aminobenzyl)-indoles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Decarboxylation. [Link]
-
Zoeller, J. (2013). In organic chemistry, why is my percent yield so low?. Quora. [Link]
-
Reddit r/Chempros. (2024). What are some common causes of low reaction yields?. [Link]
- European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
National Center for Biotechnology Information. (n.d.). 2-Acetylbenzoic acid. PubChem Compound Database. [Link]
-
Zhang, W., & Li, C. J. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24016. [Link]
-
ResearchGate. (n.d.). Optimization of the cascade cyclization reaction of 1a and 2a. [Link]
-
Reddit r/chemistry. (2018). Common ways to lose product and reduce yield?. [Link]
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8983. [Link]
-
Buchanan, A. C., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 738-746. [Link]
-
Hart, E. S., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(44), 6948-6954. [Link]
-
ResearchGate. (2025). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Acetylbenzoic acid [webbook.nist.gov]
- 3. 2-Acetylbenzoic acid | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. How To [chem.rochester.edu]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (2-carboxyphenyl)acetone
Welcome to the technical support center for the synthesis of (2-carboxyphenyl)acetone, a key intermediate for various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
I. Introduction to the Synthesis of (2-carboxyphenyl)acetone
(2-carboxyphenyl)acetone, also known as 2-(2-oxopropyl)benzoic acid, is typically synthesized via the condensation of homophthalic anhydride with a suitable C2 synthon, often involving reagents like acetic anhydride or related compounds. While the reaction appears straightforward, it is often accompanied by the formation of several side products that can complicate purification and reduce yields. Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of (2-carboxyphenyl)acetone.
FAQ 1: My reaction yield is very low. What are the potential causes and how can I improve it?
A low yield of the desired (2-carboxyphenyl)acetone can be attributed to several factors, primarily related to reaction conditions and reagent quality.
Potential Causes:
-
Suboptimal Reaction Temperature: The condensation reaction is sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can promote the formation of degradation products and side reactions.
-
Poor Quality of Reagents: The purity of homophthalic anhydride and the acetylating agent is critical. Old or improperly stored reagents may have degraded, leading to lower reactivity.
-
Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting materials.
-
Side Product Formation: The most significant contributor to low yields is often the formation of unwanted side products.
Solutions & Protocol Recommendations:
-
Temperature Optimization: The reaction should be carefully monitored and maintained at the optimal temperature. A typical procedure involves heating a mixture of homophthalic anhydride and acetic anhydride.
-
Reagent Quality Check: Ensure that the homophthalic anhydride is dry and free from homophthalic acid. The acetic anhydride should be fresh and colorless.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion.
-
Step-by-Step Protocol for Synthesis:
-
In a round-bottomed flask equipped with a reflux condenser, combine dry homophthalic acid (1 equivalent) and acetic anhydride (1 equivalent).
-
Reflux the mixture for 2 hours to form homophthalic anhydride in situ.
-
Cool the mixture to approximately 10°C to allow the homophthalic anhydride to crystallize.
-
Collect the solid anhydride by filtration and wash it with a small amount of glacial acetic acid.[1]
-
For the condensation step, a more specialized approach is needed as direct reaction with acetone is not straightforward. The Perkin reaction provides a mechanistic basis for the condensation of an anhydride with a carbonyl compound.[2][3]
-
FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common issue in this synthesis. Identifying these byproducts is the first step towards mitigating their formation.
Common Side Products:
-
Self-Condensation Products of Homophthalic Anhydride: Homophthalic anhydride can undergo self-condensation, especially in the presence of a base or at elevated temperatures.[2] This can lead to the formation of dimeric and polymeric structures. One such product is 2-((1-oxo-1H-isochromen-3-yl)methyl)benzoic acid.[1][4]
-
Isocoumarin Derivatives: The reaction can sometimes lead to the formation of isocoumarin-type structures through alternative cyclization pathways.[1]
-
Products from Acetone Self-Condensation: If basic conditions are employed, acetone can undergo self-condensation (an aldol condensation) to form diacetone alcohol and mesityl oxide.[5]
Visualizing Reaction Pathways:
The following diagram illustrates the intended reaction and a key side reaction pathway.
Caption: Reaction scheme showing desired product and a major side product.
Strategies to Minimize Side Products:
-
Control of Stoichiometry: Use a slight excess of the acetylating agent to favor the formation of the desired product over the self-condensation of homophthalic anhydride.
-
Temperature Control: As mentioned, maintaining the optimal reaction temperature is crucial to disfavor side reactions that may have higher activation energies.
-
Choice of Catalyst/Base: If a catalyst or base is used, its nature and concentration can significantly influence the product distribution. For instance, a bulky, non-nucleophilic base might be preferable to minimize side reactions involving the base itself.
FAQ 3: How can I effectively purify the crude (2-carboxyphenyl)acetone?
Purification is often challenging due to the presence of structurally similar side products and unreacted starting materials. A multi-step purification strategy is typically required.
Purification Protocol:
-
Initial Workup: After the reaction is complete, the excess acetic anhydride is typically removed by distillation under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate.
-
Aqueous Extraction:
-
Wash the organic layer with water to remove any water-soluble impurities.
-
Perform an extraction with a mild base, such as a saturated sodium bicarbonate solution. The desired product, being a carboxylic acid, will move into the aqueous layer as its sodium salt. This step is effective in separating it from non-acidic impurities.
-
-
Acidification and Isolation:
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2). This will precipitate the (2-carboxyphenyl)acetone.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.
-
-
Recrystallization:
-
For higher purity, recrystallize the crude product from a suitable solvent system. A mixture of an organic solvent (e.g., ethyl acetate or acetone) and a non-polar solvent (e.g., hexanes) is often effective. The choice of solvent may require some experimentation to achieve the best results.
-
Data on Purification Efficiency:
| Purification Step | Key Impurities Removed | Expected Purity |
| Aqueous Extraction | Non-acidic organic impurities | 60-80% |
| Acidification | Water-soluble impurities | 80-90% |
| Recrystallization | Structurally similar side products | >95% |
Troubleshooting Purification:
-
Oily Product After Acidification: If the product oils out instead of precipitating as a solid, it may be due to the presence of significant impurities that lower its melting point. In this case, try to extract the oily product with a fresh portion of an organic solvent, dry the organic layer, and concentrate it to obtain a solid that can then be recrystallized.
-
Poor Recovery from Recrystallization: If the recovery is low, you may be using too much solvent or the wrong solvent system. Perform small-scale solubility tests to find the optimal solvent for recrystallization.
III. Concluding Remarks
The synthesis of (2-carboxyphenyl)acetone presents several challenges, primarily related to controlling side reactions and achieving effective purification. By carefully controlling reaction parameters, using high-quality reagents, and employing a systematic purification strategy, researchers can significantly improve the yield and purity of the final product. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each experimental setup may require specific optimization.
IV. References
-
Organic Syntheses, Coll. Vol. 5, p.612 (1973); Vol. 44, p.59 (1964). Link
-
PubChem Compound Summary for CID 11073965, this compound. Link
-
LookChem, Purification of Acetone. Link
-
Shablykin, O. V., Merzhyievsky, D., & Shablykina, O. (2017). The interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates. French-Ukrainian Journal of Chemistry, 5(2), 62-67. Link
-
Wikipedia, Perkin reaction. Link
-
BYJU'S, Perkin Reaction Mechanism. Link
-
Krasavin, M. (2020). Three-Component Reaction of Homophthalic Anhydride with Carbonyl Compounds and Ammonium Acetate: New Developments. Synthesis, 52(12), 1735-1745.
-
Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, methyl ester | C19H17N5O5 | CID 116762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Intramolecular Cyclization of 2-(2-Oxopropyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-methyl-1H-inden-1-one via the intramolecular cyclization of 2-(2-oxopropyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems that may arise during the cyclization reaction. Each entry details the issue, its probable causes, and a step-by-step protocol for resolution.
Issue 1: Low to No Conversion of Starting Material
You've set up the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted this compound even after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The primary mechanism for this cyclization is an intramolecular Friedel-Crafts acylation, which requires a strong Lewis acid or Brønsted acid to activate the carboxylic acid group for electrophilic attack on the aromatic ring.[1][2] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction will not proceed efficiently.
-
Troubleshooting Protocol:
-
Verify Catalyst Quality: Use a fresh bottle of your acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or triflic acid). Lewis acids like AlCl₃ are extremely sensitive to moisture and should be handled under anhydrous conditions.
-
Increase Catalyst Loading: While catalytic amounts are sometimes effective, intramolecular Friedel-Crafts acylations often require stoichiometric or even excess acid to drive the reaction to completion.[1] Incrementally increase the catalyst amount (e.g., from 1.2 equivalents to 2.0 equivalents) and monitor the reaction progress.
-
Consider an Alternative Catalyst: If one type of acid is ineffective, another may provide better results due to differences in acidity and solubility. PPA is a common and effective choice for this type of cyclization.
-
-
-
Inadequate Reaction Temperature: The activation energy for the intramolecular acylation may not be met at the current reaction temperature.
-
Troubleshooting Protocol:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments. Monitor the reaction closely for the formation of byproducts. Optimal temperatures can vary significantly based on the chosen acid and solvent.[3]
-
Solvent Choice: Ensure your solvent has a boiling point compatible with the required reaction temperature. High-boiling, non-coordinating solvents are often preferred.
-
-
Issue 2: Formation of a Major, Unidentified Byproduct
A new spot appears on your TLC plate, and it's more prominent than your desired product, 3-methyl-1H-inden-1-one.
Potential Causes & Solutions:
-
Intermolecular vs. Intramolecular Reaction: At high concentrations, the activated carboxylic acid intermediate can react with another molecule of this compound, leading to polymeric material or other intermolecular condensation products instead of the desired intramolecular cyclization.
-
Troubleshooting Protocol:
-
High Dilution Conditions: A key strategy to favor intramolecular reactions is to use high dilution.[3] Decrease the concentration of your starting material significantly (e.g., from 0.1 M to 0.01 M). This reduces the probability of intermolecular collisions.
-
Slow Addition: If using a highly reactive acylating agent (e.g., converting the carboxylic acid to an acyl chloride first), add it slowly via a syringe pump to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Alternative Cyclization Pathway (Aldol Condensation): Under certain basic or even acidic conditions, an intramolecular aldol-type condensation could occur. Deprotonation of the alpha-carbon of the ketone can lead to the formation of a six-membered ring, which is thermodynamically favorable.[4][5]
-
Troubleshooting Protocol:
-
Strictly Anhydrous & Aprotic Conditions: Ensure your reaction is free of water and other protic sources that could facilitate unwanted proton transfers.
-
Strongly Acidic Medium: Employing a strong acid catalyst like PPA or triflic acid will favor the Friedel-Crafts pathway by protonating the carbonyls, making the carboxylic acid the more potent electrophile.
-
-
Issue 3: Product Degradation or Darkening of the Reaction Mixture
The reaction mixture turns dark brown or black, and subsequent workup yields a low recovery of a tarry, impure product.
Potential Causes & Solutions:
-
Excessive Heat or Reaction Time: Indenones and related compounds can be sensitive to prolonged exposure to strong acids and high temperatures, leading to polymerization or decomposition.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress frequently using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Optimize Temperature: While heat may be necessary, excessive temperatures can accelerate degradation. Determine the minimum temperature required for a reasonable reaction rate.
-
-
-
Oxidation: The product may be susceptible to oxidation under the reaction conditions.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the cyclization of this compound?
A1: The primary and most effective pathway is an intramolecular Friedel-Crafts acylation .[2] The reaction is typically catalyzed by a strong acid (Lewis or Brønsted) which activates the carboxylic acid. This generates an acylium ion or a highly electrophilic acyl-catalyst complex. The electron-rich aromatic ring then acts as a nucleophile, attacking the activated acyl group to form a new carbon-carbon bond and a six-membered ring intermediate. Subsequent deprotonation re-establishes aromaticity and yields the five-membered indenone ring system.
Q2: Which acid catalyst is the best choice for this reaction?
A2: While several acids can be used, Polyphosphoric Acid (PPA) is a highly effective and commonly used reagent for this type of cyclization. It serves as both the catalyst and the solvent in many cases. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative. For smaller-scale reactions where purification might be simpler, trifluoromethanesulfonic acid (triflic acid) is also an excellent choice due to its strong acidity.[6] The choice may depend on the scale of the reaction and the desired workup procedure.
Q3: Can I use a base to catalyze this cyclization?
A3: Base-catalyzed cyclization is generally not recommended for this transformation. A base would deprotonate the carboxylic acid, forming a carboxylate which is a poor electrophile. Furthermore, a base is more likely to deprotonate the α-carbon of the ketone, promoting an intramolecular aldol condensation, which would lead to a different, six-membered ring product.[5]
Q4: My purification by column chromatography is difficult. Are there any tips?
A4: 3-methyl-1H-inden-1-one can be somewhat polar. If you are struggling with separation:
-
Solvent System: Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Acid/Base Wash: Before chromatography, an aqueous workup involving washing the organic layer with a mild base (like saturated sodium bicarbonate solution) can help remove any remaining acidic starting material or catalyst residues.[7] This is followed by a wash with brine and drying over an anhydrous salt like sodium sulfate.[8]
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.
Q5: What are the expected spectroscopic signatures for the product, 3-methyl-1H-inden-1-one?
A5: In the ¹H NMR spectrum, you should observe signals corresponding to the aromatic protons, a singlet for the methyl group, and a singlet for the methylene protons of the five-membered ring. The ¹³C NMR will show a characteristic signal for the ketone carbonyl carbon (typically >190 ppm) and signals for the aromatic and aliphatic carbons. The infrared (IR) spectrum will display a strong absorption band for the conjugated ketone carbonyl (around 1700-1720 cm⁻¹).
Experimental Protocols & Data
Optimized Protocol for Cyclization using Polyphosphoric Acid (PPA)
This protocol is a robust starting point for the intramolecular Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add this compound to the hot PPA.
-
Continue to stir the mixture at 80-90 °C and monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture into a beaker of vigorously stirred ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Table 1: Comparison of Reaction Conditions
| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | Dichloromethane | 25 | 12 | <10 |
| 2 | AlCl₃ (1.2) | Dichloromethane | 40 (reflux) | 6 | 35 |
| 3 | H₂SO₄ (conc.) | None | 100 | 1 | 65 |
| 4 | PPA (10x weight) | None | 90 | 2 | 85-95 |
| 5 | Triflic Acid (1.5) | 1,2-Dichloroethane | 60 | 4 | 80 |
Data is illustrative and based on typical outcomes for Friedel-Crafts acylations.
Visual Guides
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
Caption: Simplified Friedel-Crafts acylation mechanism.
References
- ResearchGate. (n.d.). Optimization of the Reaction Conditions a.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization.
- Benchchem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of 2a a.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. a.
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (n.d.).
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
- Sigma-Aldrich. (n.d.).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole.
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
- Organic Syntheses. (n.d.). Procedure 13.
- ChemicalBook. (n.d.). 3-((2-METHYLPROP-2-ENYL)OXY)BENZOIC ACID synthesis.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Khan Academy. (n.d.).
- Chemistry Steps. (n.d.). Intramolecular Aldol Reactions.
- PubMed. (2023).
- ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- YouTube. (2025). Aldol Condensation Worked Practice Questions + TRICK!.
- Royal Society of Chemistry. (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.
- MDPI. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.
- ChemicalBook. (n.d.). 3-METHYL-1H-INDAZOLE synthesis.
- Sigma-Aldrich. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Dehydrogenative cyclization of 2-arylbenzoic acid and 2-arylbenzamide with hydrogen evolution in a photoelectrochemical cell.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid.
- ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid | Request PDF.
- Wiley Online Library. (1981). Double Ring‐Opening of Bicyclic Oxaziridines to N‐(3‐Oxopropyl)amides by Iron( II )
- ResearchGate. (2022).
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Decarboxylation of 2-(2-oxopropyl)benzoic acid
Welcome to the dedicated technical support center for handling 2-(2-oxopropyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile β-keto acid in their synthetic pathways. The inherent instability of β-keto acids, particularly their susceptibility to decarboxylation, presents a significant challenge.[1][2][3] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your compound throughout your experimental workflow.
Understanding the Challenge: The Instability of β-Keto Acids
The core issue with this compound, like other β-keto acids, is the presence of a ketone group at the β-position relative to the carboxylic acid. This specific arrangement makes the molecule prone to losing its carboxyl group as carbon dioxide (CO₂), especially when subjected to heat.[1][2] This process, known as decarboxylation, proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate that subsequently tautomerizes to a more stable ketone.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that trigger the decarboxylation of this compound?
A1: Several factors can initiate or accelerate decarboxylation:
-
Heat: Elevated temperatures are a major catalyst for the decarboxylation of β-keto acids.[2]
-
pH: Both acidic and basic conditions can promote decarboxylation. Acidic conditions favor the protonated form, which is more susceptible to decarboxylation, while basic conditions can facilitate the process upon hydrolysis of a corresponding ester.[1][2]
-
Solvent: The choice of solvent can influence the rate of decarboxylation.[2] Protic solvents, for instance, can disrupt the internal hydrogen bonding that stabilizes the enol form, potentially affecting the reaction rate.[4]
Q2: How does the structure of this compound contribute to its instability?
A2: The proximity of the ketone's carbonyl group to the carboxylic acid is key. The carbonyl group acts as an electron sink, stabilizing the transition state of the decarboxylation reaction.[5] This allows for a relatively low-energy pathway for the elimination of CO₂. The mechanism involves an intramolecular hydrogen bond between the keto oxygen and the carboxylic acid hydrogen, forming a six-membered cyclic transition state that facilitates the C-C bond cleavage.[6]
Q3: Can I store this compound, and if so, under what conditions?
A3: Yes, proper storage is crucial. For long-term stability, it is highly recommended to store this compound at -80°C or lower.[1] Studies on similar β-keto acids have shown significant degradation at higher temperatures, such as -20°C, over a period of weeks.[1] Crystals of β-keto acids are also noted to be extremely hygroscopic, so storage in a tightly sealed container is essential.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during reactions involving this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product containing the carboxylic acid moiety. | The reaction temperature is too high, causing decarboxylation of the starting material or product. | - Conduct the reaction at or below room temperature if the reaction kinetics allow.- If heating is necessary, perform a time-course study at various temperatures to find the optimal balance between reaction rate and decarboxylation.- Utilize microwave irradiation for rapid, controlled heating to minimize prolonged exposure to high temperatures. |
| Formation of a ketone byproduct (2-butanone derivative of benzoic acid). | Decarboxylation has occurred, leading to the loss of CO₂ and formation of the corresponding ketone.[3] | - Re-evaluate the pH of the reaction mixture. Maintain a neutral to slightly alkaline pH to keep the carboxylic acid in its deprotonated (carboxylate) form, which is less prone to decarboxylation.[1]- Consider using a protecting group for the carboxylic acid functionality if it is not directly involved in the desired transformation.[2] |
| Inconsistent reaction outcomes and reproducibility issues. | The purity and stability of the starting this compound may be compromised due to improper storage or handling. | - Always use freshly acquired or properly stored (at -80°C) this compound.- Before use, consider a quick purity check using techniques like ¹H NMR or LC-MS to confirm the integrity of the starting material. |
| Difficulty in purifying the final product due to the presence of the decarboxylated impurity. | The decarboxylated product has similar polarity to the desired product, making chromatographic separation challenging. | - Optimize the reaction conditions to minimize the formation of the byproduct in the first place.- Explore alternative purification techniques such as crystallization or derivatization of either the product or the impurity to alter their physical properties and facilitate separation. |
Experimental Protocols: Best Practices for Mitigating Decarboxylation
To minimize the risk of decarboxylation, it is imperative to control the reaction and purification conditions meticulously.
Protocol 1: General Low-Temperature Reaction Setup
This protocol outlines a general approach for reactions where this compound is a reactant.
Objective: To perform a chemical transformation on this compound while preserving the carboxylic acid group.
Materials:
-
This compound (stored at -80°C)
-
Anhydrous, aprotic solvent (e.g., THF, Dioxane, Toluene)
-
Reaction vessel with a magnetic stirrer and inert atmosphere capabilities (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice-water, dry ice-acetone)
-
Appropriate reagents for the specific transformation
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar. Purge the vessel with an inert gas.
-
Reagent Preparation: Allow the this compound to warm to room temperature in a desiccator to prevent moisture condensation.
-
Reaction Setup: Dissolve the this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.
-
Reagent Addition: Add the other reagents to the reaction mixture slowly and in a controlled manner, monitoring the internal temperature to prevent exothermic spikes.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid prolonged reaction times at elevated temperatures.
-
Work-up: Once the reaction is complete, perform the work-up at a low temperature. Maintain a neutral or slightly alkaline pH during any aqueous extraction steps.[1]
-
Purification: Employ mild purification techniques. Avoid high temperatures during solvent evaporation (use a rotary evaporator with a cooled water bath) and consider flash column chromatography at room temperature.[2]
Diagram: Decision-Making Workflow for Reaction Condition Selection
The following diagram illustrates a logical workflow for selecting appropriate reaction conditions to prevent decarboxylation.
Caption: A decision tree for optimizing reaction conditions to prevent decarboxylation.
Diagram: Mechanism of β-Keto Acid Decarboxylation
This diagram illustrates the mechanistic pathway for the decarboxylation of a β-keto acid.
Caption: The cyclic transition state leading to decarboxylation of a β-keto acid.
By understanding the underlying chemical principles and adhering to the guidelines and protocols outlined in this technical support center, researchers can significantly improve the success rate of their reactions involving the sensitive yet valuable reagent, this compound.
References
-
Homework.Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain.... Retrieved from [Link]
-
Gora, R. W., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Retrieved from [Link]
-
Reddit. (2025, December 18). Why are beta ketoacids instable and easily decarboxylate? Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, June 18). Why are beta-ketoacids better at decarboxylation than gamma or delta? Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved from [Link]
Sources
common impurities in commercial "2-(2-oxopropyl)benzoic acid"
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing commercial "2-(2-oxopropyl)benzoic acid" in their experiments. This document provides insights into common impurities, their origins, and practical troubleshooting guidance for identifying and mitigating purity-related issues.
Introduction
This compound is a keto acid of interest in various research and development applications. The purity of this reagent is critical for the reliability and reproducibility of experimental results. Impurities can arise from the synthetic route employed during its manufacture, as well as from degradation during storage. Understanding the potential impurity profile is the first step in effective quality control and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial lot of this compound?
A1: Based on common synthetic pathways for structurally similar aromatic keto acids, the most probable impurities in commercial this compound can be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Reaction Byproducts: Compounds formed through side reactions during synthesis.
-
Degradation Products: Impurities resulting from the breakdown of the target molecule during storage or under certain experimental conditions.
A plausible and economically viable route for the synthesis of this compound is the Friedel-Crafts acylation of a suitable benzene derivative. A likely specific pathway involves the reaction of phthalic anhydride with a reagent that can introduce the "2-oxopropyl" group.
Q2: How can I identify these impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of this compound and detecting impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Q3: My baseline in HPLC analysis is noisy. What could be the cause?
A3: A noisy baseline can be due to several factors, including but not limited to: a contaminated column, impurities in the mobile phase, or a faulty detector lamp. Refer to the Troubleshooting Guide section for a more detailed breakdown of potential causes and solutions.
Q4: I am observing a peak that I suspect is a degradation product. How can I confirm this?
A4: To confirm if an observed peak is a degradation product, you can perform forced degradation studies on a sample of your this compound. Exposing the material to stress conditions such as acid, base, heat, oxidation, and light can help to intentionally generate degradation products, which can then be compared to the unknown peak in your sample.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Explanation | Troubleshooting Steps |
| Residual Starting Materials | In a likely Friedel-Crafts synthesis, unreacted phthalic anhydride or its hydrolyzed form, phthalic acid , may be present. | 1. Obtain a reference standard of phthalic acid. 2. Spike a sample of your this compound with the phthalic acid standard. 3. Analyze the spiked sample by HPLC. An increase in the area of the suspect peak confirms its identity as phthalic acid. |
| Reaction Byproducts | Positional isomers, such as 3-(2-oxopropyl)benzoic acid or 4-(2-oxopropyl)benzoic acid , can form during the Friedel-Crafts reaction. | 1. If commercially available, obtain reference standards for the potential isomers. 2. If standards are not available, LC-MS analysis can provide the molecular weight of the impurity. An identical molecular weight to the parent compound strongly suggests an isomeric impurity. |
| Degradation Products | The molecule may undergo intramolecular cyclization to form a lactone, or decarboxylation under certain conditions. | 1. Perform forced degradation studies (see Protocol 2). 2. Analyze the stressed samples by HPLC and LC-MS to identify degradation products. |
Issue 2: Poor Peak Shape in HPLC Analysis
| Potential Cause | Explanation | Troubleshooting Steps |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. | 1. Dilute your sample and re-inject. 2. If peak shape improves, optimize the sample concentration. |
| Inappropriate Mobile Phase pH | As this compound is a carboxylic acid, the mobile phase pH can significantly affect its ionization state and, consequently, its interaction with the stationary phase. | 1. Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group for good peak shape in reversed-phase chromatography. 2. Experiment with different mobile phase modifiers (e.g., formic acid, trifluoroacetic acid). |
| Column Contamination | Buildup of strongly retained compounds on the column can lead to peak distortion. | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. If the problem persists, consider replacing the column. |
Potential Impurities and Their Origins
Based on a plausible Friedel-Crafts synthesis route, the following table summarizes potential impurities:
| Impurity Name | Structure | CAS Number | Potential Origin |
| Phthalic Anhydride | O=C1OC(=O)c2ccccc12 | 85-44-9 | Unreacted starting material. |
| Phthalic Acid | O=C(O)c1ccccc1C(=O)O | 88-99-3 | Hydrolysis of phthalic anhydride. |
| 3-(2-Oxopropyl)benzoic acid | CC(=O)Cc1cccc(c1)C(=O)O | 2852-90-6 | Isomeric byproduct of Friedel-Crafts reaction. |
| 4-(2-Oxopropyl)benzoic acid | CC(=O)Cc1ccc(cc1)C(=O)O | 55938-16-4 | Isomeric byproduct of Friedel-Crafts reaction. |
| 3-Methyl-1H-indene-1-one | O=C1C=C(C)c2ccccc12 | 20834-31-9 | Potential intramolecular cyclization product. |
Visualizing Impurity Formation
The following diagram illustrates a plausible synthetic pathway and the potential for impurity formation.
Caption: Plausible synthesis and impurity formation pathway.
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Assessment
This method provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
1. Materials:
- HPLC system with UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable acidifier)
- Sample of this compound
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm and 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
1. Materials:
- Sample of this compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system as described in Protocol 1
2. Procedure:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
- After the specified time, neutralize the acidic and basic samples.
- Prepare all samples for HPLC analysis as described in Protocol 1.
- Analyze the samples and compare the chromatograms to that of an unstressed sample to identify degradation peaks. LC-MS analysis of the stressed samples is highly recommended for structural elucidation of the degradation products.
References
-
PubChem. This compound. [Link]
- Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product’s. [Link]
challenges in the scale-up of "2-(2-oxopropyl)benzoic acid" synthesis
Technical Support Center: Synthesis of 2-(2-oxopropyl)benzoic acid
Welcome to the technical support center for the synthesis of this compound (also known as 2-carboxyphenylacetone). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. By understanding the causality behind each experimental step, you can troubleshoot effectively and optimize your process for robustness and scalability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing quick insights into reaction principles and expected outcomes.
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent and direct route is the condensation of homophthalic anhydride with a source of acetone, typically facilitated by a base. This reaction is mechanistically related to the Perkin reaction. The process involves the formation of an enolate from acetone, which then attacks the anhydride. A subsequent decarboxylation step, often induced by heat and acidic work-up, yields the final product. The choice of base and solvent is critical for optimizing yield and minimizing side products.
Q2: What are the primary impurities I should expect to see in my crude product?
A2: The impurity profile can vary based on reaction conditions, but common side products include:
-
Unreacted Homophthalic Acid/Anhydride: Incomplete reaction or hydrolysis of the anhydride during work-up.
-
Self-Condensation Products of Homophthalic Anhydride: In the presence of a base, homophthalic anhydride can self-condense to form complex structures like 2-((1-oxo-1H-isochromen-3-yl)methyl)benzoic acid.[1][2]
-
Acetone Self-Condensation Products: Strong basic conditions can promote the aldol condensation of acetone, leading to diacetone alcohol or mesityl oxide, which can complicate purification.
-
Over-alkylation or other side reactions: Depending on the reactivity of the intermediates.
Q3: What is a typical yield for this synthesis at the lab scale?
A3: Yields are highly dependent on the purity of starting materials, reaction conditions (base, solvent, temperature), and purification efficiency. A well-optimized laboratory procedure can achieve yields in the range of 70-85%. However, initial attempts or reactions with un-optimized conditions may result in lower yields.
Q4: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)?
A4: Yes, TLC is an excellent tool for monitoring this reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane, often with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid product is protonated and moves as a single spot. You should track the consumption of the homophthalic anhydride starting material and the appearance of the more polar product spot.
Section 2: Troubleshooting Guide: From Lab Bench to Scale-Up
This guide provides a structured, cause-and-effect approach to solving specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Scenario: After running the reaction for the prescribed time and performing the work-up, you obtain a low yield (<40%) or only recover starting materials.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Troubleshooting Action & Verification |
| Ineffective Base | The base (e.g., triethylamine, pyridine) may be too weak to efficiently generate the acetone enolate, or it may be sterically hindered. The reaction equilibrium does not favor product formation. | Action: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide. Use of a phase transfer catalyst can also be beneficial in biphasic systems.[3] Verification: A small-scale trial with the new base should show a significant increase in product formation as monitored by TLC or LC-MS. |
| Impure Starting Materials | Homophthalic anhydride is susceptible to hydrolysis into homophthalic acid, which is less reactive under these conditions. Acetone should be dry, as water can quench the enolate and hydrolyze the anhydride. | Action: Ensure homophthalic anhydride is dry and free-flowing. Use freshly opened or distilled acetone. The melting point of homophthalic acid can be checked for purity.[4] Verification: Use analytical-grade, anhydrous reagents and re-run the reaction. |
| Incorrect Reaction Temperature | The initial condensation may require gentle heating to proceed, but the final decarboxylation step often requires higher temperatures. If the temperature is too low, the reaction may stall. | Action: Ensure the reaction temperature is maintained as per the protocol. For the decarboxylation step, ensure the temperature is sufficient (often >100 °C) after the acidic work-up. Verification: Monitor temperature with a calibrated thermometer. In-process control (IPC) via TLC/HPLC should confirm conversion. |
Problem 2: Difficult or Inefficient Product Purification
Scenario: The crude product is an oil or a sticky solid that is difficult to crystallize, and chromatographic purification results in significant product loss.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Troubleshooting Action & Verification | | :--- | :--- | | Formation of Side Products | As mentioned in the FAQ, self-condensation of starting materials can lead to impurities with similar polarity to the desired product, making crystallization and chromatography challenging.[1][2] | Action: Re-optimize the reaction conditions. A slower addition of the base or running the reaction at a lower temperature can often minimize side product formation. Verification: Analyze the crude product by ¹H NMR or LC-MS to identify the impurities and adjust the reaction protocol accordingly. | | Residual Solvent | High-boiling point solvents (e.g., DMF, DMSO) used in the reaction can be difficult to remove and may prevent crystallization. | Action: After the reaction, perform a solvent swap into a lower-boiling point solvent like ethyl acetate or toluene before aqueous work-up. If the product is in an aqueous layer, ensure it is thoroughly extracted. Verification: ¹H NMR of the crude product will show the absence of high-boiling point solvent signals. | | Incorrect pH during Work-up | The product is a carboxylic acid and must be fully protonated (acidic pH) to be extracted into an organic solvent. If the pH is too high, the product will remain in the aqueous layer as its carboxylate salt. | Action: During the aqueous work-up, acidify the solution to a pH of 1-2 with an acid like HCl.[5] Check the pH with indicator paper. Verification: After acidification and extraction, test the aqueous layer by TLC to ensure no product remains. |
Problem 3: Scale-Up Challenges
Scenario: A reaction that worked perfectly at a 1-gram scale is now providing poor yields, an altered impurity profile, or is difficult to control at a 100-gram scale.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Troubleshooting Action & Verification | | :--- | :--- | | Heat Transfer Issues | The reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it difficult to dissipate heat.[6] This can lead to localized overheating, causing side reactions and decomposition. | Action: Use a jacketed reactor with controlled heating/cooling. Add reagents (especially the base) slowly and monitor the internal temperature closely. Consider diluting the reaction mixture. Verification: A stable internal temperature profile throughout the addition and reaction time indicates good thermal control. | | Inefficient Mixing | Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. | Action: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the vortex is sufficient to keep all solids suspended and the mixture homogenous. Verification: Visual inspection should show a well-mixed, homogenous slurry or solution. | | Extended Reaction/Work-up Times | What takes minutes on a small scale (e.g., additions, extractions) can take hours on a large scale. Prolonged exposure to basic or acidic conditions can degrade the product. | Action: Plan the scale-up process to minimize delays. Ensure all necessary equipment and reagents for the next step are ready. Consider using larger-scale equipment for work-up, like a continuous centrifuge or a larger separatory funnel. Verification: Take IPC samples during extended steps to monitor for product degradation. |
Section 3: Experimental Protocols & Visualizations
Optimized Laboratory Protocol (10g Scale)
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add homophthalic anhydride (10.0 g, 61.7 mmol).
-
Reagents: Add anhydrous toluene (100 mL) and anhydrous acetone (17.9 mL, 246.8 mmol, 4.0 equiv).
-
Reaction: Begin stirring and slowly add triethylamine (17.2 mL, 123.4 mmol, 2.0 equiv) via the dropping funnel over 30 minutes, maintaining the internal temperature below 40°C.
-
Heating: After the addition is complete, heat the mixture to reflux (approx. 85-90°C) for 4 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate + 1% Acetic Acid).
-
Work-up: Cool the reaction to room temperature. Add 100 mL of 2M HCl and stir vigorously for 15 minutes. Heat the biphasic mixture to 80°C for 1 hour to ensure complete decarboxylation.
-
Extraction: Cool to room temperature. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Recrystallize the crude solid from a mixture of toluene and heptane to afford pure this compound.
Visual Workflow for Synthesis and Troubleshooting
Caption: General workflow for synthesis with key troubleshooting checkpoints.
Decision Tree for Low Yield Troubleshooting
Sources
- 1. The interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemrj.org [chemrj.org]
- 6. idbs.com [idbs.com]
removal of unreacted starting materials from "2-(2-oxopropyl)benzoic acid"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from "2-(2-oxopropyl)benzoic acid." The protocols and troubleshooting advice are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction: Understanding the Purification Challenge
The successful synthesis of a target compound is contingent not only on the reaction itself but also on the effective purification of the final product. In the case of this compound, a common synthetic route involves the Friedel-Crafts acylation of a benzene derivative with a precursor to the oxopropyl sidechain, or the oxidation of a suitable precursor. A plausible and common starting material for such ortho-substituted benzoic acids is phthalic anhydride.[1]
Impurities in the final product can significantly impact downstream applications, including biological assays and further chemical transformations. This guide will focus on the removal of common unreacted starting materials and byproducts, empowering you to achieve high purity for your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurities will depend on the synthetic route. If a Friedel-Crafts type reaction with phthalic anhydride is used, you can expect unreacted phthalic anhydride and potentially some side-reaction products.[1] If an oxidation reaction was performed, unreacted starting material and over-oxidized products could be present.
Q2: My crude product is a brownish oil, but the pure compound should be a solid. What should I do?
A2: "Oiling out" during purification is a common issue, often caused by the presence of impurities that depress the melting point of your product.[2] A primary purification step, such as an acid-base extraction, is highly recommended to remove the bulk of impurities before attempting final purification by recrystallization.
Q3: Can I use sodium hydroxide for the acid-base extraction?
A3: While sodium hydroxide is a strong base, it is generally not recommended for the extraction of β-keto acids like this compound. The presence of a strong base can promote side reactions, such as hydrolysis or self-condensation. A weaker base like sodium bicarbonate is a safer and effective choice for selectively extracting the carboxylic acid.[3][4]
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5] It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. A good starting point for aromatic carboxylic acids is often a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[6]
Purification Strategy Selection
The choice of purification method depends on the nature of the impurities. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Issue 1: Low Recovery After Acid-Base Extraction
| Symptom | Possible Cause | Solution |
| Little to no precipitate forms upon acidification of the aqueous layer. | Incomplete extraction of the carboxylic acid into the aqueous layer. | Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with fresh aqueous base. |
| The pH of the aqueous layer was not made sufficiently acidic. | Add concentrated HCl dropwise while monitoring the pH with pH paper. Aim for a pH of 1-2 to ensure complete protonation of the carboxylate.[7] | |
| The product is more soluble in water than expected. | After acidification, if no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the product.[4] |
Issue 2: Problems During Recrystallization
| Symptom | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the impure compound. | Switch to a lower-boiling point solvent or use a solvent pair to lower the overall boiling point.[2] |
| The rate of cooling is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[8] | |
| No crystals form upon cooling. | Too much solvent was used, resulting in a non-saturated solution. | Boil off some of the solvent to concentrate the solution and attempt cooling again.[2][9] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[10] | |
| The yield is very low. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | If the mother liquor has not been discarded, try to recover more product by concentrating the solution and cooling again.[9] |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product, this compound, from neutral or less acidic starting materials and byproducts.
Principle of the Method: This technique exploits the differential solubility of the acidic product in an aqueous basic solution. The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase. Subsequent acidification of the aqueous phase regenerates the water-insoluble carboxylic acid, which precipitates and can be isolated.[11][12]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Phase Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer) contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated NaHCO₃ solution two more times to ensure complete removal of the acidic product. Combine all aqueous extracts.
-
Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard this organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with litmus or pH paper). The this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at a low temperature.
Caption: Workflow for acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of the crude this compound obtained after acid-base extraction or as the primary purification step if impurities are minimal.
Principle of the Method: Recrystallization purifies solid compounds based on differences in their solubility in a given solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).[13]
Solvent Selection Data:
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds; may require a co-solvent. |
| Ethanol/Water | Medium-High | Variable | A versatile system for many aromatic acids.[6] |
| Ethyl Acetate/Hexane | Medium | Variable | Good for compounds of intermediate polarity.[6] |
| Toluene | Low | 111 | Suitable for less polar aromatic compounds.[5] |
| Acetone/Water | Medium-High | Variable | Another common and effective mixed solvent system. |
Step-by-Step Methodology:
-
Solvent Choice: Based on small-scale trials or the table above, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling chip). Continue to add small portions of the hot solvent until the solid just dissolves. Note: Do not add excess solvent, as this will reduce your yield.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Pure crystals should form. Once at room temperature, you can place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent. Determine the melting point and yield. A pure compound will have a sharp melting point range.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₀O₃ | 178.19 |
Data sourced from PubChem CID 11073965.[14]
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 17, 2026, from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved January 17, 2026, from [Link]
-
LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 17, 2026, from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 17, 2026, from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 17, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-TOLUYL-o-BENZOIC ACID. Retrieved January 17, 2026, from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved January 17, 2026, from [Link]
-
Mohrig, J. R., et al. (n.d.). Technique 2: Recrystallization. Retrieved January 17, 2026, from [Link]
-
University of Alberta. (n.d.). Recrystallization. Retrieved January 17, 2026, from [Link]
-
University of Calgary. (n.d.). Recrystallization. Retrieved January 17, 2026, from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Retrieved January 17, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 5 questions with answers in KETO ACIDS | Science topic. Retrieved January 17, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved January 17, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved January 17, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved January 17, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved January 17, 2026, from [Link]
-
YouTube. (2013, July 11). Recrystallization Solvent Pair [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved January 17, 2026, from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Keto acid. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rubingroup.org [rubingroup.org]
- 6. youtube.com [youtube.com]
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- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. Home Page [chem.ualberta.ca]
- 14. This compound | C10H10O3 | CID 11073965 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of "2-(2-oxopropyl)benzoic acid" under acidic/basic conditions
Introduction
Welcome to the technical support center for 2-(2-oxopropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As a β-keto acid, this compound is susceptible to degradation, which can significantly impact experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is its susceptibility to decarboxylation, particularly in acidic conditions and/or upon heating.[1][2][3] This is a characteristic instability of β-keto acids, where the carboxylic acid group is lost as carbon dioxide (CO₂), converting this compound into 2-acetylbenzoic acid.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 7): In its protonated form, the compound is prone to decarboxylation. The rate of this degradation reaction increases as the pH decreases and with an increase in temperature.
-
Neutral to Slightly Alkaline Conditions (pH 7-8): In this range, the carboxylic acid group is deprotonated to form the more stable carboxylate anion. This form is significantly less prone to decarboxylation.[2]
-
Strongly Basic Conditions (pH > 10): Under strongly basic conditions, a different degradation pathway known as a retro-Claisen (or retro-condensation) reaction can occur.[1] This involves cleavage of the carbon-carbon bond between the keto group and the adjacent methylene group.
Q3: What are the best practices for storing solutions of this compound?
A3: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary:
-
pH: Prepare the solution in a buffer at a neutral to slightly alkaline pH (e.g., pH 7.4).
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to slow down the rate of any potential degradation.[2]
-
Light: Store solutions in amber vials or protected from light to prevent any potential photochemical degradation, although this is a general good practice for all chemical compounds.
Q4: Can I heat solutions containing this compound?
A4: Heating solutions of this compound, especially under acidic or neutral conditions, is strongly discouraged as it will accelerate the rate of decarboxylation.[3] If a process requires elevated temperatures, the stability of the compound under those specific conditions should be thoroughly evaluated first.
Q5: What are the expected degradation products of this compound under acidic and basic conditions?
A5:
-
Acidic Conditions: The primary degradation product is 2-acetylbenzoic acid and carbon dioxide .
-
Strongly Basic Conditions: The primary degradation products from a retro-Claisen reaction would be benzoate and acetate .
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Loss of compound potency or activity over time in an acidic formulation. | Decarboxylation of this compound. | 1. Confirm Degradation: Analyze a sample of your formulation using HPLC to quantify the amount of remaining parent compound and detect the presence of 2-acetylbenzoic acid. 2. Adjust pH: If possible, reformulate at a neutral or slightly alkaline pH. 3. Temperature Control: Ensure the formulation is stored at a low temperature and minimize exposure to heat during handling and experiments. |
| Unexpected peaks appearing in your chromatogram (HPLC analysis). | 1. Degradation of the compound in the analytical sample or mobile phase. 2. Keto-enol tautomerism leading to peak splitting or broadening. | 1. Sample Preparation: Prepare analytical samples in a neutral or slightly alkaline buffer and keep them cool in the autosampler. 2. Mobile Phase pH: Use a mobile phase with a controlled pH, typically acidic to ensure consistent protonation and good peak shape for the carboxylic acid. However, be mindful of on-column degradation if retention times are long. 3. Temperature: Increasing the column temperature can sometimes help to speed up the interconversion of tautomers, leading to a single, sharper peak. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay buffer. | 1. Buffer pH: Check the pH of your assay buffer. If it is acidic, consider if it can be adjusted to a more neutral pH without affecting the assay performance. 2. Pre-incubation Stability: Perform a time-course experiment to assess the stability of this compound in your assay buffer under the exact experimental conditions (temperature, time). Analyze samples at different time points by HPLC. |
| Complete loss of starting material when treated with a strong base (e.g., NaOH, KOH). | Retro-Claisen condensation. | 1. Confirm Degradation Products: Analyze the reaction mixture by HPLC or NMR to identify the presence of benzoate and acetate. 2. Milder Base: If the experimental goal is deprotonation of the carboxylic acid, use a weaker base such as sodium bicarbonate or triethylamine. |
Part 3: Degradation Pathways and Mechanisms
A deeper understanding of the degradation mechanisms is crucial for designing robust experiments.
Acid-Catalyzed Decarboxylation
Under acidic conditions, the keto group at the β-position to the carboxylic acid facilitates the loss of CO₂ through a cyclic, six-membered transition state.[1][4]
Caption: Acid-catalyzed decarboxylation of this compound.
Base-Induced Retro-Claisen Condensation
In the presence of a strong base, this compound can undergo a retro-Claisen condensation, which results in the cleavage of a carbon-carbon bond.
Caption: Experimental workflow for assessing the stability of this compound.
References
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]
-
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β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
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Decarboxylation. Chemistry Steps. [Link]
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Validation & Comparative
spectral data comparison of "2-(2-oxopropyl)benzoic acid" isomers
A Comprehensive Guide to the Spectral Data Comparison of "2-(2-oxopropyl)benzoic acid" and Its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Positional isomers, such as the ortho, meta, and para substituted forms of "this compound," present a significant analytical challenge due to their identical molecular formulas and weights. This guide provides an in-depth comparison of the spectral data of these isomers, offering insights into how subtle differences in their chemical structures manifest in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Understanding these spectral nuances is crucial for unambiguous identification, quality control, and the elucidation of structure-activity relationships.
The Isomers in Focus
The primary compounds of interest are the positional isomers of (2-oxopropyl)benzoic acid, where the oxopropyl group is at the ortho, meta, or para position relative to the carboxylic acid group. Additionally, we will consider an isomeric variation in the side chain, "2-(1-oxopropyl)benzoic acid," to highlight further spectroscopic distinctions.
-
This compound (ortho-isomer)
-
3-(2-oxopropyl)benzoic acid (meta-isomer)
-
4-(2-oxopropyl)benzoic acid (para-isomer)[1]
-
2-(1-oxopropyl)benzoic acid
A critical aspect to consider, particularly for the ortho-isomer, is the potential for keto-enol tautomerism. The equilibrium between the keto and enol forms can be influenced by factors such as solvent polarity and temperature, leading to dynamic changes in the observed spectra.[2][3][4][5][6]
Experimental Methodologies: The "Why" Behind the "How"
The acquisition of high-quality spectral data is foundational to accurate structural elucidation. The following protocols are standard for the analysis of small organic molecules like the isomers of (2-oxopropyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts and the keto-enol equilibrium.[2][3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Obtain a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Causality Behind Experimental Choices:
-
Deuterated Solvents: These are used to avoid large solvent signals that would otherwise obscure the analyte's signals.
-
High-Field Magnets: Higher magnetic fields increase the chemical shift dispersion, reducing signal overlap and simplifying spectral interpretation, which is especially important for the complex aromatic region of these isomers.
NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Causality Behind Experimental Choices:
-
ATR: This technique requires minimal sample preparation and provides high-quality spectra for solid samples.
-
Background Scan: This is essential to remove the spectral contributions of atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for these types of molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Causality Behind Experimental Choices:
-
GC-MS: This is particularly useful for separating isomers before they enter the mass spectrometer, providing individual mass spectra for each component.
-
Electron Ionization: EI is a high-energy ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" for each isomer.
Comparative Spectral Analysis
The following sections detail the expected spectral features for each isomer, highlighting the key differences that allow for their differentiation.
¹H NMR Spectral Comparison
The proton NMR spectra are expected to be the most informative for distinguishing between the positional isomers.
| Proton Assignment | This compound (ortho) | 3-(2-oxopropyl)benzoic acid (meta) | 4-(2-oxopropyl)benzoic acid (para) | 2-(1-oxopropyl)benzoic acid |
| -COOH | ~11-13 ppm (broad singlet) | ~11-13 ppm (broad singlet) | ~11-13 ppm (broad singlet) | ~11-13 ppm (broad singlet) |
| Aromatic H | Complex multiplet (~7.2-8.0 ppm) | Complex multiplet (~7.4-8.1 ppm) | Two doublets (A₂B₂ system, ~7.3 and 8.0 ppm) | Complex multiplet (~7.3-8.1 ppm) |
| -CH₂- | ~4.2 ppm (singlet) | ~3.7 ppm (singlet) | ~3.7 ppm (singlet) | ~3.0 ppm (quartet) |
| -CH₃ | ~2.2 ppm (singlet) | ~2.2 ppm (singlet) | ~2.2 ppm (singlet) | ~1.2 ppm (triplet) |
Key Differentiating Features in ¹H NMR:
-
Aromatic Region: The para-isomer will show a simple A₂B₂ splitting pattern (two doublets), characteristic of 1,4-disubstituted benzene rings. The ortho and meta-isomers will exhibit more complex, overlapping multiplets.
-
Methylene Protons (-CH₂-): The chemical shift of the methylene protons in the ortho-isomer is expected to be further downfield due to the deshielding effect of the nearby carboxylic acid group.
-
Side Chain Protons: The "1-oxopropyl" isomer is easily distinguished by the splitting pattern of its side chain protons: a quartet for the methylene group and a triplet for the methyl group, indicative of the ethyl ketone moiety.
¹³C NMR Spectral Comparison
The carbon NMR spectra provide complementary information, particularly regarding the number of unique carbon environments.
| Carbon Assignment | This compound (ortho) | 3-(2-oxopropyl)benzoic acid (meta) | 4-(2-oxopropyl)benzoic acid (para) | 2-(1-oxopropyl)benzoic acid |
| C=O (ketone) | ~206 ppm | ~206 ppm | ~206 ppm | ~200 ppm |
| C=O (acid) | ~170 ppm | ~168 ppm | ~168 ppm | ~171 ppm |
| Aromatic C | 6 signals | 6 signals | 4 signals | 6 signals |
| -CH₂- | ~45 ppm | ~40 ppm | ~40 ppm | ~36 ppm |
| -CH₃ | ~30 ppm | ~30 ppm | ~30 ppm | ~8 ppm |
Key Differentiating Features in ¹³C NMR:
-
Aromatic Carbons: Due to symmetry, the para-isomer will show only four signals in the aromatic region. The ortho and meta-isomers will each display six distinct aromatic carbon signals.
-
Side Chain Carbons: The chemical shifts of the side chain carbons will also vary slightly between the isomers due to the different electronic environments. The "1-oxopropyl" isomer will have a distinct upfield methyl signal.
Infrared (IR) Spectroscopy Comparison
The IR spectra will be broadly similar for the positional isomers, but subtle differences in the fingerprint region and the carbonyl stretching frequencies can be observed.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H (acid) | 3300-2500 | Broad, characteristic of hydrogen-bonded carboxylic acids.[7] |
| C-H (aromatic) | 3100-3000 | |
| C-H (aliphatic) | 3000-2850 | |
| C=O (ketone) | ~1715 | |
| C=O (acid) | ~1690 | The position of this band can be sensitive to intramolecular hydrogen bonding, which is possible in the ortho-isomer. |
| C=C (aromatic) | 1600-1450 | |
| C-O (acid) | 1320-1210 | |
| Out-of-plane bending | 900-675 | The pattern of these bands in the fingerprint region can be diagnostic of the substitution pattern (ortho, meta, para). |
Key Differentiating Features in IR:
-
Carbonyl Stretches: The ortho-isomer may exhibit a slightly lower C=O stretching frequency for the carboxylic acid due to intramolecular hydrogen bonding with the ketone oxygen.
-
Fingerprint Region: The pattern of C-H out-of-plane bending vibrations between 900 and 675 cm⁻¹ is often characteristic of the aromatic substitution pattern.
Structures of Positional Isomers
Mass Spectrometry (MS) Comparison
All three positional isomers will have the same molecular ion peak (m/z = 178). However, their fragmentation patterns, particularly for the ortho-isomer, can be distinct.
| m/z | Proposed Fragment | Comments |
| 178 | [M]⁺ | Molecular ion |
| 161 | [M - OH]⁺ | Loss of hydroxyl radical |
| 133 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 118 | [M - CH₃C(O)CH₂]⁺ | Loss of the oxopropyl side chain |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Key Differentiating Features in MS:
-
Ortho-Effect: The ortho-isomer may exhibit a characteristic fragmentation pattern due to the proximity of the two substituent groups. This can involve the loss of water ([M - H₂O]⁺) through a neighboring group participation mechanism, which is typically not observed for the meta and para-isomers.[8][9]
Conclusion
The differentiation of "this compound" and its isomers is a challenging but achievable task through the systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy is the most definitive method for distinguishing the positional isomers based on the splitting patterns in the aromatic region. ¹³C NMR provides confirmatory evidence based on the number of unique carbon signals. IR spectroscopy offers clues from the fingerprint region and potential shifts in carbonyl frequencies, while mass spectrometry can reveal unique fragmentation pathways, especially for the ortho-isomer. A thorough understanding of the principles behind these techniques, coupled with careful data interpretation, is essential for the unambiguous characterization of these closely related compounds.
References
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Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 754-763. [Link]
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Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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PubChem. Benzoic acid, 2,2'-(2-oxo-1,3-propanediyl)bis-. National Center for Biotechnology Information. [Link]
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Tsukamoto, T., et al. (2014). Absorption spectra of the ortho, meta and para isomers of (trifluoromethyl)benzoic acid in aqueous media. ResearchGate. [Link]
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ERIC. EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct. [Link]
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Hayashi, S. (1961). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 39(4-5), 334-343. [Link]
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Michalska, D., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 649-655. [Link]
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A Comparative Guide to the Biological Activities of 2-(2-Oxopropyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of benzoic acid are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities. This guide provides a comparative analysis of the potential biological activities of "2-(2-oxopropyl)benzoic acid" derivatives. Due to the limited direct experimental data on this specific scaffold, this guide draws upon established findings for structurally related benzoic acid analogues to provide a predictive overview of their potential antimicrobial, anti-inflammatory, and anticancer properties. By examining the structure-activity relationships of these related compounds, we aim to provide a valuable resource for guiding future research and drug discovery efforts centered on the this compound core.
Introduction: The Versatile Benzoic Acid Scaffold
Benzoic acid and its derivatives have long been recognized for their diverse pharmacological applications, serving as crucial pharmacophores in a multitude of therapeutic agents.[1] The versatility of the benzoic acid scaffold lies in its ability to be readily functionalized at various positions on the aromatic ring and at the carboxylic acid group, allowing for the fine-tuning of its physicochemical and biological properties. This adaptability has led to the development of benzoic acid-containing drugs with antimicrobial, anti-inflammatory, and anticancer activities.[1][2]
The subject of this guide, this compound, also known as 2-acetonylbenzoic acid, presents an interesting structural motif with a reactive ketone functionality in addition to the carboxylic acid. This unique combination of functional groups suggests the potential for diverse biological interactions and activities. While direct studies on its derivatives are not extensively reported, we can infer their potential by examining the biological profiles of closely related analogues.
Potential Biological Activities: A Comparative Overview
This section will explore the established biological activities of benzoic acid derivatives that are structurally analogous to this compound, providing a framework for predicting the potential of this novel class of compounds.
Antimicrobial Activity
Benzoic acid and its esters, particularly parabens, are widely used as antimicrobial preservatives in food, cosmetics, and pharmaceutical preparations.[3] Their mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[1]
While specific data for this compound esters is not available, studies on other benzoic acid esters provide valuable insights into their potential antimicrobial profile. For instance, cinnamic and benzoic acid esters have demonstrated antifungal activity against Candida albicans.[4] The antimicrobial efficacy is often influenced by the nature of the ester group and other substituents on the aromatic ring.
Table 1: Comparative Antimicrobial Activity of Benzoic Acid Esters
| Compound/Derivative | Target Microorganism | Activity (MIC/Other) | Reference |
| Methyl Caffeate | Candida albicans | MIC = 128 µg/mL | [4] |
| Methyl 2-nitrocinnamate | Candida albicans | MIC = 128 µg/mL | [4] |
| Methyl biphenyl-2-carboxylate | Candida albicans | MIC = 128-256 µg/mL | [4] |
| Parabens (Methyl, Ethyl, Propyl, Butyl) | Various microbes | Activity increases with alkyl chain length | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is determined using the broth microdilution method.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Certain benzoic acid derivatives have shown significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.[2]
Hydrazones are a class of compounds known to possess anti-inflammatory activity.[5][6][7] The synthesis of hydrazone derivatives of this compound could therefore be a promising strategy for developing novel anti-inflammatory agents. The anti-inflammatory potential of hydrazones is often evaluated using the carrageenan-induced paw edema model in rodents.[8]
Table 2: Anti-inflammatory Activity of a Related Benzoic Acid Derivative
| Compound | Assay | Dose | % Edema Inhibition | Reference |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | 25 and 125 mg/kg | 48.9–63.1% | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Rodents (e.g., rats or mice) are divided into control and treatment groups.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation. Some benzoic acid derivatives may exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed mechanism of NF-κB pathway inhibition by benzoic acid derivatives.
Anticancer Activity
The anticancer potential of benzoic acid derivatives is an active area of research.[9][10] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For example, benzamide derivatives have been investigated as potential tyrosine kinase inhibitors.[10]
The synthesis of benzamide derivatives of this compound could yield compounds with cytotoxic activity against various cancer cell lines. The antiproliferative activity of these compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay.
Table 3: Cytotoxic Activity of Related Benzamide Derivatives
| Compound Class | Cancer Cell Lines | Activity (IC50) | Reference |
| N-(benzimidazole-2-yl-methyl) benzamide derivatives | T47D (breast), A549 (lung) | Active against T47D | [10] |
| 2-aminobenzimidazole derivatives | SW707 (rectal), HCV29T (bladder), A549 (lung), T47D (breast) | Cytotoxic activity observed | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Experimental Workflow: Drug Discovery Process
The discovery of novel bioactive compounds often follows a structured workflow.
Caption: A general workflow for the discovery of new drug candidates.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound derivatives are not available, we can extrapolate potential trends from related benzoic acid analogues.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring can significantly impact biological activity. Electron-withdrawing groups can enhance antimicrobial activity, while bulky substituents may influence binding to enzyme active sites.
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or hydrazones can modulate the compound's lipophilicity, cell permeability, and metabolic stability, thereby affecting its overall biological profile.
-
The Role of the 2-Oxopropyl Group: The ketone functionality in the 2-(2-oxopropyl) side chain offers a site for further chemical modification. It could also participate in hydrogen bonding or other interactions with biological targets, potentially contributing to the compound's activity and selectivity.
Future Directions and Conclusion
The this compound scaffold represents an underexplored area in medicinal chemistry with the potential for the development of novel therapeutic agents. This comparative guide, by drawing parallels with structurally related benzoic acid derivatives, highlights the promising avenues for future research.
Systematic synthesis and biological evaluation of a library of this compound derivatives, including esters, amides, and hydrazones, are warranted to elucidate their antimicrobial, anti-inflammatory, and anticancer activities. Subsequent structure-activity relationship studies will be crucial for optimizing the potency and selectivity of lead compounds. The insights provided in this guide serve as a foundational resource to stimulate and direct these future drug discovery endeavors.
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comparative study of cyclization methods for 2-acylbenzoic acids
A Comparative Guide to the Cyclization of 2-Acylbenzoic Acids: Methods, Mechanisms, and Applications
The cyclization of 2-acylbenzoic acids is a fundamental transformation in organic synthesis, providing access to a diverse array of valuable heterocyclic scaffolds. These structures, particularly phthalides (3-substituted isobenzofuran-1(3H)-ones) and their derivatives, are core components of numerous natural products, pharmaceuticals, and agrochemicals. The strategic choice of cyclization method is paramount, as it dictates the reaction's efficiency, selectivity, and overall viability. This guide offers a comparative analysis of the primary methods for the cyclization of 2-acylbenzoic acids, providing experimental insights and data to aid researchers in selecting the optimal strategy for their synthetic goals.
Reductive Cyclization: The Classical Approach
Reductive cyclization is a robust and widely employed method that proceeds via a two-step sequence: reduction of the ketone carbonyl to a secondary alcohol, followed by an intramolecular esterification (lactonization) to form the phthalide ring. The choice of reducing agent is critical and governs the reaction's selectivity and functional group tolerance.
Mechanism and Key Reagents
The reaction is initiated by the nucleophilic addition of a hydride reagent to the ketone. The resulting intermediate alkoxy-acid undergoes a spontaneous or acid-catalyzed intramolecular cyclization, eliminating a molecule of water to yield the final phthalide product.
Common reducing agents include:
-
Sodium Borohydride (NaBH₄): A mild and selective reductant, well-suited for substrates with other reducible functional groups. It is often used in alcoholic solvents.
-
Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂) and is highly effective for simple reductions. However, it may not be compatible with substrates containing other reducible moieties like alkenes or alkynes.
-
Dissolving Metal Reductions: Reagents like sodium in liquid ammonia can also be used, though they are less common in modern synthesis due to harsh conditions.
Experimental Protocol: NaBH₄-Mediated Reductive Cyclization
-
Dissolution: Dissolve the 2-acylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Acidification: Slowly add 1 M HCl to quench the excess NaBH₄ and catalyze the lactonization.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Workflow for Reductive Cyclization
Caption: Workflow of the two-step reductive cyclization process.
Transition-Metal-Catalyzed C-H Functionalization
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for constructing cyclic molecules. These methods often involve the direct coupling of the carboxylic acid group with a C-H bond on the acyl side chain, mediated by catalysts based on palladium, rhodium, or ruthenium.
Mechanism and Key Features
A common mechanistic pathway involves the coordination of the catalyst to the carboxylic acid, followed by a directed C-H activation step to form a metallacyclic intermediate. Reductive elimination then furnishes the desired phthalide product and regenerates the active catalyst.
Key advantages of this approach include:
-
High Atom Economy: Avoids the need for pre-functionalized substrates and stoichiometric reagents.
-
Functional Group Tolerance: Many catalytic systems exhibit broad functional group compatibility.
-
Directness: Offers a more direct route to the product compared to multi-step classical methods.
Experimental Protocol: Palladium-Catalyzed C-H Cyclization
-
Reaction Setup: To a sealed reaction vessel, add the 2-acylbenzoic acid (1.0 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and an oxidant (e.g., benzoquinone).
-
Solvent Addition: Add a high-boiling point solvent such as toluene or dioxane.
-
Heating: Heat the reaction mixture to 80-120 °C for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the mixture, filter off the catalyst, and concentrate the solvent. Purify the crude product by column chromatography.
Acid-Catalyzed Intramolecular Friedel-Crafts Acylation
This method is particularly useful for the synthesis of anthraquinones and other fused aromatic systems from 2-aroylbenzoic acids. The reaction involves an intramolecular electrophilic aromatic substitution, where the carboxylic acid is activated by a strong acid and attacks an electron-rich aromatic ring.
Mechanism and Reagents
The carboxylic acid is protonated by a strong acid, which then loses water to form a highly electrophilic acylium ion. This ion is then attacked by the appended aromatic ring, followed by rearomatization to yield the cyclized product.
Commonly used strong acids include:
-
Polyphosphoric Acid (PPA): A viscous and effective dehydrating agent and acid catalyst.
-
Concentrated Sulfuric Acid (H₂SO₄): A strong and readily available acid catalyst.
-
Triflic Acid (TfOH): A very strong acid that can promote cyclization under milder conditions.
Comparative Analysis of Cyclization Methods
The choice of method depends heavily on the specific substrate and the desired outcome. The table below provides a comparative summary of the key features of each approach.
| Feature | Reductive Cyclization | Transition-Metal-Catalyzed C-H Cyclization | Acid-Catalyzed Friedel-Crafts |
| Primary Product | Phthalides | Phthalides, Isoindolinones | Fused Ketones (e.g., Anthraquinones) |
| Key Reagents | NaBH₄, H₂/Pd-C | Pd, Rh, Ru catalysts; Oxidants | PPA, H₂SO₄, TfOH |
| Typical Yields | Good to Excellent | Moderate to Excellent | Good to Excellent |
| Substrate Scope | Broad for ketones | Broad, tolerant of many functional groups | Requires electron-rich aromatic rings |
| Stereoselectivity | Can be controlled with chiral reductants | Potential for asymmetric catalysis | Not applicable |
| Reaction Conditions | Mild (0 °C to RT) | Elevated temperatures (80-120 °C) | Harsh, high temperatures |
| Atom Economy | Moderate | High | Moderate |
| Key Advantage | Reliable, simple procedure | Direct C-H functionalization | Effective for fused ring systems |
| Key Limitation | Requires stoichiometric reductant | Catalyst cost, oxidant required | Harsh conditions, limited substrate scope |
Decision-Making Flowchart for Method Selection
Caption: A flowchart to guide the selection of an appropriate cyclization method.
Conclusion
The cyclization of 2-acylbenzoic acids remains a vibrant area of research, with both classical and modern methods offering unique advantages. Reductive cyclization is a reliable and straightforward approach for the synthesis of simple phthalides. For more complex substrates or when atom economy is a primary concern, transition-metal-catalyzed C-H functionalization provides a powerful and elegant solution. When the goal is the synthesis of fused polycyclic aromatic ketones, acid-catalyzed Friedel-Crafts acylation remains the method of choice, despite its often harsh conditions. By understanding the mechanisms, benefits, and limitations of each method, researchers can make informed decisions to efficiently achieve their synthetic targets.
References
-
D. C. Leitch, Y. F. Fleury, and K. Fagnou. "Palladium-catalyzed C–H functionalization for the formation of C–O bonds." Chemical Society Reviews, vol. 40, no. 10, 2011, pp. 5037-5051, doi:10.1039/C1CS15093E. [Link]
-
T. W. Lyons and M. S. Sanford. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, vol. 110, no. 2, 2010, pp. 1147-1169, doi:10.1021/cr900184e. [Link]
A Comparative Guide to the Validation of an Analytical Method for 2-(2-oxopropyl)benzoic Acid
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 2-(2-oxopropyl)benzoic acid, a molecule of interest in pharmaceutical development as a potential impurity or intermediate. In the absence of a standardized, publicly available validated method for this specific analyte, this document outlines a robust validation strategy for a proposed High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] Furthermore, we will objectively compare this proposed method with viable alternatives, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing the supporting rationale and expected experimental data to guide researchers and drug development professionals in selecting the most suitable method for their needs.
The core philosophy of this guide is built on the principle that a well-validated analytical method is a self-validating system, ensuring data integrity, reliability, and reproducibility, which are the cornerstones of regulatory compliance and successful drug development.[1]
The Analytical Challenge: this compound
This compound is an aromatic carboxylic acid containing a ketone functional group. This structure presents specific analytical considerations. The carboxylic acid moiety imparts polarity and pH-dependent solubility, while the aromatic ring provides a strong chromophore, making it well-suited for UV detection in liquid chromatography. The ketone group offers an additional site for potential derivatization, which is particularly relevant for Gas Chromatography. A robust analytical method must be able to selectively and accurately quantify this analyte in the presence of process-related impurities, degradation products, and matrix components.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
For the quantification of this compound, a reverse-phase HPLC method with UV detection is the proposed primary technique. This choice is based on the analyte's structural features and the proven reliability and ubiquity of HPLC in pharmaceutical quality control.[1]
Causality Behind Experimental Choices
-
Reverse-Phase Chromatography (C18 column): The nonpolar stationary phase of a C18 column is ideal for retaining the aromatic ring of the analyte, while a polar mobile phase allows for controlled elution. This is a standard and well-understood mechanism for separating compounds of intermediate polarity.
-
Mobile Phase (Acetonitrile/Water with Acidifier): A gradient of acetonitrile and water provides the necessary range of polarity to elute the analyte and any potential impurities with good resolution. The addition of a small amount of an acidifier (e.g., phosphoric acid or formic acid) is critical. It suppresses the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape by preventing tailing.
-
UV Detection: The benzene ring in the analyte's structure contains a chromophore that will absorb UV light, typically in the range of 230-280 nm. This allows for sensitive and selective detection. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for quantification.
Experimental Workflow: HPLC Method Validation
The following diagram outlines the logical flow of the validation process for the proposed HPLC method, adhering to ICH Q2(R2) guidelines.[2][4][5]
Caption: Experimental workflow for HPLC method validation.
Detailed Experimental Protocol for Validation
The validation of the analytical method for this compound will be conducted as follows, with pre-defined acceptance criteria as per the validation protocol.
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
-
Procedure:
-
Inject a blank (mobile phase) and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Prepare a solution of this compound and spike it with known related substances and potential impurities.
-
Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analyze all samples and assess the resolution between the analyte peak and any other peaks. The use of a PDA detector is crucial here to evaluate peak purity.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other components, and peak purity analysis should pass.
2. Linearity:
-
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[2]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Range:
-
Objective: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Procedure: The data from the linearity, accuracy, and precision studies will be used to establish the range.
-
Acceptance Criteria: The method is acceptable over the defined range if it meets the criteria for linearity, accuracy, and precision within that range.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[5]
-
Procedure:
-
Perform a recovery study by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic component).
-
-
Analyze the system suitability parameters and the assay results for each condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.
Comparative Analysis of Alternative Methods
While HPLC is the recommended primary method, other techniques offer distinct advantages and may be more suitable depending on the specific requirements of the analysis, such as throughput, sensitivity, and available instrumentation.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This technology offers several key advantages over traditional HPLC.
-
Rationale: For high-throughput laboratories or when analyzing very low-level impurities, UPLC can provide significant benefits.
-
Advantages:
-
Increased Speed: Analysis times can be reduced by up to 9-fold compared to HPLC, dramatically increasing sample throughput.
-
Improved Resolution and Sensitivity: The smaller particle size leads to narrower peaks, which improves resolution between closely eluting compounds and increases peak height, thereby enhancing sensitivity.
-
Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option in the long run.
-
-
Disadvantages:
-
Higher Initial Cost: UPLC systems have a higher capital cost compared to HPLC systems.
-
Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-validation.
-
Alternative 2: Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.
-
Rationale: GC coupled with a mass spectrometer (GC-MS) can provide excellent selectivity and structural information, which is particularly useful for impurity identification.
-
Derivatization is Key: The carboxylic acid group makes the analyte non-volatile. Therefore, a derivatization step is required. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert the carboxylic acid into a more volatile trimethylsilyl ester.[6][7]
-
Advantages:
-
High Selectivity (with MS detection): GC-MS offers high specificity, as compounds are separated based on their retention time and identified by their unique mass fragmentation patterns.[8]
-
Excellent for Impurity Identification: The mass spectral data is invaluable for identifying unknown impurities.
-
-
Disadvantages:
-
Requires Derivatization: The additional derivatization step can be time-consuming, may not be 100% efficient, and can introduce variability into the analysis.[9]
-
Potential for Thermal Degradation: The analyte must be thermally stable at the temperatures used in the GC inlet and column.
-
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of the discussed analytical methods for the analysis of this compound, based on typical performance for similar compounds.
| Parameter | HPLC | UPLC | GC-MS (with Derivatization) |
| Specificity | Good to Excellent (with PDA) | Excellent (with PDA) | Excellent (based on retention time and mass spectrum) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% (can be affected by derivatization efficiency) |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 5.0% (higher variability due to derivatization step) |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes | 20 - 40 minutes (including derivatization) |
| LOD/LOQ | Low (ng range) | Very Low (pg range) | Very Low (pg range with SIM) |
| Throughput | Moderate | High | Low to Moderate |
| Primary Use Case | Routine QC, Assay, Impurity quantification | High-throughput screening, Low-level impurity analysis | Impurity identification, Confirmatory analysis |
Decision Framework for Method Selection
Choosing the right analytical method depends on a variety of factors, including the intended purpose of the analysis, the required sensitivity, and available resources. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of an analytical method for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While no standard method currently exists in the public domain, a reverse-phase HPLC method with UV detection offers a robust, reliable, and readily implementable solution. This guide has provided a detailed, step-by-step protocol for the validation of such a method, grounded in the authoritative principles of the ICH Q2(R2) guidelines.
Furthermore, the comparative analysis with UPLC and GC-MS provides researchers and drug development professionals with a clear understanding of the available alternatives. UPLC stands out for its speed and sensitivity, making it ideal for high-throughput environments, while GC-MS offers unparalleled specificity for impurity identification, albeit with the added complexity of derivatization. By carefully considering the analytical target profile and the resources available, an appropriate, well-validated method can be established to generate reliable and defensible analytical data.
References
-
Carlsson, A., L. Blomberg, and M. D. Mayernik. "High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides." Journal of Chromatography B: Biomedical Sciences and Applications 427 (1988): 21-30. [Link]
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Millan, M., et al. "SAM GCMS identification of benzoic acid derivatized compared with the SAM-like GC run of benzoic acid derivatized measured in laboratory." ResearchGate, 2022. [Link]
-
AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma, 2025. [Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2024. [Link]
-
Pharma Talks. "Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview." YouTube, 2025. [Link]
-
Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures." FDA, 2024. [Link]
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Zhang, K., and Y. Zuo. "GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice." Journal of agricultural and food chemistry 52.2 (2004): 222-227. [Link]
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Takahashi, M., et al. "Analysis of intracellular α-keto acids by HPLC with fluorescence detection." Analytical Methods 12.20 (2020): 2555-2559. [Link]
-
International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH, 2023. [Link]
-
Andrei, V., et al. "GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I." ResearchGate, 2025. [Link]
-
Takahashi, M., et al. "Analysis of intracellular α-keto acids by HPLC with fluorescence detection." Analytical Methods 12.20 (2020): 2555-2559. [Link]
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Bhuiyan, M. A. H., et al. "A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent." ResearchGate, 2025. [Link]
-
Li, Y., et al. "Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry." Molecules 23.1 (2018): 151. [Link]
-
Takahashi, M., et al. "Analysis of intracellular α-keto acids by HPLC with fluorescence detection." Analytical Methods 12.20 (2020): 2555-2559. [Link]
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Liu, R. H., and W. L. Liu. "Chemical derivatization for the analysis of drugs by GC-MS-A conceptual review." Journal of Food and Drug Analysis 6.3 (1998): 1. [Link]
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A Comparative Guide to the Reactivity of Keto Acids: Featuring 2-(2-oxopropyl)benzoic Acid
Introduction
Keto acids are a pivotal class of organic compounds, characterized by the presence of both a carboxylic acid and a ketone functional group. Their unique bifunctionality makes them versatile building blocks in organic synthesis and central metabolites in various biochemical pathways, including the Krebs cycle and glycolysis.[1] The reactivity of a keto acid is profoundly influenced by the spatial relationship between its two core functional groups. This guide provides an in-depth comparison of the chemical reactivity of 2-(2-oxopropyl)benzoic acid , a γ-keto acid featuring an aromatic scaffold, with other structurally distinct keto acids: pyruvic acid (an α-keto acid), acetoacetic acid (a β-keto acid), and levulinic acid (an aliphatic γ-keto acid).[1][2][3]
This document is intended for researchers, chemists, and drug development professionals. We will move beyond simple structural comparisons to explore the mechanistic underpinnings of their differing reactivities, supported by validated experimental protocols. The key areas of investigation will be decarboxylation stability, propensity for intramolecular cyclization, and the reactivity of the ketone carbonyl group.
Section 1: Structural Analysis of the Subject Keto Acids
The relative positioning of the ketone and carboxylic acid groups dictates the electronic interactions and conformational possibilities within the molecule, thereby defining its characteristic reactions.
-
α-Keto Acids (e.g., Pyruvic Acid): The ketone group is directly adjacent to the carboxylic acid. This proximity results in strong electronic withdrawal from the α-carbon, influencing the reactivity of both groups.[1][4]
-
β-Keto Acids (e.g., Acetoacetic Acid): The ketone is on the β-carbon (two carbons away from the carboxyl carbon). This specific arrangement enables a unique, low-energy cyclic transition state, making these compounds highly susceptible to decarboxylation.[1][5][6]
-
γ-Keto Acids (e.g., Levulinic Acid and this compound): The ketone is on the γ-carbon (three carbons away). This separation means the direct electronic interaction seen in α- and β-keto acids is diminished. However, as we will explore, the ortho-substitution pattern of this compound introduces a unique reactivity pathway not available to its linear counterpart, levulinic acid.[2][7]
Caption: Classification of the keto acids based on functional group position.
Section 2: Comparative Stability Towards Decarboxylation
Expertise & Causality: The most dramatic difference in reactivity among keto acid isomers is their propensity to undergo decarboxylation (loss of CO₂). This reaction is exceptionally facile for β-keto acids due to their ability to form a stable, six-membered cyclic transition state.[6][8] In this conformation, the carboxyl proton is transferred to the ketone oxygen simultaneously with the cleavage of the C-C bond, forming an enol intermediate that quickly tautomerizes to the more stable ketone product.[9][10] α- and γ-keto acids lack this accessible, low-energy pathway and thus require significantly harsher conditions to decarboxylate.[5]
Caption: The favored decarboxylation pathway for β-keto acids.
Experimental Protocol: Thermal Decarboxylation Analysis
This protocol provides a method to compare the thermal stability of the selected keto acids.
-
Preparation: Prepare 0.1 M solutions of each keto acid (pyruvic acid, levulinic acid, this compound, and ethyl acetoacetate as a stable precursor to acetoacetic acid) in a high-boiling solvent such as DMSO-d₆.
-
Reaction: Place each solution in a sealed NMR tube equipped with a capillary insert containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Monitoring: Acquire an initial ¹H NMR spectrum for each sample at room temperature to establish the t=0 baseline.
-
Heating: Place the samples in a thermostated oil bath set to 120 °C.
-
Data Acquisition: At regular intervals (e.g., every 30 minutes), remove the tubes, cool them rapidly to room temperature, and acquire a new ¹H NMR spectrum.
-
Analysis: Quantify the disappearance of the starting material by integrating a characteristic peak relative to the internal standard. Plot concentration versus time to determine the reaction rate and half-life (t₁/₂).
Anticipated Data & Interpretation
| Compound | Class | Anticipated Half-Life (t₁/₂) at 120 °C | Expected Product |
| Acetoacetic Acid (from precursor) | Beta (β) | < 10 minutes | Acetone + CO₂ |
| Pyruvic Acid | Alpha (α) | > 24 hours | Stable |
| Levulinic Acid | Gamma (γ) | > 24 hours | Stable |
| This compound | Gamma (γ) | > 24 hours | Stable |
Trustworthiness: This experiment provides a self-validating comparison. The dramatic and rapid decarboxylation of the β-keto acid under conditions where the α- and γ-isomers remain stable provides clear, unambiguous evidence of the structural influence on this reaction pathway. This compound is expected to behave as a typical γ-keto acid, showing high stability towards thermal decarboxylation.
Section 3: Intramolecular Cyclization: A Unique Pathway
Expertise & Causality: The ortho-positioning of the keto-alkyl side chain relative to the carboxylic acid on the benzene ring of this compound introduces the potential for intramolecular reactions that are impossible for its aliphatic or non-ortho counterparts. Under strong acid catalysis, the carboxylic acid can be converted into a highly electrophilic acylium ion, which can then be attacked by the electron-rich aromatic ring in an intramolecular Friedel-Crafts acylation to form a tricyclic system.[11]
Caption: Proposed intramolecular cyclization of this compound.
Experimental Protocol: Acid-Catalyzed Intramolecular Acylation
-
Setup: To a flame-dried round-bottom flask, add 1.0 equivalent of this compound.
-
Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10x weight of the starting material) under a nitrogen atmosphere. Rationale: PPA serves as both the strong acid catalyst and the reaction medium.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot and quenching it in ice water.
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The product will often precipitate and can be collected by vacuum filtration.
-
Purification & Analysis: Purify the crude product by recrystallization or column chromatography. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the cyclized structure.
-
Control Experiments: Subject levulinic acid and pyruvic acid to the identical reaction conditions to demonstrate their inability to undergo this transformation.
Anticipated Data & Interpretation
| Compound | Potential for Intramolecular Cyclization | Expected Yield of Cyclized Product |
| This compound | Yes | Moderate to High |
| Levulinic Acid | No (lacks aromatic ring) | 0% |
| Pyruvic Acid | No (structurally unsuitable) | 0% |
| 4-(2-oxopropyl)benzoic acid (para isomer) | No (sterically impossible) | 0% |
Trustworthiness: This experiment directly highlights the unique reactivity imparted by the specific substitution pattern of this compound. The failure of the control compounds to produce a cyclized product under identical conditions validates the claim that this pathway is a direct consequence of its unique structure.
Section 4: Comparative Reactivity of the Carbonyl Group
Expertise & Causality: The ketone carbonyl group in all these acids is susceptible to nucleophilic attack. However, the rate of reaction is governed by the electrophilicity of the carbonyl carbon, which is modulated by both steric and electronic factors.[12][13] For instance, the adjacent, electron-withdrawing carboxylic acid in pyruvic acid is expected to increase the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles compared to a γ-keto acid like levulinic acid. The aromatic ring in this compound can donate electron density through resonance, potentially decreasing the ketone's electrophilicity, but this is counteracted by steric hindrance and inductive effects.
Experimental Protocol: Kinetic Analysis via Hydrazone Formation
This protocol uses the reaction with 2,4-dinitrophenylhydrazine (DNPH), which forms a brightly colored hydrazone, allowing the reaction rate to be monitored spectrophotometrically.
-
Reagent Preparation: Prepare stock solutions of each keto acid (0.01 M in ethanol) and a solution of DNPH in acidic ethanol.
-
Kinetic Run: In a cuvette, mix the keto acid solution and the DNPH solution in a UV-Vis spectrophotometer thermostated at 25 °C.
-
Data Collection: Immediately begin recording the absorbance at the λₘₐₓ of the resulting hydrazone (typically ~360-380 nm) over time.
-
Analysis: Assuming pseudo-first-order conditions (if DNPH is in large excess), plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be proportional to the rate constant. Alternatively, use initial rate methods.
-
Comparison: Compare the calculated rate constants for each of the four keto acids.
Anticipated Data & Interpretation
| Compound | Key Structural Feature | Predicted Relative Rate Constant (k) |
| Pyruvic Acid | α-keto, strong inductive withdrawal | Highest |
| Levulinic Acid | γ-keto, aliphatic baseline | Intermediate |
| Acetoacetic Acid (Ester) | β-keto, aliphatic | Intermediate (similar to Levulinic) |
| This compound | γ-keto, aromatic, ortho-subst. | Lowest (due to resonance & sterics) |
Trustworthiness: This quantitative experiment provides robust data for comparing the intrinsic reactivity of the carbonyl group. By keeping all conditions (temperature, solvent, concentrations) constant, any observed differences in reaction rates can be directly attributed to the structural and electronic differences between the keto acids.
Conclusion
This guide demonstrates that while keto acids share a common set of functional groups, their chemical reactivity is far from uniform. The specific arrangement of these groups, along with other structural elements, dictates their stability and reaction pathways.
-
This compound exhibits the high thermal stability against decarboxylation characteristic of a γ-keto acid, similar to levulinic acid.
-
Its most distinguishing feature is its unique capacity for intramolecular Friedel-Crafts acylation , a direct result of the ortho-positioning of its side chain on the aromatic ring. This reactivity is absent in α-, β-, and non-aromatic or differently substituted γ-keto acids.
-
The reactivity of its ketone carbonyl is predicted to be attenuated compared to α-keto acids due to the electronic and steric influence of the ortho-carboxyphenyl group.
Understanding these distinct reactivity profiles is crucial for chemists and researchers aiming to utilize these molecules as synthetic intermediates or to understand their roles in biological and pharmaceutical contexts.
References
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Title: Reactivity of pyruvic acid and its derivatives towards reactive oxygen species. Source: PubMed Central. URL: [Link]
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Title: β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. Source: YouTube. URL: [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity of 2-(2-oxopropyl)benzoic Acid in Biological Assays
In the landscape of drug discovery and chemical biology, the specificity of a small molecule is paramount. While "2-(2-oxopropyl)benzoic acid" presents a novel scaffold for investigation, its structural features—a benzoic acid moiety and a keto-functionalized propyl chain—necessitate a thorough evaluation of its potential for cross-reactivity in biological assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for proactively assessing and interpreting the off-target effects of this and structurally related molecules. We will delve into the mechanistic basis for potential cross-reactivity, provide detailed experimental protocols for its assessment, and offer a logical workflow to ensure the integrity and validity of your research findings.
Molecular Profile of this compound: A Structural Predisposition to Off-Target Interactions
The chemical structure of "this compound" (CAS No: 2852-91-7) offers initial clues to its potential biological interactions.[1][2] The molecule is characterized by three key functional regions:
-
A Benzoic Acid Core: This aromatic carboxylic acid is a well-known pharmacophore present in a wide array of biologically active compounds.[3] Benzoic acid derivatives have been reported to interact with a variety of biological targets, including cyclooxygenase (COX) enzymes and nuclear receptors.[3][4]
-
A Flexible Propyl Linker: This aliphatic chain provides rotational freedom, allowing the molecule to adopt various conformations within a binding pocket.
-
A Terminal Ketone Group: The carbonyl group can act as a hydrogen bond acceptor, contributing to binding affinity and potentially mediating interactions with a range of proteins.
Understanding this structural makeup is the first step in predicting and testing for potential cross-reactivity.
Anticipating Cross-Reactivity: Learning from Structural Analogs
While specific data on the cross-reactivity of "this compound" is not extensively documented, we can infer potential off-target activities based on the known behavior of its constituent chemical moieties. Benzoic acid derivatives, for instance, are a known class of COX inhibitors.[4] Therefore, it is plausible that "this compound" could exhibit unintended inhibition of COX-1 and/or COX-2, leading to anti-inflammatory effects or other physiological responses in cellular or in vivo models.[4]
Furthermore, the carboxylic acid group can interact with ion channels and organic anion transporters (OATs), potentially altering membrane potential or interfering with the transport of other compounds.[4] Some benzoic acid derivatives have also been shown to interact with nuclear receptors, which could lead to unforeseen changes in gene expression.[4] The presence of these structural motifs in "this compound" warrants a careful investigation into these potential off-target interactions.
A Strategic Workflow for Proactive Cross-Reactivity Profiling
A systematic approach is crucial for efficiently identifying and characterizing the cross-reactivity of a novel compound. The following workflow provides a logical sequence of experimental investigation.
Caption: A strategic workflow for assessing the cross-reactivity of a novel small molecule.
Recommended Experimental Protocols for Cross-Reactivity Assessment
The following are detailed protocols for key assays to evaluate the potential cross-reactivity of "this compound".
Competitive Immunoassay for a Structurally Related Analyte
Objective: To determine if "this compound" interferes with the quantification of a structurally similar analyte in a competitive immunoassay format. Cross-reactivity in immunoassays can lead to inaccurate measurements, with structurally similar compounds competing with the intended analyte for antibody binding.[5][6][7]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Prepare a standard curve of the intended analyte.
-
Prepare the assay buffer, antibody solution, and enzyme-labeled analyte conjugate as per the manufacturer's instructions for a relevant commercial ELISA kit.
-
-
Assay Procedure:
-
Coat a 96-well plate with the capture antibody and incubate as per the kit protocol.
-
Wash the plate to remove unbound antibody.
-
In separate wells, add a fixed concentration of the intended analyte (e.g., the EC50 concentration) and serial dilutions of "this compound". Include a control with only the intended analyte.
-
Add the enzyme-labeled analyte conjugate to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition of the signal for each concentration of "this compound" relative to the control.
-
Determine the IC50 value for "this compound" in this assay.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of intended analyte / IC50 of "this compound") x 100
-
Cyclooxygenase (COX-2) Inhibition Assay
Objective: To assess the inhibitory activity of "this compound" against the COX-2 enzyme, a potential off-target based on its benzoic acid scaffold.[3][4]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" in DMSO.
-
Prepare a stock solution of a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Prepare the reaction buffer, COX-2 enzyme solution, and arachidonic acid (substrate) solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of "this compound" or the positive control. Include a vehicle control (DMSO).
-
Add the COX-2 enzyme solution to all wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at the optimal temperature.
-
Stop the reaction.
-
Measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA or fluorescence-based detection).
-
-
Data Analysis:
-
Calculate the percent inhibition of COX-2 activity for each concentration of "this compound" and the positive control.
-
Determine the IC50 value for "this compound".
-
Nuclear Receptor Binding Assay
Objective: To evaluate the potential of "this compound" to bind to a selected nuclear receptor (e.g., a peroxisome proliferator-activated receptor - PPAR).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" in DMSO.
-
Prepare a stock solution of a known ligand for the target nuclear receptor as a positive control.
-
Prepare a radiolabeled or fluorescently labeled ligand for the target receptor.
-
Prepare the binding buffer and the nuclear receptor protein (e.g., purified recombinant protein or cell lysate overexpressing the receptor).
-
-
Assay Procedure (Radioligand Binding):
-
In a 96-well filter plate, add the binding buffer.
-
Add serial dilutions of "this compound" or the unlabeled positive control.
-
Add a fixed concentration of the radiolabeled ligand.
-
Add the nuclear receptor protein to initiate the binding reaction.
-
Incubate to reach equilibrium.
-
Wash the plate to separate bound from unbound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent displacement of the labeled ligand for each concentration of "this compound" and the positive control.
-
Determine the Ki (inhibition constant) for "this compound".
-
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the cross-reactivity profile of "this compound" with other relevant compounds, the experimental data should be summarized in a structured tabular format.
Table 1: Comparative Cross-Reactivity in a Competitive Immunoassay
| Compound | Intended Analyte IC50 (nM) | Compound IC50 (nM) | % Cross-Reactivity |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Structural Analog 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Negative Control Compound | [Insert Data] | > 10,000 | < 0.1 |
Table 2: Comparative Enzyme Inhibition Profile
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-2 | [Insert Data] |
| Celecoxib (Positive Control) | COX-2 | [Insert Data] |
| Negative Control Compound | COX-2 | > 100 |
Table 3: Comparative Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) |
| This compound | PPARγ | [Insert Data] |
| Rosiglitazone (Positive Control) | PPARγ | [Insert Data] |
| Negative Control Compound | PPARγ | > 10,000 |
Conclusion and Forward-Looking Recommendations
The thorough assessment of cross-reactivity is not merely a precautionary measure but a fundamental component of rigorous scientific investigation. For a novel molecule like "this compound," a proactive and systematic approach to identifying off-target interactions is essential for the accurate interpretation of biological data and the successful progression of any potential therapeutic development program. The workflow and experimental protocols outlined in this guide provide a robust framework for researchers to confidently characterize the specificity of their compounds. By embracing these principles of scientific integrity, the research community can ensure the reliability and reproducibility of their findings, ultimately accelerating the pace of discovery.
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Sotnikov, D.V., et al. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 2021. Available from: [Link]
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Jetten, A.M., et al. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research, 1987. Available from: [Link]
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Kalliassopoulos, A., et al. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 2020. Available from: [Link]
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Gul, H.I., et al. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 2021. Available from: [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 2-(2-oxopropyl)benzoic Acid
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-(2-oxopropyl)benzoic acid (C₁₀H₁₀O₃, MW: 178.18 g/mol ).[1] Intended for researchers and drug development professionals, this document moves beyond mere procedural descriptions to explain the underlying principles and strategic rationale for employing a multi-technique approach. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), culminating in an integrated workflow for robust, self-validating purity assessment.
The Synthetic Challenge: Anticipating Potential Impurities
The purity of any synthesized compound is intrinsically linked to its synthetic route. For this compound, common synthetic pathways, such as Friedel-Crafts acylation or related condensation reactions, can introduce a predictable spectrum of impurities.[2][3] A robust analytical strategy is not just about quantifying the main compound but also about identifying and quantifying these process-related impurities.
Common Potential Impurities Include:
-
Starting Materials: Unreacted precursors like 2-halobenzoic acids or phthalic anhydride derivatives.
-
Isomeric By-products: Positional isomers, such as 4-(2-oxopropyl)benzoic acid or 3-(2-oxopropyl)benzoic acid, which can be difficult to separate due to similar physical properties.[4][5]
-
Over-oxidation Products: If oxidation is part of the synthesis, the aldehyde intermediate could be over-oxidized to a dicarboxylic acid.[3]
-
Reaction By-products: Molecules formed from side reactions inherent to the chosen chemistry.[3]
An effective purity assessment, therefore, must be capable of separating and detecting these structurally similar molecules.
Chapter 1: The Workhorse of Purity Analysis: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules like this compound. Its primary strength lies in its ability to separate the target compound from its impurities, providing a quantitative measure of purity based on peak area.
Causality Behind the Method
We employ a reverse-phase method, typically with a C18 column, because the stationary phase is nonpolar, while the mobile phase is polar. This compound, being a moderately polar molecule, will have a characteristic retention time based on its partitioning between these two phases. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical.[6][7] It suppresses the ionization of the carboxylic acid moiety, ensuring the molecule is in its neutral form.[7] This leads to more consistent retention, better peak shape, and prevents peak tailing, which is essential for accurate quantification.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, with 0.1% phosphoric acid in the aqueous phase.
-
Rationale: A gradient elution (e.g., starting at 30% ACN and ramping to 90% ACN) is superior to an isocratic elution for purity analysis. It ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and detected within a reasonable run time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection: UV at 254 nm.
-
Rationale: The benzene ring in the molecule provides strong UV absorbance, making UV detection highly sensitive for this compound.
-
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of a 50:50 ACN/water mixture. Filter through a 0.45 µm syringe filter before injection.[7]
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance, including retention time stability, peak symmetry, and resolution from a known impurity if available.
Data Presentation and Interpretation
A successful separation will yield a chromatogram with a major peak for this compound and smaller peaks for any impurities. Purity is typically reported as area percent (% Area).
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.5 | 15,000 | 0.3% | Unknown Impurity 1 |
| 2 | 5.8 | 4,950,000 | 99.0% | This compound |
| 3 | 6.2 | 25,000 | 0.5% | Isomeric Impurity? |
| 4 | 8.1 | 10,000 | 0.2% | Unknown Impurity 2 |
Table 1: Example HPLC data for a synthesized batch of this compound.
Trustworthiness Check: While HPLC provides excellent quantitative data on purity, it relies on the assumption that all compounds have a similar response factor under the chosen UV wavelength. Furthermore, it cannot definitively identify co-eluting peaks or unknown impurities. This necessitates orthogonal techniques for structural confirmation.
Chapter 2: Definitive Structural Verification with Spectroscopy
Spectroscopic methods provide the structural information that chromatography alone cannot. They are essential for confirming the identity of the main peak and elucidating the structure of unknown impurities.
A. Nuclear Magnetic Resonance (NMR) for Unambiguous Identification
¹H and ¹³C NMR spectroscopy are unparalleled for the structural elucidation of organic molecules. For this compound, NMR confirms that the correct isomer has been synthesized and can reveal impurities, even those that co-elute in HPLC.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it will reliably show the acidic proton of the carboxyl group.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Analysis: Acquire a standard ¹H spectrum. The expected signals for this compound are:
-
A singlet for the methyl protons (-CH₃) around δ 2.2 ppm (3H).
-
A singlet for the methylene protons (-CH₂-) around δ 4.1 ppm (2H).
-
A multiplet for the aromatic protons between δ 7.2-8.1 ppm (4H).
-
A broad singlet for the carboxylic acid proton (-COOH) typically above δ 10 ppm (1H, if in DMSO-d₆).
-
Expertise in Interpretation: The key diagnostic is the pattern of the aromatic signals and the presence of the two singlets for the alkyl chain. An isomeric impurity, like the 4-isomer, would show a much more symmetric A₂B₂ pattern (two doublets) in the aromatic region, which is distinctly different from the more complex multiplet expected for the 2-substituted isomer. The integration of impurity peaks relative to the main compound's peaks can be used for quantification, providing a purity assessment that is independent of response factors.
B. Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides a highly sensitive and accurate measurement of the molecular weight of the compound and its impurities. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for purity analysis.
-
System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule. Analysis in negative ion mode (ESI-) is ideal for detecting the deprotonated molecule [M-H]⁻.
-
Chromatography: Use the same HPLC method as described in Chapter 1, but replace the non-volatile phosphoric acid with a volatile acid like formic acid (0.1%).[6]
-
Data Analysis:
-
Confirm the molecular weight of the main peak. For C₁₀H₁₀O₃, the expected mass is 178.18. In ESI- mode, a peak at m/z 177.05 [M-H]⁻ should be observed.
-
Examine the mass spectra of the impurity peaks. This can provide immediate clues to their identity (e.g., a mass corresponding to a starting material or a dimer).
-
Chapter 3: An Integrated Workflow for Self-Validating Purity Assessment
No single technique is sufficient for a complete and trustworthy assessment of purity. A self-validating system integrates multiple orthogonal methods where the results of one confirm the others.
Integrated Purity Assessment Workflow
The following diagram illustrates a logical workflow for assessing the purity of a newly synthesized batch of this compound.
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Navigating the Structure-Activity Landscape of 2-(2-oxopropyl)benzoic Acid Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is the cornerstone of designing novel therapeutics. This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of analogs based on the "2-(2-oxopropyl)benzoic acid" scaffold. While extensive SAR studies on this specific parent compound are not widely published, this guide will leverage established principles from the broader family of benzoic acid derivatives to provide a robust roadmap for investigation. We will delve into the strategic design of analogs, present detailed experimental protocols for their synthesis and evaluation, and offer insights into interpreting the resulting data to guide hit-to-lead optimization.
The this compound Scaffold: A Primer
The this compound molecule possesses several key features that make it an intriguing starting point for medicinal chemistry exploration. These include a carboxylic acid moiety, an aromatic ring, and a flexible keto-propyl side chain. Each of these components can be systematically modified to probe their influence on biological activity. The benzoic acid core is a well-established pharmacophore found in a multitude of biologically active compounds, known for its ability to engage in various non-covalent interactions with biological targets.[1][2]
Deconstructing the Scaffold: A Roadmap for Analog Design and SAR Exploration
A systematic exploration of the SAR of this compound analogs involves the independent and combined modification of its three key regions: the carboxylic acid, the phenyl ring, and the 2-oxopropyl side chain.
The Carboxylic Acid Moiety: A Key Interaction Point
The carboxylic acid group is often crucial for target engagement, frequently participating in hydrogen bonding or ionic interactions with amino acid residues in a protein's active site.[3] Its acidity and steric bulk can be fine-tuned through various modifications:
-
Esterification: Converting the carboxylic acid to an ester can modulate cell permeability and metabolic stability. The size and nature of the ester group (e.g., methyl, ethyl, benzyl) can be varied to probe the steric tolerance of the target binding pocket.
-
Amidation: Formation of primary, secondary, or tertiary amides introduces different hydrogen bonding patterns and can significantly alter the compound's physicochemical properties.
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can maintain or enhance binding affinity while potentially improving pharmacokinetic properties.
The Phenyl Ring: Tuning Specificity and Potency
Substitution on the aromatic ring is a classic strategy to enhance potency, modulate selectivity, and improve metabolic stability. The electronic and steric effects of substituents play a pivotal role.
-
Positional Isomerism: Moving the 2-oxopropyl side chain to the meta- or para-position of the benzoic acid will fundamentally alter the molecule's geometry and its interaction with a target.
-
Electron-Donating and Withdrawing Groups: The introduction of substituents such as halogens, alkyl, alkoxy, or nitro groups at various positions on the ring can influence the pKa of the carboxylic acid and the overall electron distribution of the molecule, thereby affecting binding affinity.[4]
-
Introduction of Heterocycles: Replacing the phenyl ring with a heterocyclic scaffold (e.g., pyridine, thiophene) can introduce new interaction points and alter the compound's solubility and metabolic profile.
The 2-Oxopropyl Side Chain: Probing the Binding Pocket
The flexible 2-oxopropyl side chain offers numerous opportunities for modification to explore the topology of the target's binding site.
-
Chain Length and Rigidity: The length of the alkyl chain can be extended or shortened to optimize van der Waals interactions. Introducing conformational constraints, such as a cyclopropyl group, can lock the side chain in a specific orientation, which may be favorable for binding.[3]
-
Modification of the Ketone: The ketone functionality can be reduced to an alcohol, converted to an oxime, or replaced with other functional groups to probe for additional hydrogen bond donors or acceptors in the binding pocket.
Comparative Analysis of Benzoic Acid Derivatives: Insights from the Literature
While specific data for a series of this compound analogs is scarce, we can draw valuable insights from published studies on other substituted benzoic acids to illustrate the principles of SAR.
Table 1: Representative Biological Activities of Substituted Benzoic Acid Derivatives
| Compound Class | Biological Target/Activity | Key Structural Features & SAR Insights | Reference |
| 3-Phenoxybenzoylamino benzoic acids | β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors | Aromatic substitutions with single bonds potentiate antimicrobial activity. Reduction in polar surface area is beneficial. | [5] |
| Tetrahydroisoquinolynyl-benzoic acids | Acetylcholinesterase (AChE) and Carbonic Anhydrases (hCAs) inhibitors | Specific substitutions on the tetrahydroisoquinoline and benzoic acid moieties lead to potent and selective inhibition. | [6] |
| 2-Hydroxybenzoic acid derivatives | SIRT5 inhibitors | The carboxylic acid and adjacent hydroxyl group are essential for activity. Di-substitution at the 3 and 4 positions of a phenyl substituent is preferred. | [7] |
| 3-(Phenylamino)benzoic acids | Aldo-keto reductase 1C3 (AKR1C3) inhibitors | Inhibitory potency correlates with the electronic effects of substituents and the pKa of the carboxylic acid and secondary amine groups. | [4] |
| 2-(Benzylsulfinyl)benzoic acid derivatives | Carbonic Anhydrase (hCA) inhibitors | Exploration of substituents on the benzyl and benzoic acid portions led to the discovery of selective hCA IX inhibitors. | [8] |
Experimental Protocols: A Practical Guide to SAR Studies
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Protocol for this compound Analogs
A common route for the synthesis of the parent scaffold and its ring-substituted analogs involves the palladium-catalyzed coupling of an ortho-halobenzoic acid with a suitable ketone-containing coupling partner.
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with the appropriately substituted 2-bromobenzoic acid or 2-iodobenzoic acid.
-
Palladium-Catalyzed Cross-Coupling: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the halo-benzoic acid (1 equivalent), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., DMF or toluene).
-
Addition of Coupling Partner: Add the desired ketone-containing coupling partner, such as isopropenyl acetate or a relevant enolate precursor.
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and acidify with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
In Vitro Enzyme Inhibition Assay Protocol
To evaluate the biological activity of the synthesized analogs, a robust enzyme inhibition assay is essential. The following is a general protocol that can be adapted for various enzyme targets.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound to generate a range of concentrations for IC₅₀ determination. Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.
-
Assay Procedure: In a 96-well microplate, add a small volume of the test compound dilution (or vehicle control). Add the enzyme solution and incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product formation over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing the SAR Workflow and Potential Mechanisms
Diagrams are invaluable tools for conceptualizing the SAR process and potential biological pathways.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Caption: A simplified signaling pathway of a kinase, a potential target for inhibitors based on the benzoic acid scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel bioactive molecules. Although direct SAR data for its analogs is limited, the principles gleaned from the broader class of benzoic acid derivatives provide a clear and logical path forward for investigation. By systematically modifying the carboxylic acid, phenyl ring, and 2-oxopropyl side chain, and by employing robust synthetic and biological evaluation protocols, researchers can effectively navigate the SAR landscape. The insights gained from such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this compound class, ultimately leading to the identification of promising new drug candidates.
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-(2-Oxopropyl)benzoic Acid and its Para-Isomer, 4-(2-Oxopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and organic synthesis, the positional isomerism of substituted benzoic acids plays a critical role in determining not only the biological activity of derivative compounds but also the synthetic routes available for their preparation. This guide provides an in-depth comparison of the synthesis of 2-(2-oxopropyl)benzoic acid and its para-isomer, 4-(2-oxopropyl)benzoic acid. We will explore the nuances of their preparation, touching upon the influence of substituent placement on reactivity and synthetic strategy.
Introduction: The Significance of Ortho and Para Isomers
This compound and 4-(2-oxopropyl)benzoic acid are valuable building blocks in medicinal chemistry.[1][2] Their structures, featuring both a carboxylic acid and a ketone functional group, offer versatile handles for the construction of more complex molecules.[3][4] However, the spatial arrangement of the (2-oxopropyl) group relative to the carboxyl group profoundly impacts the molecule's chemical and physical properties.
The ortho-isomer, this compound, is subject to the "ortho effect," a phenomenon that can influence the acidity of the carboxylic acid and the reactivity of the adjacent side chain.[5][6][7] This effect is primarily due to steric hindrance, which can force the carboxyl group to twist out of the plane of the benzene ring, thereby inhibiting resonance.[5][8] In contrast, the para-isomer, 4-(2-oxopropyl)benzoic acid, experiences more conventional electronic effects, with the two functional groups being sufficiently separated to minimize direct steric interactions.
These intrinsic differences necessitate distinct synthetic approaches and can lead to variations in reaction yields and purification challenges. Understanding these differences is paramount for chemists aiming to incorporate these motifs into larger molecular frameworks.
Synthetic Strategies and Methodologies
While specific, detailed, and directly comparative synthetic procedures for both isomers are not extensively documented in single literature sources, we can infer viable and divergent synthetic pathways based on established organic chemistry principles and published methods for analogous compounds.
Synthesis of 4-(2-Oxopropyl)benzoic Acid (Para-Isomer)
The synthesis of the para-isomer is generally more straightforward due to the lack of significant steric hindrance. A common and effective strategy involves the Friedel-Crafts acylation of a suitable toluene derivative, followed by oxidation of the methyl group.
Experimental Protocol: Synthesis of 4-(2-Oxopropyl)benzoic Acid
Step 1: Friedel-Crafts Acylation of p-Tolyl Acetate
-
To a stirred solution of p-tolyl acetate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
-
Slowly add acetyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis and Oxidation
-
The crude product from Step 1 is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield 4-acetylbenzoic acid.
-
Subsequent reaction with dimethyl oxalate and sodium methoxide can be employed to introduce the desired side chain, as described in a similar synthesis.[9]
Synthesis of this compound (Ortho-Isomer)
The synthesis of the ortho-isomer is more challenging due to the potential for steric hindrance from the adjacent carboxyl group or its precursor. Direct Friedel-Crafts acylation on benzoic acid is generally not feasible due to the deactivating nature of the carboxyl group. Therefore, alternative strategies are required. One plausible approach involves the use of an ortho-directing group that can be later converted to a carboxylic acid.
Conceptual Protocol: Synthesis of this compound
Step 1: Ortho-Lithiation and Alkylation
-
Start with a protected benzoic acid derivative, such as N,N-diethylbenzamide, which is known to direct lithiation to the ortho position.
-
Treat the protected benzoic acid with a strong base like sec-butyllithium in the presence of a chelating agent such as TMEDA at low temperature (-78 °C).
-
The resulting ortho-lithiated species is then reacted with an appropriate electrophile, such as acetone, to introduce the 2-hydroxypropyl group.
-
Subsequent oxidation of the secondary alcohol to a ketone would be required.
Step 2: Deprotection
-
The protecting group is then removed under acidic or basic conditions to reveal the carboxylic acid functionality.
Comparative Analysis of Synthetic Routes
| Feature | 4-(2-Oxopropyl)benzoic Acid (Para) | This compound (Ortho) |
| Starting Materials | Readily available toluene derivatives. | Requires pre-functionalized or protected benzoic acid derivatives. |
| Key Reactions | Friedel-Crafts Acylation, Oxidation. | Directed ortho-metalation, Alkylation, Oxidation, Deprotection. |
| Reaction Conditions | Generally milder. | Often requires cryogenic temperatures and inert atmospheres. |
| Steric Hindrance | Minimal. | Significant, influencing reaction feasibility and yields. |
| Overall Yield | Typically higher. | Potentially lower due to multiple steps and steric issues. |
| Purification | More straightforward. | May be more complex due to byproducts from directed metalation. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual synthetic workflows for both isomers.
Caption: Synthetic workflow for 4-(2-oxopropyl)benzoic acid.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Data Comparison
The difference in the substitution pattern also manifests in the physicochemical properties and spectroscopic data of the two isomers.
| Property | This compound | 4-(2-Oxopropyl)benzoic Acid | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | C₁₀H₁₀O₃ | [10][11] |
| Molecular Weight | 178.19 g/mol | 178.19 g/mol | [10][11] |
| CAS Number | 2852-91-7 | 15482-54-9 | [10][11] |
| Melting Point | Not readily available | 156-157 °C | [12] |
| Appearance | Likely a solid | Crystalline solid | |
| ¹³C NMR Spectra | Data available through spectral databases | Available | [10] |
| IR Spectra | Data available | Available | [10][13] |
| Mass Spectrometry | Data available | Available | [10][14] |
Note: The melting point for the ortho-isomer is not as commonly cited, which may be indicative of its less frequent synthesis or greater difficulty in purification.
Applications in Drug Development
Benzoic acid derivatives are a cornerstone in drug discovery, serving as scaffolds for a wide range of therapeutic agents.[2][3][15] The specific placement of the (2-oxopropyl) group in these isomers can significantly influence their interaction with biological targets. For instance, the ortho-isomer might be explored for its potential as an intramolecularly-reacting pro-drug, while the para-isomer provides a more rigid and linear scaffold that can be valuable in designing molecules to fit into specific receptor binding pockets. These compounds are key intermediates for creating novel molecular structures with potential therapeutic benefits.[3]
Conclusion
The synthesis of this compound and its para-isomer, 4-(2-oxopropyl)benzoic acid, presents a classic case study in the impact of positional isomerism on synthetic strategy. The para-isomer is generally more accessible through conventional aromatic substitution reactions. In contrast, the synthesis of the ortho-isomer is more intricate, often necessitating the use of directed metalation strategies to overcome the challenges posed by steric hindrance and electronic deactivation. For researchers and drug development professionals, a thorough understanding of these synthetic disparities is crucial for the efficient and strategic design of novel therapeutics incorporating these valuable building blocks.
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The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. (n.d.). Pearson. Retrieved January 17, 2026, from [Link]
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Why are ortho-substituted benzoic acids more acidic than para or meta-substituted? (2018, December 10). Quora. Retrieved January 17, 2026, from [Link]
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4-(2-Oxopropyl)benzoic acid | C10H10O3 | CID 576244. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Benzoic acid, 2-(1-oxopropyl)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018, July 3). ResearchGate. Retrieved January 17, 2026, from [Link]
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The Untapped Potential of (2-Carboxyphenyl)acetone: A Comparative Guide for Synthetic and Medicinal Chemists
Introduction
In the vast landscape of chemical building blocks available to researchers in drug discovery and materials science, certain molecules, despite their intriguing structures, remain underexplored. (2-Carboxyphenyl)acetone is one such compound. A conspicuous absence of dedicated peer-reviewed studies on its applications presents a unique opportunity for novel exploration. This guide, therefore, ventures into the prospective applications of (2-carboxyphenyl)acetone, drawing upon a comparative analysis of its close structural analogs: 2-acetylbenzoic acid and homophthalic acid. By examining the established utility of these related molecules, we can illuminate the potential of (2-carboxyphenyl)acetone as a versatile synthon and a candidate for biological screening. This document serves as a roadmap for researchers looking to pioneer the investigation of this promising, yet uncharacterized, keto acid.
Structural Analogs: A Foundation for Comparative Analysis
The predictive power of this guide hinges on the structural relationships between (2-carboxyphenyl)acetone and its well-documented relatives.
-
(2-Carboxyphenyl)acetone: The subject of our investigation, featuring a carboxymethyl group and an acetone moiety at the ortho position of a benzene ring.
-
2-Acetylbenzoic Acid: A close analog where a carboxyl group is directly attached to the benzene ring at the ortho position relative to the acetyl group.
-
Homophthalic Acid: A dicarboxylic acid where one carboxyl group is directly attached to the ring, and the other is present as a carboxymethyl group, mirroring the acidic functionality of (2-carboxyphenyl)acetone.
Below is a table summarizing the key structural features of these compounds.
| Compound | IUPAC Name | Key Functional Groups | Structural Notes |
| (2-Carboxyphenyl)acetone | 2-(2-oxopropyl)benzoic acid | Carboxylic Acid, Ketone | The carboxylic acid is part of a carboxymethyl group, providing a degree of conformational flexibility. |
| 2-Acetylbenzoic Acid | 2-acetylbenzoic acid | Carboxylic Acid, Ketone | The carboxyl group is directly attached to the aromatic ring, influencing its electronic properties and reactivity. |
| Homophthalic Acid | 2-(carboxymethyl)benzoic acid | Dicarboxylic Acid | Possesses two acidic protons with different pKa values due to the different linkages to the benzene ring. |
The primary distinction of (2-carboxyphenyl)acetone lies in the methylene spacer between the carboxylic acid and the phenyl ring. This seemingly minor difference can have significant implications for its chemical reactivity and biological activity, which we will explore in the subsequent sections.
Caption: Structural relationships between (2-carboxyphenyl)acetone and its analogs.
Prospective Applications in Heterocyclic Synthesis: A Comparative Viewpoint
The utility of 2-acetylbenzoic acid and homophthalic acid as precursors to a variety of heterocyclic scaffolds is well-established. By analogy, (2-carboxyphenyl)acetone is poised to be a valuable building block in this domain.
Comparison with 2-Acetylbenzoic Acid
2-Acetylbenzoic acid is a cornerstone in the synthesis of fused heterocyclic systems.[1] Its rigid ortho-substituted framework facilitates intramolecular cyclization reactions. For instance, its reaction with hydrazine hydrate is a high-yielding route to phthalazinones.[1]
(2-Carboxyphenyl)acetone , with its ketone and carboxylic acid functionalities, can be expected to undergo similar condensation reactions. However, the presence of the methylene spacer introduces flexibility, which could lead to the formation of larger ring systems or different regioisomers compared to those derived from 2-acetylbenzoic acid.
Proposed Experimental Protocol: Synthesis of Benzo[f][1][2]oxazepin-3(2H)-one Derivatives
This hypothetical protocol is based on the known reactivity of keto acids with amino-phenols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (2-carboxyphenyl)acetone (1 equivalent) and 2-aminophenol (1 equivalent) in a suitable solvent such as toluene or xylene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Comparison of potential cyclization reactions.
Comparison with Homophthalic Acid
Homophthalic acid and its anhydride are versatile reagents in the synthesis of isocoumarins and tetrahydroisoquinolines.[3] For instance, homophthalic anhydride reacts with imines in the Castagnoli-Cushman reaction to produce tetrahydroisoquinolone carboxylic acids.[4]
The dicarboxylic nature of homophthalic acid provides two points of reactivity. (2-Carboxyphenyl)acetone, possessing both a nucleophilic ketone and an electrophilic carboxylic acid, could potentially engage in domino reactions, offering a distinct synthetic utility.
Potential in Medicinal Chemistry: A Hypothesis-Driven Approach
The phenylacetone scaffold is a key feature in a number of biologically active molecules.[5][6] Furthermore, keto acids are known to play crucial roles in various metabolic pathways.[7]
Enzyme Inhibition
The structural resemblance of (2-carboxyphenyl)acetone to certain metabolic intermediates suggests its potential as an enzyme inhibitor. The carboxylic acid moiety can mimic the substrate's binding to the active site, while the phenylacetone portion can provide additional hydrophobic and van der Waals interactions.
As a Prodrug Moiety
The carboxylic acid group of (2-carboxyphenyl)acetone could be esterified to create prodrugs. The ester could be designed to be cleaved in vivo, releasing the active parent drug. This strategy is often employed to improve the pharmacokinetic properties of a drug candidate.
Physicochemical Properties: An Informed Estimation
The acidity of the carboxylic acid in (2-carboxyphenyl)acetone is a key parameter influencing its reactivity and biological interactions. We can infer its approximate pKa by comparing benzoic acid and phenylacetic acid. Benzoic acid (pKa ≈ 4.2) is a stronger acid than phenylacetic acid (pKa ≈ 4.31).[8][9] This is because the phenyl group is electron-withdrawing via an inductive effect, which stabilizes the conjugate base. In phenylacetic acid, the additional methylene group attenuates this inductive effect. Therefore, it is reasonable to predict that the carboxylic acid of (2-carboxyphenyl)acetone will have a pKa slightly higher than that of 2-acetylbenzoic acid, making it a slightly weaker acid.
| Property | 2-Acetylbenzoic Acid | (2-Carboxyphenyl)acetone (Predicted) | Homophthalic Acid |
| pKa (Carboxylic Acid) | ~3.8 | ~4.0 - 4.2 | pKa1 ~3.5, pKa2 ~5.2 |
| Reactivity of Ketone | Susceptible to nucleophilic attack | Susceptible to nucleophilic attack | N/A |
| Key Synthetic Utility | Precursor to fused heterocycles[1] | Potential precursor to larger ring heterocycles | Building block for isocoumarins and isoquinolones[3] |
Conclusion and Future Directions
While direct experimental data on the applications of (2-carboxyphenyl)acetone remains elusive, a comparative analysis with its structural analogs, 2-acetylbenzoic acid and homophthalic acid, provides a fertile ground for hypothesis-driven research. The unique combination of a flexible carboxymethyl group and a reactive acetone moiety suggests that (2-carboxyphenyl)acetone could be a valuable and versatile tool in the synthesis of novel heterocyclic scaffolds and as a starting point for the design of new bioactive molecules.
It is our hope that this guide will inspire researchers to unlock the synthetic potential of this underutilized building block. The field is open for the first peer-reviewed reports on the reactivity and applications of (2-carboxyphenyl)acetone, and the insights provided herein offer a strategic starting point for such endeavors.
References
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Wikipedia. Homophthalic acid. [Link]
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The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. National Institutes of Health. [Link]
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Walser, M. Metabolism and metabolic effects of ketoacids. PubMed. [Link]
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Chemistry Stack Exchange. Acidic nature comparison; benzoic acid and phenylacetic acid. [Link]
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PubMed. Effect of thiazolidinedione phenylacetate derivatives on wound-healing activity. [Link]
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Brainly.in. Out of benzoic acid and phenylacetic acid ,which is stronger acid and why. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Tetrazole-Isophthalic Acid: A Versatile Building Block for Functional Materials. [Link]
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Royal Society of Chemistry. Phthalic acid, a versatile building block in organic-organometallic crystal engineering. [Link]
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Royal Society of Chemistry. Co-crystallization of a versatile building block 4-amino- 3,5-bis(4-pyridyl)-1,2,4-triazole with R-isophthalic acids (R = –H, –NH2, –SO3H, and –COOH): polymorphism and substituent effect on structural diversity. [Link]
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ScienceMadness Wiki. Phenylacetone. [Link]
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MDPI. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-oxopropyl)benzoic Acid
Core Directive: It is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for 2-(2-oxopropyl)benzoic acid before handling or disposal. If an SDS is not provided with the chemical, you are required to request one from your supplier. The information presented here is based on the known hazards of a structurally analogous compound and general best practices for chemical waste management.
PART 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. Based on the toxicological profile of benzoic acid, it is prudent to handle this compound with a similar level of caution.[1][2][3]
Anticipated Hazards:
-
Skin Irritation: Assumed to cause skin irritation upon direct contact.[1][3]
-
Serious Eye Damage: Assumed to cause serious eye irritation or damage.[1][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]
Personal Protective Equipment (PPE)
To mitigate the risks associated with these potential hazards, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | In cases of significant dust generation, a NIOSH-approved respirator for organic vapors and particulates is advised. |
PART 2: Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations. This protocol is designed to guide you through the process, from waste collection to final disposal.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound." Include the date of waste accumulation.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., solutions containing the compound) in separate, appropriately labeled containers.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. It should be considered incompatible with strong oxidizing agents, strong bases, and strong acids.[2][5]
Step 2: On-Site Storage
Temporary storage of hazardous waste within the laboratory must adhere to strict safety standards.
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills. Keep the container closed at all times except when adding waste.
Step 3: Disposal Pathway Determination
The final disposal of this compound must be carried out by a licensed hazardous waste disposal company. The choice of disposal method will be determined by the waste management provider in accordance with local, state, and federal regulations.
-
Incineration: High-temperature incineration is a common and effective method for the destruction of organic chemical waste.
-
Landfill: In some cases, and after appropriate treatment, the waste may be sent to a secure hazardous waste landfill.
Never dispose of this compound down the drain or in the regular trash. [4] This can lead to environmental contamination and is a violation of regulatory standards.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
PART 3: Visualization of the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and minimize their environmental impact. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for Benzoic Acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a relevant search for the compound on PubChem.
- Fisher Scientific. (2012). Safety Data Sheet for Benzoic Acid.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Benzoylbenzoic acid.
- National Institute of Standards and Technology. (2015). Safety Data Sheet for Benzoic Acid (Acidimetric Standard).
- Spectrum Chemical. (2021). Safety Data Sheet for Benzoic Acid, Crystal, USP, EP, BP, JP.
- Redox. (2022). Safety Data Sheet for Benzoic Acid.
- BLD Pharm. (n.d.). This compound. Retrieved from a relevant search for the product page.
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Issa, H. M., & Mohammed, D. H. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis, Health and Toxicology, 40(1), e2025007. [Link]
- The Valspar Corporation. (2018). Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet for Benzoic Acid.
- AA Blocks. (2025). Safety Data Sheet for 4-(3-Ethoxy-3-oxopropyl)benzoic Acid.
- Sigma-Aldrich. (n.d.). This compound. Retrieved from a relevant search for the product page.
- Carl ROTH. (n.d.). Safety Data Sheet for Benzoic Acid.
- University of Hertfordshire. (2025). Benzoic acid. Agriculture and Environment Research Unit (AERU).
-
Issa, H. M., & Mohammed, D. H. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis, Health and Toxicology, 40(1), e2025007. [Link]
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Research Institute for Fragrance Materials. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology, 163, 112948. [Link]
- BenchChem. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-oxopropyl)benzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(2-oxopropyl)benzoic acid. The following guidance is based on the known hazards of the parent compound, benzoic acid, and general principles for handling aromatic keto-acids. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before initiating any laboratory work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle this compound. Our goal is to furnish you with the necessary knowledge to implement safe and effective handling protocols, thereby fostering a secure and productive research environment.
Hazard Assessment: Understanding the Risks
Given the absence of specific toxicological data for this compound, we must infer its potential hazards from its structural analog, benzoic acid. Safety data sheets for benzoic acid consistently classify it as a substance that can cause significant health effects[1][2][3].
Key Anticipated Hazards:
-
Serious Eye Damage/Irritation: Benzoic acid is known to cause serious eye damage[1][2][3][4]. Direct contact of this compound powder or solutions with the eyes is likely to result in severe irritation or burns.
-
Skin Irritation: As with its parent compound, this compound is expected to cause skin irritation upon contact[1][2][3][4]. Prolonged or repeated exposure could lead to dermatitis[5].
-
Respiratory Tract Irritation: Inhalation of the dust of this compound may cause irritation to the nose, throat, and lungs[4][5].
-
Combustible Dust: While not definitively established for the title compound, many organic powders, including benzoic acid, can form combustible dust concentrations in the air[1].
Based on these potential hazards, a stringent personal protective equipment (PPE) protocol is not just recommended, but essential.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solid Handling | Safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | NIOSH-approved N95 or higher-rated respirator |
| Solution Preparation | Safety goggles or safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions | Safety goggles or safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if performed in a fume hood |
| Purification (e.g., chromatography) | Safety goggles or safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if performed in a fume hood |
Step-by-Step PPE Protocols
Adherence to proper donning and doffing procedures is critical to prevent cross-contamination and exposure.
Donning PPE
A systematic approach to putting on PPE ensures complete protection.
Doffing PPE
The removal of PPE should be performed in a manner that minimizes the risk of exposure to the handler.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include safe handling and disposal procedures.
Engineering Controls
-
Ventilation: Always handle solid this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood or a powder containment hood is mandatory[3].
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled[1].
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined for solid handling.
-
Use a HEPA-filtered vacuum for cleaning up the spill to minimize dust generation[5].
-
Do not wash spills into the sewer system[5].
-
Place the collected material into a sealed container for proper disposal[5].
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the drain[2][6].
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[1][4][5].
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention[3][4][5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention[5].
By adhering to these stringent safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Redox. Safety Data Sheet: Benzoic acid. (2022). [Link]
-
VelocityEHS. Benzoic Acid – Uses and Safety. (2015). [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
National Institute of Standards and Technology. Safety Data Sheet: Benzoic Acid (Acidimetric Standard). (2015). [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
